Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWQSPXPWBTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-07-5 | |
| Record name | tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Abstract
This technical guide provides an in-depth, multi-technique approach to the definitive structure elucidation of tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate, a key building block in medicinal chemistry and drug development.[1][2] Aimed at researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes a self-validating system of analysis, where each piece of spectral data corroborates the others, culminating in an unambiguous structural assignment.
Introduction: The Significance of a Small Molecule
This compound (Molecular Formula: C9H18N2O3) is a bifunctional synthetic intermediate of significant interest. Its structure incorporates a rigid, four-membered azetidine ring, a tertiary alcohol, and a Boc-protected primary amine. This unique combination of features makes it a valuable scaffold for introducing 3,3-disubstituted azetidine motifs into larger, more complex molecules, particularly in the development of novel kinase inhibitors and other bioactive agents.[1]
The definitive confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. The strained azetidine ring and the presence of a quaternary carbon center present unique challenges for spectral interpretation, necessitating a sophisticated and integrated analytical approach.[3] This guide outlines a logical and robust workflow for its complete characterization.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Foundation
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. Mass spectrometry is the indispensable tool for this purpose.[4]
Expertise in Action: For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion, which is fundamental for accurate mass determination.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C9H18N2O3 | The target elemental composition. |
| Ionization Mode | ESI Positive | Carbamates and amines readily accept a proton.[6] |
| Adduct | [M+H]⁺ | Protonated molecular ion. |
| Calculated Exact Mass | 203.13902 | Theoretical m/z for [C9H18N2O3+H]⁺. |
| Observed Mass | ~203.1390 | Experimental m/z; must be within a narrow tolerance (e.g., < 5 ppm). |
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.
-
Ionization: Infuse the sample solution into the ESI source in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Compare the observed m/z of the most abundant ion against the calculated exact mass for the protonated molecule, [C9H18N2O3+H]⁺. The mass accuracy (in ppm) should be calculated to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of key functional groups. The presence or absence of characteristic absorption bands serves as a crucial cross-validation of the proposed structure.
Expertise in Action: The IR spectrum acts as a quick quality check. For this molecule, the most telling signals are the broad O-H stretch, confirming the alcohol, and the strong C=O stretch of the carbamate. The position of the C=O band can also provide clues about the electronic environment.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | O-H Stretch | Alcohol | Broad, strong peak. |
| 3350 - 3250 | N-H Stretch | Azetidine secondary amine | Moderate peak, may be overlapped by O-H. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks. |
| ~1690 | C=O Stretch | Carbamate carbonyl | Very strong, sharp peak.[7] |
| ~1520 | N-H Bend | Carbamate N-H | Moderate peak.[7] |
| 1250 & 1160 | C-O Stretch | Carbamate ester & t-butyl | Strong peaks. |
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Lower the anvil to ensure good contact and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For a molecule with stereochemical and conformational complexities like an azetidine derivative, a full suite of 1D and 2D NMR experiments is not just beneficial, but essential.[3]
1D NMR: ¹H, ¹³C, and DEPT
One-dimensional NMR provides the initial survey of the proton and carbon environments.
¹H NMR (Proton NMR):
-
Expertise in Action: The azetidine ring protons are expected to be the most complex region. Due to the rigid four-membered ring, the methylene protons are diastereotopic, meaning they are chemically non-equivalent.[3] They will appear as distinct signals and will couple to each other (geminal coupling), resulting in complex multiplets.[9]
¹³C NMR and DEPT-135:
-
Expertise in Action: A standard ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run in parallel to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent in DEPT spectra. This is invaluable for confidently assigning the numerous CH₂ groups and the three quaternary carbons in our target molecule.
Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | DEPT-135 |
|---|---|---|---|
| 1 (t-Bu CH₃) | ~1.45, s (9H) | ~28.4 | Positive (CH₃) |
| 2 (t-Bu C) | - | ~79.5 | Absent (C) |
| 3 (C=O) | - | ~156.0 | Absent (C) |
| 4 (N-CH₂) | ~3.20, s (2H) | ~50.0 | Negative (CH₂) |
| 5 (Azetidine C3) | - | ~65.0 | Absent (C) |
| 6 (Azetidine CH₂) | ~3.60-3.80, m (4H) | ~55.0 | Negative (CH₂) |
| 7 (OH) | Variable, br s (1H) | - | - |
| 8 (NH) | Variable, br s (1H) | - | - |
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments reveal the connectivity between atoms, allowing us to piece the fragments together.
Protocol: General NMR Sample Preparation & Acquisition
-
Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5mm NMR tube.
-
Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, well-resolved peaks.[3]
-
Acquisition: Record the standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. Subsequently, acquire the 2D spectra: COSY, HSQC, and HMBC. For HMBC, setting the experiment to detect long-range couplings of ~8 Hz is a good starting point.[10]
COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[11]
-
Expected Correlations: A cross-peak will be observed between the two sets of non-equivalent protons on the azetidine ring (position 6). This confirms their relationship within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Directly correlates a proton with the carbon atom to which it is attached (¹JCH).[10][12]
-
Expertise in Action: This is the most reliable way to assign the carbon signals. The intense singlet at ~1.45 ppm in the ¹H spectrum will correlate to the carbon signal at ~28.4 ppm, definitively assigning the t-butyl group. Similarly, the complex azetidine proton signals will correlate to their corresponding carbon at ~55.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds; ²JCH, ³JCH). This is the key experiment for linking the molecular fragments.[11][13]
-
Expertise in Action: The HMBC spectrum provides the unequivocal evidence to assemble the final structure. The correlations listed below are critical "proof-points" that validate the connectivity. For instance, observing a correlation from the t-butyl protons to the carbamate carbonyl carbon links the protecting group to the carbamate functionality. The correlation from the N-CH₂ protons (4) to the azetidine quaternary carbon (5) is the single most important correlation, as it definitively places the aminomethyl group at the C3 position of the ring.
Caption: Key HMBC correlations confirming the molecular backbone.
Data Integration and Final Confirmation
The structure of this compound is confirmed by the convergence of all spectral data:
-
HRMS establishes the correct elemental formula: C9H18N2O3.
-
FTIR confirms the presence of O-H, N-H, and carbamate C=O functional groups.
-
¹H and ¹³C NMR show the correct number and type of proton and carbon environments, including the characteristic signals for the t-butyl group and the complex signals for the azetidine ring.
-
HSQC unambiguously assigns the protonated carbons.
-
COSY confirms the proton-proton connectivities within the azetidine ring.
-
HMBC provides the final, definitive proof by linking all the fragments together: the t-butyl group to the carbamate carbonyl, the carbamate to the aminomethyl linker, and, crucially, the aminomethyl linker to the C3 quaternary carbon of the 3-hydroxyazetidine ring.
This systematic, multi-technique approach provides a self-validating and unassailable confirmation of the target structure, ensuring the highest degree of confidence for its use in further research and development.
References
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Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
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Jadhav, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [YouTube Video]. SAIF, IIT Bombay. [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
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Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2111. [Link]
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Damico, J. N. (1972). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 55(5), 1026-1032. [Link]
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Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 968. [Link]
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Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 813-822. [Link]
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PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]
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MRRC. (2025). MRRC Structure Elucidation Notes. [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924. [Link]
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Navigating the Chemical Landscape of GSK2830371: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying the Identity of CAS 1035351-07-5 and the Focus on GSK2830371
In the dynamic field of chemical and biomedical research, precise identification of molecules is paramount. The Chemical Abstracts Service (CAS) number 1035351-07-5 is formally assigned to the compound tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate, a chemical intermediate. However, for researchers and drug development professionals, this CAS number is often tangentially associated with a compound of significant biological interest: GSK2830371 . This guide will focus squarely on GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), for which the correct CAS number is 1404456-53-6 .[1][2][3][4] This clarification is crucial for ensuring the accuracy and utility of the information presented herein.
Section 1: Core Chemical and Physical Properties of GSK2830371
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide compound with significant potential in oncology research.[1] Its fundamental properties are summarized below, providing a foundational understanding for its application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | [1] |
| CAS Number | 1404456-53-6 | [1][2][3][4] |
| Molecular Formula | C23H29ClN4O2S | [1][2][3][4] |
| Molecular Weight | 461.02 g/mol | [1][2][3][4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [3] |
| Storage | Store at -20°C. | [3] |
Section 2: Mechanism of Action - Allosteric Inhibition of Wip1 Phosphatase
GSK2830371 distinguishes itself as a potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC50 of 6 nM.[2][3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to the "flap" subdomain, a region outside the catalytic site.[1] This allosteric interaction induces a conformational change that impairs the phosphatase's enzymatic activity in a reversible and substrate-noncompetitive manner.[1]
The inhibition of Wip1 by GSK2830371 has profound downstream effects on key cellular signaling pathways, most notably the p53 tumor suppressor pathway . Wip1 is a negative regulator of the DNA damage response (DDR).[5] By dephosphorylating and inactivating key proteins in this pathway, Wip1 effectively terminates the stress response, allowing cells to resume proliferation.
By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation of several critical Wip1 substrates, including:
The sustained phosphorylation of these proteins, particularly p53, leads to the activation of the p53 pathway. This, in turn, upregulates the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1][8] This targeted reactivation of the p53 pathway is the cornerstone of GSK2830371's anti-tumor activity, particularly in cancers with wild-type TP53.[1]
Section 3: Experimental Protocols and Data
In Vitro Wip1 Inhibition Assay
This protocol outlines a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.
Objective: To determine the IC50 of GSK2830371 for Wip1 phosphatase activity.
Materials:
-
Recombinant Wip1 phosphatase
-
Fluorescein diphosphate (FDP) substrate
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 stock solution (in DMSO)
-
DMSO (for control)
-
384-well microplate
-
Microplate reader (excitation/emission: 485/530 nm)
Procedure:
-
Prepare serial dilutions of GSK2830371 in DMSO.
-
Add 1 µL of the GSK2830371 dilutions or DMSO (for control) to the wells of a 384-well plate.
-
Add 20 µL of 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 10 µL of 10 nM Wip1 in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescent signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the GSK2830371 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Lymphoma Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model of lymphoma.
Objective: To assess the in vivo anti-tumor activity of orally administered GSK2830371.
Model: Immunocompromised mice (e.g., NOD-SCID) bearing DOHH2 (lymphoma) tumor xenografts.
Materials:
-
DOHH2 cells
-
Matrigel
-
NOD-SCID mice
-
GSK2830371 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant DOHH2 cells mixed with Matrigel into the flank of NOD-SCID mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GSK2830371 (e.g., 150 mg/kg) or vehicle control orally, twice or three times daily.[8]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[8]
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Representative Preclinical Data
GSK2830371 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with wild-type TP53.
| Cell Line | Cancer Type | IC50 / GI50 | Key Finding | Source |
| DOHH2 | Lymphoma | - | Inhibits tumor xenograft growth in vivo. | [3] |
| MCF-7 | Breast Carcinoma | GI50: 2.65 µM | Concentration-dependent growth inhibition. | [8] |
| MX-1 | Breast Carcinoma | - | Concentration-dependent growth inhibition. | [8] |
| Various Lymphoid Cell Lines | Lymphoid Malignancies | - | Attenuates tumor cell growth. | [3] |
In vivo Efficacy: In a DOHH2 tumor xenograft model, oral administration of GSK2830371 at 150 mg/kg twice or three times daily for 14 days resulted in tumor growth inhibition of 41% and 68%, respectively.[8]
Section 4: Synergistic Potential and Future Directions
A compelling area of research for GSK2830371 lies in its potential for combination therapy. Studies have shown that GSK2830371 can potentiate the effects of MDM2 inhibitors, such as Nutlin-3, in a p53-dependent manner.[3][9] This synergistic effect stems from the dual targeting of the p53 pathway: MDM2 inhibitors prevent p53 degradation, while GSK2830371 promotes its activation through sustained phosphorylation. This combination has been shown to enhance cell death in cancer cells.[10]
The development of potent and selective Wip1 inhibitors like GSK2830371 opens new avenues for therapeutic intervention in cancers that retain wild-type p53. Future research will likely focus on:
-
Identifying predictive biomarkers for sensitivity to GSK2830371.
-
Exploring novel combination strategies with other targeted therapies and chemotherapeutic agents.
-
Elucidating the role of GSK2830371 in overcoming resistance to existing cancer therapies.
References
-
Demidov, O. N., & Bulavin, D. V. (2011). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget, 2(3), 257–264. [Link]
-
Shreeram, S., et al. (2006). Wip1 phosphatase modulates ATM-dependent signaling pathways. Molecular Cell, 23(5), 757-764. [Link]
-
Le Guezennec, X., & Bulavin, D. V. (2010). Regulation of the Wip1 phosphatase and its effects on the stress response. FEBS Letters, 584(24), 4811–4816. [Link]
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Takekawa, M., et al. (2000). p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation. The EMBO Journal, 19(23), 6517–6526. [Link]
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Macurek, L., et al. (2010). Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis. Cell Cycle, 9(13), 2517–2523. [Link]
-
Lindqvist, A., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]
-
Wong, K. F., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3848. [Link]
-
Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. (2014). Prous Science Daily, 36(15), 1. [Link]
-
Inhibition of WIP1 potentiates the checkpoint through activation of the... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to Boc-(3-hydroxyazetidin-3-yl)methanamine: Synthesis, Reactivity, and Application in Modern Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists increasingly turn to conformationally restricted scaffolds to impart favorable properties such as enhanced binding affinity, metabolic stability, and aqueous solubility. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold". It strikes a delicate balance, possessing sufficient ring strain (approx. 25.4 kcal/mol) to influence molecular conformation and reactivity, yet demonstrating greater stability and easier handling than its three-membered aziridine counterpart.[1] This inherent rigidity allows for precise spatial orientation of substituents, which can lead to a reduction in the entropy of binding to a biological target and thus higher affinity.[2]
This guide focuses on a particularly valuable and versatile azetidine-containing building block: tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate , commonly referred to as Boc-(3-hydroxyazetidin-3-yl)methanamine . This molecule is a trifunctional scaffold of significant interest. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent elaboration.[3][4] The tertiary hydroxyl group offers a key hydrogen bonding interaction point and a potential site for further derivatization. The quaternary carbon at the 3-position introduces a sp³-rich, three-dimensional character, a desirable feature for escaping the "flatland" of traditional aromatic-heavy drug candidates and improving physicochemical properties. As such, this building block is a powerful tool for navigating complex biological targets and developing next-generation therapeutics.[5]
Synthesis of the Boc-(3-hydroxyazetidin-3-yl)methanamine Scaffold
The efficient and scalable synthesis of this key intermediate is paramount for its widespread application. While numerous strategies exist for constructing the azetidine core, a common and reliable approach involves the cyclization of an acyclic precursor derived from epichlorohydrin and an appropriate amine.
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is designed for robustness and scalability. It begins with readily available and inexpensive starting materials, epichlorohydrin and benzylamine. Benzylamine serves as a practical source of nitrogen that also introduces a benzyl (Bn) protecting group. The Bn group is stable under the basic conditions of the cyclization but can be readily removed via catalytic hydrogenation in a later step, a clean and high-yielding transformation. The Boc group is introduced at the final stage to protect the primary amine, providing the title compound ready for use in medicinal chemistry programs.
Detailed Experimental Protocol
A representative synthesis is outlined below, consolidating common methods described in the chemical literature.[6][7]
Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine and 15 volumes of water. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.3 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained below 5 °C. The reaction is exothermic and careful control is crucial to prevent side reactions.
-
Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 12 hours. Monitor the reaction for the disappearance of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cyclization: Add a solution of sodium hydroxide (e.g., 2.5 equivalents in water) to the reaction mixture and heat to 80-90 °C for 4-6 hours to facilitate the intramolecular cyclization to form the azetidine ring.
-
Isolation: After cooling, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine, which can be purified by distillation or column chromatography.
Step 2: Oxidation to 1-benzylazetidin-3-one
-
Oxidation Conditions: Dissolve the 1-benzyl-3-hydroxyazetidine from the previous step in a suitable solvent like dichloromethane. Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. The choice of oxidant depends on scale and safety considerations; DMP is convenient for lab scale, while Swern or other sulfur-based oxidations may be more scalable.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate solution for DMP) and perform an aqueous work-up. Extract the product into an organic solvent, dry, and concentrate to afford 1-benzylazetidin-3-one.
Step 3: Strecker Synthesis for Aminonitrile Formation
-
Reaction Setup: To a solution of 1-benzylazetidin-3-one, add sodium cyanide followed by ammonium chloride in a solvent system like aqueous methanol.
-
Cyanation: Stir the mixture at room temperature. The ketone is converted in situ to the corresponding α-aminonitrile. This reaction introduces the required carbon and nitrogen atoms at the C3 position.
-
Isolation: After the reaction is complete, carefully work up the reaction mixture, being mindful of residual cyanide. Extraction and concentration will provide the crude 3-amino-3-cyano-1-benzylazetidine.
Step 4: Reduction of the Nitrile to the Primary Amine
-
Reduction: Reduce the nitrile group of the aminonitrile using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as THF or diethyl ether.
-
Work-up: Carefully quench the reaction (e.g., using the Fieser workup with water and NaOH solution). Filter the resulting solids and extract the filtrate to isolate the diamine product, (3-(aminomethyl)-1-benzylazetidin-3-yl)amine.
Step 5: Boc Protection and N-Debenzylation
-
Boc Protection: Dissolve the diamine in a solvent like dichloromethane or methanol. Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. The more nucleophilic primary amine will be selectively protected.
-
Hydrogenolysis: Transfer the Boc-protected compound to a hydrogenation vessel. Add a catalyst, typically palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (H₂) and stir until the debenzylation is complete.
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the residue by column chromatography to yield the final product, tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate . Note: The sequence of these final steps can sometimes be reversed.
Synthetic Workflow Diagram
Caption: Synthetic pathway to Boc-(3-hydroxyazetidin-3-yl)methanamine.
Physicochemical Properties and Reactivity
A thorough understanding of the molecule's reactivity is essential for its effective use in synthesis.
| Property | Description | Implication in Synthesis |
| Boc Protecting Group | An acid-labile carbamate. Stable to most basic, nucleophilic, and reductive conditions.[3] | Allows for a wide range of chemical transformations on other parts of the molecule without affecting the amine. Easily removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[4] |
| Tertiary Hydroxyl Group | A sterically hindered alcohol. Can act as a hydrogen bond donor. | Its hindered nature makes it less reactive than a primary or secondary alcohol, but it can be functionalized (e.g., O-alkylation) under specific conditions if desired. Primarily serves to enhance polarity and provide a key interaction point in a drug-target complex. |
| Primary Amine (post-deprotection) | The key point of attachment for building larger molecules. | Readily undergoes standard amine chemistry: amide bond formation (coupling with carboxylic acids), reductive amination (reaction with aldehydes/ketones), sulfonamide formation, and urea formation. |
| Azetidine Ring | A strained four-membered ring. | The ring is generally stable under common synthetic conditions but can be susceptible to ring-opening under harsh conditions (e.g., strong Lewis acids or catalytic hydrogenation at high pressure/temperature). Its conformational rigidity is its most important feature.[1] |
Applications in Drug Discovery
The true value of Boc-(3-hydroxyazetidin-3-yl)methanamine lies in its role as a versatile building block for creating drug candidates with enhanced three-dimensionality and optimized properties. Azetidine-containing compounds have demonstrated significant potential in treating a range of conditions, from neurological disorders to cancer.[5]
Case Study: Kinase Inhibitors
Many modern kinase inhibitors target the ATP-binding pocket, and achieving selectivity among the >500 kinases in the human kinome is a major challenge. Introducing rigid, three-dimensional scaffolds is a proven strategy to improve selectivity and potency. The title compound is an ideal starting point for exploring the solvent-exposed regions of a kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for incorporating the azetidine scaffold.
Causality in Design:
-
Deprotection: The synthesis begins by removing the Boc group to unmask the primary amine.
-
Core Coupling: This amine is then coupled to a core heterocyclic scaffold (e.g., a pyrazolopyrimidine, a common hinge-binding motif in kinase inhibitors). This is typically achieved via amide bond formation with a carboxylic acid on the heterocycle or through an SₙAr reaction with an activated halide.
-
Vectorial Elaboration: The azetidine moiety projects away from the core hinge-binding region. The hydroxyl group can form a critical hydrogen bond with a residue in the ribose-binding pocket or with backbone amides, anchoring the inhibitor. The azetidine ring itself provides a rigid linker, minimizing conformational penalties upon binding. This precise positioning is often difficult to achieve with more flexible aliphatic linkers.
While specific marketed drugs containing this exact fragment are proprietary, numerous patent applications from major pharmaceutical companies describe its use in the synthesis of inhibitors for targets such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others, underscoring its importance in active drug development programs.[8][9]
Summary of Therapeutic Applications
| Therapeutic Area | Target Class | Role of the Azetidine Scaffold |
| Oncology | Protein Kinases (e.g., JAK, BTK) | Provides a rigid 3D scaffold to improve selectivity and potency; hydroxyl group acts as a key H-bond donor.[9] |
| Neurology | GPCRs, Ion Channels | The constrained ring system helps to lock in a bioactive conformation required for binding to specific receptor subtypes.[5] |
| Infectious Diseases | Viral/Bacterial Enzymes | Used as a non-proteinogenic amino acid isostere to create peptidomimetics with improved stability and cell permeability.[8][10] |
| Metabolic Diseases | Various Enzymes | The polar nature of the hydroxyl and amine groups can be tuned to optimize solubility and pharmacokinetic profiles. |
Conclusion
Boc-(3-hydroxyazetidin-3-yl)methanamine is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug design. Its inherent three-dimensionality, conformational rigidity, and trifunctional nature provide chemists with a powerful tool to create molecules with superior potency, selectivity, and drug-like properties. The synthetic routes to this compound are well-established, making it an accessible and valuable component for any medicinal chemistry library. As the demand for novel, sp³-rich scaffolds continues to grow, the importance and application of Boc-(3-hydroxyazetidin-3-yl)methanamine in the discovery of future therapeutics are set to expand significantly.
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The Ascendancy of the 3-Hydroxyazetidine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
Saturated heterocyclic scaffolds are foundational to modern drug discovery, providing three-dimensional diversity crucial for optimizing pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif. This guide delves into the specific role and strategic application of the 3-hydroxyazetidine scaffold. We will explore its unique structural and physicochemical properties, its function as a versatile bioisostere, key synthetic strategies, and its successful incorporation into therapeutic agents across various disease areas. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
The Strategic Value of Small Saturated Heterocycles
The landscape of medicinal chemistry has progressively shifted from predominantly flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This evolution is driven by the need to achieve higher selectivity, improved physicochemical properties, and novel intellectual property. Small, saturated heterocycles (SSHs) like azetidines are at the forefront of this trend.
Unique Advantages of the Azetidine Core
The azetidine ring, while synthetically more challenging than its five- and six-membered counterparts (pyrrolidine and piperidine), offers distinct advantages. Its strained, four-membered ring system imparts a rigid, well-defined geometry. This conformational constraint can be highly advantageous for locking a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects. Furthermore, the nitrogen atom provides a convenient handle for synthetic modification and can serve as a key hydrogen bond acceptor or a basic center for salt formation, improving solubility.
3-Hydroxyazetidine: A Privileged Functional Scaffold
The introduction of a hydroxyl group at the 3-position of the azetidine ring transforms a simple saturated heterocycle into a highly versatile and privileged scaffold in medicinal chemistry.[1][2]
Impact on Physicochemical Properties
The 3-hydroxy group profoundly influences the molecule's properties. It introduces a potent hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors.[2] This functional group significantly enhances the polarity and aqueous solubility of the parent scaffold, a property highly beneficial for optimizing drug delivery and formulation.[1][2] The hydrochloride salt form is typically a crystalline solid with good water solubility, making it an advantageous starting material for many synthetic applications.[2]
Below is a summary of the key physicochemical properties of 3-hydroxyazetidine and its common hydrochloride salt.
| Property | 3-Hydroxyazetidine | 3-Hydroxyazetidine Hydrochloride |
| CAS Number | 45347-82-8[3] | 18621-18-6[1][4] |
| Molecular Formula | C₃H₇NO[3] | C₃H₇NO·HCl or C₃H₈ClNO[1][4] |
| Molecular Weight | 73.09 g/mol [3] | 109.55 g/mol [1][4] |
| Appearance | - | White to off-white crystalline solid[1][5] |
| Melting Point | - | 85-92 °C[1][6] |
| Solubility | - | Soluble in water, DMSO, and methanol[1][6][7] |
| Hydrogen Bond Donors | 2[3] | 3[4] |
| Hydrogen Bond Acceptors | 2[3] | 1[4] |
The 3-Hydroxyazetidine Scaffold as a Bioisostere
Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to modulate a molecule's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9] The 3-hydroxyazetidine scaffold serves as an excellent bioisostere for several commonly used motifs.
Its rigid structure can act as a conformationally restricted analogue of more flexible linkers. More importantly, it is frequently used as a substitute for proline, hydroxyproline, or small piperidine fragments. This substitution can lead to improved metabolic stability, altered basicity (pKa), and enhanced solubility, while preserving or improving binding affinity by presenting the key hydroxyl and amine vectors in a spatially distinct manner.[10] The stability of amides derived from 3-hydroxyazetidine at both acidic and neutral pH makes them valuable as non-proteinogenic amino acid components in peptides.[10][11]
Caption: Bioisosteric role of 3-hydroxyazetidine.
Synthetic Strategies and Methodologies
The utility of any chemical scaffold is directly tied to its synthetic accessibility. While the four-membered ring presents challenges, efficient and scalable routes to 3-hydroxyazetidine hydrochloride have been developed.[12]
Common Precursors and General Strategy
A widely adopted synthetic pathway starts from the readily available and inexpensive precursor, epichlorohydrin.[12][13] The general strategy involves a two-step process:
-
Ring Opening: An amine nucleophile opens the epoxide ring of epichlorohydrin.
-
Cyclization: An intramolecular nucleophilic substitution reaction forms the azetidine ring.
A protecting group on the amine, such as a benzyl or diphenylmethyl (benzhydryl) group, is typically employed. This group is later removed via catalytic hydrogenation to yield the final product.[7][12][13]
Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride
The following protocol is a representative synthesis adapted from methodologies described in the literature.[13] It is intended for informational purposes and must be performed by qualified personnel with appropriate safety measures.
Caption: High-level synthetic workflow.
Step 1: Synthesis of the Intermediate Amine Adduct
-
Rationale: This step involves the nucleophilic attack of benzylamine on the less-hindered carbon of the epichlorohydrin epoxide. Performing the reaction in water at low temperatures (0-5°C) is crucial to control the exothermicity of the reaction and minimize side products.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, dissolve benzylamine (1.0 eq) in 15 volumes of deionized water.
-
Cool the solution to between 0°C and 5°C using an ice bath.
-
Slowly add epichlorohydrin (1.3 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C.
-
Maintain the reaction at 0-5°C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), filter the resulting solid precipitate.
-
Wash the filter cake with cold water and an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether) to remove impurities.[13]
-
Air-dry the solid to yield the intermediate product.
-
Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine
-
Rationale: The intermediate is treated with a base to facilitate an intramolecular Sₙ2 reaction. The alkoxide formed deprotonates the secondary alcohol, which then displaces the chloride to form the four-membered azetidine ring. Sodium carbonate is an effective and economical base for this transformation.[13]
-
Procedure:
-
Suspend the intermediate from Step 1 in a suitable solvent.
-
Add an acid-binding agent such as sodium carbonate.[13]
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude 1-benzyl-3-hydroxyazetidine can be purified via distillation or chromatography to achieve a purity of >95%.[13]
-
Step 3: Debenzylation to 3-Hydroxyazetidine Hydrochloride
-
Rationale: The benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. The reaction is conducted under a hydrogen atmosphere. The final product is isolated as its hydrochloride salt by introducing HCl, which improves stability and handling.[7]
-
Procedure:
-
Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 4 atm) and agitate for 8-12 hours at room temperature.[7]
-
Once the reaction is complete, carefully filter the catalyst.
-
To the filtrate, add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.
-
Filter the white solid, wash with a non-polar solvent like ethyl acetate, and dry under vacuum to yield the final product, 3-hydroxyazetidine hydrochloride, with a purity of >98%.[13]
-
Applications in Medicinal Chemistry: Selected Case Studies
The 3-hydroxyazetidine scaffold is not merely a theoretical tool; it is a field-proven component of numerous biologically active molecules and clinical candidates.[1]
-
Neurological Disorders: The scaffold is a valuable building block for agents targeting the central nervous system (CNS).[1] Its polarity and rigid structure are well-suited for interaction with receptors and transporters implicated in neurological and psychiatric conditions.[2][14]
-
Antibiotics: 3-Hydroxyazetidine has been incorporated into the synthesis of fluoroquinolone antibiotics.[7][12] Its structural features can modulate the potency, spectrum of activity, and safety profile of these important anti-infective agents.
-
Enzyme Inhibitors: Derivatives of 3-hydroxyazetidine have shown potent and specific inhibitory activity against enzymes. For instance, an N-methylazetidine amide derivative was identified as a micromolar inhibitor of β-hexosaminidases, demonstrating its potential in developing therapeutics for diseases involving glycosidase dysfunction.[10]
-
Peptide Mimetics and Other Therapeutics: The scaffold serves as a key intermediate in the synthesis of peptide mimetics for antiviral applications and tachykinin antagonists.[15] It is also an important intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis.[7]
Future Perspectives and Conclusion
The 3-hydroxyazetidine scaffold represents a confluence of desirable properties for modern drug design: 3D complexity, conformational rigidity, enhanced solubility, and versatile synthetic handles. Its proven utility as a bioisostere and its successful incorporation into diverse therapeutic agents underscore its importance. As synthetic methodologies continue to improve, allowing for more facile and diverse functionalization of the azetidine ring, its role in medicinal chemistry is set to expand further. For drug discovery teams aiming to escape "flatland" and access novel chemical space with favorable drug-like properties, the 3-hydroxyazetidine scaffold is an indispensable tool in their molecular toolkit.
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A Technical Guide to the Physicochemical Properties of Functionalized Azetidines: A Medicinal Chemist's Perspective
Abstract
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, driven by the need to create drug candidates with superior three-dimensionality and optimized pharmacokinetic profiles. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold. Its unique combination of structural rigidity, inherent ring strain, and the presence of a key hydrogen bond acceptor gives it a profound influence over a molecule's physicochemical properties. This guide provides an in-depth analysis of these properties—lipophilicity, aqueous solubility, basicity (pKa), and metabolic stability—offering researchers and drug development professionals a framework for rationally designing and evaluating azetidine-containing compounds. We will delve into the causality behind the observed properties and provide field-proven experimental protocols for their accurate determination.
The Azetidine Scaffold: More Than Just a Small Ring
The azetidine ring is defined by a four-membered structure containing three carbon atoms and one nitrogen atom. Its significance in drug design stems from a unique confluence of structural and electronic features that distinguish it from both its smaller, more strained cousin, aziridine, and its larger, more flexible analogue, pyrrolidine.
-
Ring Strain and Conformational Rigidity: With a ring strain energy of approximately 25.4 kcal/mol, the azetidine ring is conformationally restricted. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency. Furthermore, the well-defined geometry provides precise exit vectors for substituents, allowing chemists to explore chemical space with greater control compared to more flexible scaffolds.
-
sp³-Rich Character: The move away from flat, aromatic molecules towards those with greater three-dimensionality (a higher fraction of sp³-hybridized carbons) is a major trend in drug discovery. This shift is associated with improved clinical success rates, partly due to enhanced solubility and reduced off-target effects. Azetidines are excellent building blocks for increasing the sp³ character of a lead compound.
-
Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for larger rings like piperidine and pyrrolidine, or even planar motifs. This substitution can advantageously modulate key drug properties, often leading to reduced lipophilicity and improved metabolic stability without sacrificing potency.
Lipophilicity (LogP / LogD): Tuning for Optimal Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH.
The Azetidine Influence: The incorporation of an azetidine ring can significantly impact a molecule's lipophilicity.
-
Causality: The primary reason for this is the presence of the nitrogen atom, a potent hydrogen bond acceptor, within a compact and rigid framework. Compared to a larger, more conformationally flexible ring like piperidine, the azetidine nitrogen's lone pair may be more exposed and available for solvation by water, thereby reducing the molecule's overall lipophilicity. When used to replace a carbocyclic ring (e.g., cyclobutane or cyclopentane), the azetidine introduces a polar center, predictably lowering the LogP.
-
Modulation through Functionalization:
-
N-Substitution: The substituent on the azetidine nitrogen has the most direct impact. N-alkylation will increase lipophilicity, while N-acylation or substitution with other electron-withdrawing groups can reduce the nitrogen's basicity and its influence on LogD.
-
C-Substitution: Functional groups on the carbon atoms of the ring contribute to the overall LogP in a predictable, additive manner based on their own lipophilic character.
-
The strategic use of the azetidine scaffold allows for fine-tuning of LogP/LogD to achieve the "Goldilocks" zone—lipophilic enough for membrane permeability but not so high as to cause issues with solubility, metabolic clearance, or promiscuous binding.
Aqueous Solubility: The Gateway to Bioavailability
Adequate aqueous solubility is a non-negotiable property for most drug candidates, as it directly impacts oral bioavailability and the feasibility of intravenous formulations. Low solubility can lead to unreliable in vitro assay results and poor in vivo exposure.
The Azetidine Influence: Functionalized azetidines often confer improved aqueous solubility compared to their carbocyclic or larger heterocyclic counterparts.
-
Causality: This improvement is primarily due to two factors:
-
Hydrogen Bonding: The azetidine nitrogen can act as a strong hydrogen bond acceptor, facilitating interactions with water molecules.
-
Basicity: At physiological pH (7.4), a sufficiently basic azetidine will be protonated. This formal positive charge dramatically increases the molecule's affinity for the polar aqueous environment. The parent azetidine is fully miscible with water.
-
The solubility of functionalized azetidines is highly dependent on the interplay between the basicity of the nitrogen, the lipophilicity of other substituents, and the compound's solid-state properties (e.g., crystal lattice energy).
Experimental Protocols for Solubility Determination
Accurate solubility measurement is crucial. The two most common methods, kinetic and thermodynamic, answer different questions and are applied at different stages of drug discovery.
Protocol 3.1: Kinetic Aqueous Solubility (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities. It measures the concentration at which a compound, rapidly crashing out of a DMSO stock solution, begins to precipitate in an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous phosphate buffer (pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of ~1%.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.
-
Measurement: Read the plate on a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity or absorbance significantly increases above the background.
Protocol 3.2: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Considered the "gold standard," this method measures the true equilibrium solubility of a compound and is used in later-stage lead optimization.
Step-by-Step Methodology:
-
Compound Addition: Add an excess of the solid, crystalline test compound to a vial containing a precise volume of aqueous buffer (pH 7.4). The presence of visible solid material is essential.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a controlled temperature (25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Basicity (pKa): The Switch for Interaction and Solubility
The pKa of the azetidine nitrogen is a fundamental property that governs its ionization state at different pH values. This, in turn, dictates its aqueous solubility, receptor interactions (especially with acidic residues like aspartate or glutamate), membrane permeability, and potential for off-target effects (e.g., hERG binding).
The Azetidine Influence: Unsubstituted azetidine is a strong base, with a pKa of its conjugate acid reported to be 11.29. This is significantly higher than many other secondary amines and reflects the electronic nature of the strained ring.
-
Causality: The high basicity is influenced by the hybridization of the nitrogen orbitals. In the strained four-membered ring, the C-N-C bond angle is compressed relative to an ideal sp³ geometry, leading to increased p-character in the endocyclic bonds and, consequently, increased s-character in the nitrogen's exocyclic lone pair orbital. A lone pair with higher s-character is held more closely to the nucleus, which would typically decrease basicity. However, this effect is counteracted by the inherent strain and the inductive effects of the alkyl chains. The result is a highly available lone pair, making the nitrogen a potent proton acceptor.
-
Modulation through Functionalization:
-
N-Substitution: This is the most powerful way to tune pKa. Attaching electron-withdrawing groups (e.g., acyl, sulfonyl) directly to the nitrogen can dramatically reduce basicity by delocalizing the lone pair.
-
C-Substitution: Electron-withdrawing substituents on the carbon framework (e.g., fluorine) will lower the nitrogen's basicity through inductive effects. The magnitude of the effect depends on the number of substituents and their distance from the nitrogen.
-
Experimental Protocol for pKa Determination
Protocol 4.1: pKa Determination via Potentiometric Titration
This classic and reliable method involves monitoring the pH of a solution of the test compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1-10 mM) in water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Initial pH Adjustment: Adjust the pH of the solution to the acidic or basic extreme using a strong acid (e.g., HCl) or base (e.g., KOH) to ensure the compound is fully protonated or deprotonated.
-
Titration: Place a calibrated pH electrode in the solution. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M KOH if starting from acid, or 0.1 M HCl if starting from base).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accurate determination, the pKa is the pH where the first derivative of the titration curve is at its maximum, or the second derivative is zero.
Metabolic Stability: Designing for Longevity
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver. High metabolic instability leads to rapid clearance, poor oral bioavailability, and a short duration of action. Azetidines are often incorporated into drug candidates specifically to enhance metabolic stability.
The Azetidine Advantage:
-
Causality: The metabolic stability of the azetidine ring itself is a key advantage. The strained, conformationally rigid structure can sterically hinder the approach of metabolizing enzymes. Furthermore, replacing a common metabolic "soft spot," such as a benzylic proton or a terminus of a flexible alkyl chain, with a robust azetidine ring can block common routes of oxidative metabolism. For example, replacing a piperidine with an azetidine can improve metabolic stability by removing sites of oxidation that are prevalent on the larger ring.
-
Common Metabolic Pathways: While the ring itself is often stable, functionalized azetidines are not metabolically inert. Metabolism typically occurs on substituents or at the α-carbon. A known pathway involves CYP-mediated α-carbon oxidation, which can sometimes be followed by ring scission. Understanding these potential liabilities is crucial for designing more robust analogues.
Diagram: Bioisosteric Replacement to Enhance Metabolic Stability
The Ascendancy of the Strained Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Building Blocks
Foreword: Embracing Strain for Therapeutic Gain
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of scaffolds available to the drug hunter, small, strained heterocycles have emerged as powerful tools for navigating and optimizing chemical space. The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, stands out as a particularly compelling motif.[1][2][3] Its inherent ring strain, a feature once viewed as a liability, is now recognized as a key attribute that imparts unique conformational rigidity and favorable physicochemical properties.[1][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel azetidine-based building blocks, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols for cutting-edge methodologies, and present a comparative analysis of catalytic systems to empower the rational design and efficient construction of these valuable molecular entities.
The Azetidine Motif: A Paradigm of Structural and Pharmacokinetic Advantage
The strategic incorporation of the azetidine scaffold into drug candidates is driven by a confluence of desirable structural and pharmacokinetic characteristics. The constrained nature of the four-membered ring system offers a level of three-dimensionality that is often sought after to improve target engagement and selectivity.[1][6]
Key Physicochemical and Pharmacokinetic Attributes:
-
Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic or larger heterocyclic counterparts.[1]
-
Metabolic Stability: The presence of the azetidine ring can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][6]
-
Reduced Lipophilicity: The introduction of the polar nitrogen atom within a small ring system can effectively reduce the lipophilicity of a molecule, a critical parameter in optimizing drug-like properties.
-
Novel Exit Vectors: The rigid, diamond-like geometry of the azetidine ring provides unique and well-defined exit vectors for substituent placement, allowing for precise exploration of the binding pockets of biological targets.[1]
These advantageous properties have led to the inclusion of the azetidine motif in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Baricitinib and the MEK inhibitor Cobimetinib , highlighting the real-world therapeutic impact of this scaffold.[1]
Navigating the Synthetic Maze: Key Strategies for Azetidine Construction
The synthesis of the strained azetidine ring presents unique challenges, primarily stemming from the high activation energy required for its formation and the potential for competing side reactions, such as the formation of more thermodynamically stable five- or six-membered rings.[7] However, a number of robust synthetic strategies have been developed and refined to provide access to a diverse array of functionalized azetidines.
Intramolecular Cyclization: A Workhorse Approach
The intramolecular nucleophilic substitution of a γ-amino alcohol or a derivative thereof remains a cornerstone of azetidine synthesis.[8] The success of this strategy hinges on the careful selection of the leaving group and reaction conditions to favor the desired 4-exo-tet cyclization.
Workflow for Azetidine Synthesis via Intramolecular Cyclization:
Caption: General workflow for intramolecular azetidine synthesis.
[2+2] Cycloadditions: The Power of Photochemistry
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines.[9][10][11][12][13] Recent advances in visible-light photoredox catalysis have significantly expanded the scope and practicality of this transformation, allowing for the use of a broader range of substrates under milder conditions.[3][14][15]
Key Considerations for the Aza Paternò–Büchi Reaction:
-
Excited State Reactivity: The reaction typically proceeds through the triplet excited state of either the imine or the alkene. The choice of photocatalyst is crucial for efficient energy transfer to the appropriate reaction partner.[14]
-
Substrate Scope: While initially limited, the development of new photocatalysts and reaction conditions has enabled the use of both activated and unactivated alkenes, as well as a variety of imine precursors, including oximes.[14]
-
Diastereoselectivity: The stereochemical outcome of the reaction can often be controlled by the geometry of the alkene and the nature of the substituents on both reaction partners.
Modern Catalytic Approaches: Precision and Enantioselectivity
The demand for enantiomerically pure azetidine building blocks has driven the development of sophisticated catalytic systems that can control the stereochemical outcome of the ring-forming reaction.
Comparative Overview of Catalytic Systems for Azetidine Synthesis:
| Catalytic System | Key Transformation | Advantages | Disadvantages | Typical Yields | Enantioselectivity (ee) |
| Palladium Catalysis | Intramolecular C-H Amination | High functional group tolerance; can be applied to unactivated C-H bonds. | Often requires a directing group; catalyst can be expensive. | 60-90% | N/A (typically for racemic synthesis) |
| Lanthanide Catalysis (e.g., La(OTf)₃) | Intramolecular Aminolysis of Epoxides | Mild reaction conditions; high regioselectivity; tolerates acid-sensitive groups. | Substrate synthesis can be multi-step. | 70-95% | N/A (substrate-controlled diastereoselectivity) |
| Copper Catalysis | Enantioselective Boryl Allylation of Azetines | High enantioselectivity; introduces versatile boryl and allyl functionalities. | Requires a pre-formed azetine substrate. | 70-95% | >90% ee |
| Organocatalysis | Enantioselective α-Chlorination/Cyclization | Metal-free; provides access to chiral N-H azetidines. | Can have a limited substrate scope; may require higher catalyst loadings. | 22-32% (overall) | 84-92% ee |
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step protocols for three distinct and powerful methods for synthesizing functionalized azetidines.
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol, adapted from cutting-edge research, provides a reliable method for the synthesis of 3-hydroxyazetidines, which are versatile intermediates for further functionalization.[2][7][8][16]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Catalyst Addition: To the stirred solution at room temperature, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-hydroxyazetidine.
Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction
This protocol showcases a modern photochemical approach to the synthesis of complex, tricyclic azetidines from readily available starting materials.[14][15]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the isoxazoline substrate (0.25 mmol, 1.0 eq) and the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%) in acetonitrile (0.1 M).
-
Degassing: Sparge the solution with argon or nitrogen for 10 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with blue LED lamps (λ = 427 nm). Irradiate the reaction mixture with stirring for 16-20 hours at room temperature.
-
Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the tricyclic azetidine product.
Protocol 3: Enantioselective Copper-Catalyzed Boryl Allylation of an Azetine
This advanced protocol provides a powerful method for the synthesis of enantioenriched cis-2,3-disubstituted azetidines, which are highly valuable building blocks in drug discovery.[5][17]
Reaction Scheme:
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried vial, add CuBr (1 mol%) and the chiral bisphosphine ligand (e.g., (S,S)-L1, 1.2 mol%). Add anhydrous solvent (e.g., THF) and stir for 15 minutes to form the catalyst complex.
-
Reaction Mixture: To the prepared catalyst solution, add the azetine substrate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and the allyl phosphate (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cis-2,3-disubstituted azetidine.
Characterization and Purification: Ensuring Quality and Integrity
The successful synthesis of novel azetidine building blocks is contingent upon rigorous characterization and effective purification. The unique properties of azetidines, including their potential for ring-opening under acidic conditions, necessitate careful consideration of the analytical and purification techniques employed.
Spectroscopic and Spectrometric Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The protons on the azetidine ring typically resonate in the upfield region of the ¹H NMR spectrum, often exhibiting complex splitting patterns due to restricted bond rotation.[18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
Representative Characterization Data for a Novel Azetidine Derivative:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.43 (p, J = 5.9 Hz, 1H, Az' 3-H), 3.93–4.05 (m, 2H, Az 2,4-Hₐ), 3.74–3.89 (m, 2H, Az 2,4-Hₑ), 3.68 (s, 3H, COOCH₃), 2.58 (s, 2H, CH₂CO), 1.45 (s, 9H, C(CH₃)₃).[18] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.9 (COOCH₃), 156.3 (COOC(CH₃)₃), 79.9 (C(CH₃)₃), 61.1 (Az' C-3), 57.7 (Az' C-2,4), 56.9 (Az C-3), 53.0–54.5 (Az C-2,4), 51.7 (COOCH₃), 40.7 (CH₂COOCH₃), 28.4 (C(CH₃)₃).[18] |
| HRMS (ESI⁺) | m/z calcd for C₁₄H₂₄N₂NaO₅ [M+Na]⁺: 323.1577; found: 323.1580.[18] |
Purification Strategies
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying azetidine derivatives. For acid-sensitive compounds, the use of neutral or basic alumina, or deactivated silica gel, is recommended to prevent degradation.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique for the separation and analysis of enantiomeric mixtures of azetidine building blocks.[12][19][20][21][22]
-
Recrystallization: For solid azetidine derivatives, recrystallization can be a highly effective method for achieving high purity.[7]
Future Directions and Conclusion
The field of azetidine synthesis is continually evolving, with ongoing efforts focused on the development of more efficient, sustainable, and enantioselective methodologies. The exploration of novel catalytic systems, the use of flow chemistry for safer and more scalable syntheses, and the application of computational chemistry to predict reaction outcomes are all promising avenues of research.
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Whitepaper: Elucidating the Mechanism of Action of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
A Technical Guide for Researchers in Drug Discovery and Development
Abstract: Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a structurally intriguing synthetic intermediate, increasingly utilized in the development of complex pharmaceutical agents, including kinase and protease inhibitors.[1] While its primary role to date has been as a versatile chemical building block, its inherent structural motifs—a strained azetidine ring, a tertiary alcohol, and a bulky tert-butyl carbamate—suggest the potential for intrinsic biological activity. This guide delineates a proposed mechanism of action for this compound, centered on the modulation of intracellular signaling pathways through interactions with key enzymatic targets. We present a comprehensive, hypothesis-driven framework for the systematic investigation of this molecule's biological function, from initial target identification to in-depth cellular and biochemical characterization. This document is intended to serve as a technical resource for researchers, providing both the conceptual basis and the practical methodologies to explore the therapeutic potential of this and structurally related compounds.
Introduction: Beyond a Synthetic Intermediate
This compound is recognized in medicinal chemistry as a valuable scaffold due to its protected amine and hydroxyl functionalities, which permit selective chemical modifications for constructing complex drug molecules.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to act as a rigid scaffold for presenting pharmacophoric elements. While often considered a passive component in larger molecules, the inherent ring strain and hydrogen bonding capabilities of the 3-hydroxyazetidine core suggest a potential for direct engagement with biological targets.
This guide puts forth the hypothesis that this compound may function as a modulator of protein-protein interactions or as a competitive inhibitor of enzymes that recognize small, polar substrates. The presence of the bulky tert-butyl carbamate protecting group may also contribute to its membrane permeability and intracellular accumulation, positioning it to interact with cytoplasmic or nuclear targets.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on its structural features, we propose a hypothetical mechanism of action centered on the inhibition of a class of enzymes, such as small molecule kinases or hydrolases. The 3-hydroxyazetidine moiety could mimic a substrate or a transition state, while the carbamate could provide additional stabilizing interactions within a binding pocket.
Potential Biological Targets
The structural similarity of the 3-hydroxyazetidine core to certain amino acids or other endogenous small molecules suggests a range of potential protein targets. These may include:
-
Kinases: The hydroxyl group could engage in hydrogen bonding with the hinge region of a kinase ATP-binding pocket.
-
Hydrolases: The strained azetidine ring might interact with the active site of metabolic enzymes.
-
Protein Phosphatases: The core structure could potentially mimic a phosphorylated substrate, leading to phosphatase inhibition. The related compound, 3-hydroxyazetidine hydrochloride, has been suggested to inhibit protein phosphatase 2A.[2]
Visualizing the Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a critical intracellular kinase, leading to downstream effects on gene expression and cellular phenotype.
Caption: Hypothetical signaling pathway of compound action.
Experimental Workflow for Mechanism of Action Elucidation
A multi-pronged approach is necessary to systematically investigate and validate the proposed mechanism of action. The following sections detail the experimental protocols required.
Target Identification and Validation
The initial and most critical step is to identify the direct biological target(s) of this compound.
This protocol outlines a chemical proteomics approach to pull down binding partners of the compound from cell lysates.
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization on streptavidin beads.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line for kinase inhibitor screening) to a high density and prepare a native cell lysate.
-
Affinity Pulldown:
-
Incubate the biotinylated compound with the cell lysate.
-
As a control, incubate the lysate with free biotin.
-
Capture the compound-protein complexes using streptavidin-coated magnetic beads.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pulldown compared to the control.
Caption: Workflow for affinity-based target identification.
In Vitro Biochemical Assays
Once candidate targets are identified, their direct interaction with the compound must be validated using in vitro biochemical assays.
Assuming a kinase is identified as a primary target, this protocol will quantify the inhibitory activity of the compound.
-
Reagents:
-
Recombinant purified target kinase.
-
Kinase substrate (peptide or protein).
-
ATP (radiolabeled or with a detection-compatible modification).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the compound at varying concentrations and incubate briefly.
-
Initiate the reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined time at the optimal temperature.
-
Stop the reaction.
-
-
Detection: Quantify the amount of phosphorylated substrate. The method will depend on the ATP analog used (e.g., autoradiography for radiolabeled ATP, fluorescence/luminescence for modified ATP).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | 1.5 µM |
| Ki | The inhibition constant, a measure of the binding affinity of the inhibitor. | 0.8 µM |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive). | Competitive |
Cellular Assays
To confirm that the compound engages its target in a cellular context and elicits a biological response, a series of cell-based assays are required.
This protocol uses a cellular thermal shift assay (CETSA) to confirm that the compound binds to its target inside intact cells.
-
Cell Treatment: Treat cultured cells with the compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another quantitative protein detection method.
-
Data Analysis: The binding of the compound should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated cells.
Based on the function of the identified target, specific downstream assays should be performed. For a kinase inhibitor, this would involve:
-
Western Blotting: To measure the phosphorylation status of the kinase's known substrates.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To assess changes in the transcription of genes regulated by the signaling pathway.
-
Phenotypic Assays: Such as cell proliferation, apoptosis, or migration assays, depending on the biological role of the target.
Conclusion and Future Directions
The elucidation of the mechanism of action for this compound holds the potential to uncover a novel pharmacological agent. The structured, hypothesis-driven approach outlined in this guide provides a clear and robust pathway for its investigation. By moving from broad, unbiased target identification to specific biochemical and cellular validation, researchers can systematically unravel the biological activity of this intriguing molecule. Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the core 3-hydroxyazetidine scaffold, and eventually progress to in vivo models to assess its therapeutic potential.
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An In-depth Technical Guide to Boc-Protected Heterocyclic Amines in Synthesis
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of pharmaceutical development. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and mild removal conditions, making it a preferred choice for the protection of amine functionalities. This guide provides a comprehensive technical overview of the synthesis, deprotection, and application of Boc-protected heterocyclic amines. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide detailed experimental protocols, and explore the pivotal role these building blocks play in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of Boc-protected heterocyclic amines in their synthetic endeavors.
The Indispensable Role of the Boc Protecting Group
In the multi-step synthesis of complex organic molecules, particularly in drug discovery, the selective masking and demasking of reactive functional groups is paramount.[1][2][3] The amino group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions.[4][5] The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used for this purpose due to its exceptional stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile cleavage under mild acidic conditions.[2][6][7] This orthogonality allows for the selective deprotection of the Boc group in the presence of other protecting groups, a critical feature in complex synthetic sequences.[7]
Heterocyclic amines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8][9] The introduction of a Boc group to a heterocyclic amine modulates its reactivity and solubility, facilitating subsequent synthetic transformations.[10] This guide will explore the practical aspects of working with these essential synthetic intermediates.
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms of Boc group introduction and removal is fundamental to its effective application.
Mechanism of Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[11][12][13] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[4][11] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently breaks down into the stable products of carbon dioxide and tert-butoxide.[12][14] The tert-butoxide is a strong enough base to deprotonate the resulting ammonium salt, yielding the neutral N-Boc protected amine.[11]
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Mechanism of Boc Deprotection
The cleavage of the Boc group is most commonly achieved under acidic conditions.[7][11][15] The mechanism involves the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[7][11] The liberated amine is then protonated by the acid in the reaction mixture, typically forming an amine salt.[7]
Caption: Mechanism of acidic Boc deprotection.
Synthesis of Boc-Protected Heterocyclic Amines: Protocols and Considerations
The synthesis of Boc-protected heterocyclic amines is generally a straightforward and high-yielding process.
General Experimental Protocol for Boc Protection
-
Dissolution: Dissolve the heterocyclic amine in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5][15]
-
Addition of Base (Optional but Recommended): Add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to the solution.[12][15] While not always strictly necessary, a base can accelerate the reaction and neutralize any acidic impurities.[14]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. It is often added portion-wise to control the reaction temperature, as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated. The resulting Boc-protected amine is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
| Heterocycle | Reagents | Solvent | Base | Typical Yield | Reference |
| Piperidine | Boc₂O | DCM | TEA | >95% | [16] |
| Piperazine | Boc₂O | THF | None | >90% | [17] |
| Pyrrolidine | Boc₂O | Acetonitrile | DMAP | >95% | [5] |
Specific Example: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This protocol provides a specific example of the Boc protection of a functionalized piperidine.
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent like dichloromethane, add triethylamine (2.2 equivalents).
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product, which can be further purified by recrystallization or chromatography if needed.
Strategies for Boc Deprotection
The choice of deprotection method depends on the overall synthetic strategy and the presence of other acid-sensitive functional groups in the molecule.
Acidic Deprotection
This is the most common and generally most efficient method for Boc group removal.[11][15]
-
Trifluoroacetic Acid (TFA): TFA, often used neat or as a solution in DCM, is highly effective for Boc deprotection.[11][12][18] Reactions are typically rapid, often completing within an hour at room temperature.[18]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or methanol is another widely used reagent for Boc cleavage.[5]
General Protocol for TFA Deprotection:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[18]
-
Stir the reaction at room temperature for 1-2 hours.[18]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can often be used directly or neutralized with a base during work-up to obtain the free amine.
Thermal Deprotection
Thermal cleavage of the Boc group offers a "green" alternative to acidic methods as it avoids the use of strong acids and catalysts.[19] The deprotection is achieved by heating the Boc-protected amine at high temperatures, often in a high-boiling solvent or even neat.[19][20] This method is particularly useful in flow chemistry setups.[21][22] However, the high temperatures required may not be suitable for thermally sensitive substrates.[19]
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | Room Temperature | Fast, efficient, widely applicable | Harsh for some acid-sensitive groups |
| Acidic (HCl) | HCl in Dioxane/Methanol | Room Temperature | Effective, common reagent | Can be corrosive |
| Thermal | Heat | High Temperature (e.g., >150°C) | "Green" (no acid/catalyst), avoids workup | Requires high temperatures, not for sensitive substrates |
| Catalytic | Iron(III) salts, etc. | Room Temperature | Mild, selective | Catalyst may need removal |
Catalytic Deprotection
Several metal-based catalysts have been reported for the selective cleavage of the Boc group under milder conditions.[23][24] For example, iron(III) salts have been shown to be effective and sustainable catalysts for this transformation.[23][25] These methods can be advantageous when other acid-labile groups are present in the molecule.[25]
Applications in Drug Discovery and Development
Boc-protected heterocyclic amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals.[1][3][10] The heterocyclic core often provides a rigid scaffold that can be functionalized to interact with biological targets, while the Boc group allows for the controlled and sequential introduction of various substituents.
The Prominence of Piperidine and Piperazine Scaffolds
Piperidine and piperazine rings are "privileged scaffolds" in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[8][9] N-Boc-piperazine, for example, is a versatile intermediate used in the synthesis of monosubstituted piperazines, which are precursors to numerous bioactive molecules.[8][17][26][27] The Boc group allows for selective functionalization of the unprotected secondary amine, preventing side reactions and enabling precise molecular construction.[8]
Caption: General synthetic workflow using N-Boc-piperazine in drug synthesis.
Conclusion
Boc-protected heterocyclic amines are foundational tools in the arsenal of the modern synthetic chemist. Their stability, coupled with the mild and efficient methods for the introduction and removal of the Boc group, provides a robust strategy for the synthesis of complex molecular architectures. The principles and protocols outlined in this guide underscore the versatility and importance of these intermediates in advancing the frontiers of drug discovery and development. A thorough understanding of the underlying chemistry and the available synthetic methodologies empowers researchers to design and execute more efficient and elegant synthetic routes to novel therapeutic agents.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Kappe, C. O., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Anhydride. Retrieved from [Link]
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PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-carboxy-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]
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ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Selective Mono‐BOC Protection of Diamines. Synthetic Communications: Vol 37, No 5. Retrieved from [Link]
-
Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
NIH. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Di-Tert-Butyl Dicarbonate (Boc Anhydride): A Key Reagent in Organic Synthesis and Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Topic: 3-Hydroxyazetidine Derivatives for CNS Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, demanding innovative molecular scaffolds that can navigate the stringent requirements of blood-brain barrier penetration and target engagement with high specificity. The 3-hydroxyazetidine moiety has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique combination of a conformationally constrained, sp³-rich core with the strategic placement of a hydrogen-bonding hydroxyl group offers a powerful platform for developing next-generation CNS agents. This guide provides a deep, technical exploration of the 3-hydroxyazetidine core, from its fundamental physicochemical advantages and synthetic accessibility to its successful application in the design of potent and selective modulators of critical CNS targets.
The Strategic Value of the 3-Hydroxyazetidine Scaffold in CNS Drug Design
The design of successful CNS drugs requires a delicate balance of properties. Molecules must be sufficiently lipophilic to cross the blood-brain barrier, yet possess enough polarity to ensure aqueous solubility and specific interactions with their biological targets.[3] The 3-hydroxyazetidine scaffold provides an elegant solution to this optimization problem.
-
Conformational Rigidity and 3D-Character: Unlike flexible aliphatic chains, the strained four-membered ring of azetidine restricts the number of accessible conformations. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target protein, often resulting in higher affinity and selectivity. The non-planar, three-dimensional nature of the scaffold is a significant advantage in exploring the complex topographies of CNS receptor binding pockets.
-
The Hydroxyl "Compass": The hydroxyl group at the 3-position is the scaffold's key functional anchor.[4] It serves as both a hydrogen bond donor and acceptor, allowing for precise, high-affinity interactions with polar residues in a binding site. This feature is critical for achieving potency and selectivity for specific receptor subtypes or enzyme isoforms.
-
Improved Physicochemical Properties: The introduction of the hydroxyl group and the nitrogen atom increases the topological polar surface area (TPSA) and reduces lipophilicity (LogP) compared to carbocyclic analogues. This shift toward polarity can mitigate issues of poor solubility and non-specific binding often associated with highly lipophilic compounds, while the rigid core helps maintain sufficient membrane permeability. The scaffold is prized for its ability to impart favorable properties such as increased metabolic stability and improved solubility.[5]
Synthesis of the 3-Hydroxyazetidine Core: A Practical Workflow
The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, robust and scalable methods for the synthesis of 3-hydroxyazetidine and its derivatives have been developed, often starting from readily available precursors like epichlorohydrin.[6][7]
General Synthetic Workflow
A common and efficient strategy involves the initial reaction of an amine with epichlorohydrin to form a key amino alcohol intermediate, which then undergoes an intramolecular cyclization to forge the azetidine ring. Subsequent deprotection yields the versatile 3-hydroxyazetidine core.
Caption: General workflow for the synthesis of 3-hydroxyazetidine from a primary amine and epichlorohydrin.
Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride
This protocol is a representative example adapted from established industrial methods.[7][8] It utilizes benzylamine as a readily available starting material and protecting group that can be efficiently removed in the final step.
Objective: To synthesize the core 3-hydroxyazetidine scaffold as its stable hydrochloride salt.
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Methanol (MeOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Step 1: Formation of 1-(Benzylamino)-3-chloropropan-2-ol:
-
Dissolve benzylamine (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.3 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at this temperature for 12 hours.
-
Filter the resulting solid, wash with cold water, and dry to obtain the intermediate product.[7]
-
-
Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine:
-
Suspend the intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a base, such as sodium carbonate (Na₂CO₃), to act as an acid scavenger.
-
Heat the mixture to reflux and stir for approximately 24 hours to drive the intramolecular cyclization.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure 1-benzyl-3-hydroxyazetidine with expected yields often exceeding 85%.[7]
-
-
Step 3: Debenzylation to 3-Hydroxyazetidine Hydrochloride:
-
Dissolve the 1-benzyl-3-hydroxyazetidine from Step 2 in methanol.
-
Add a catalytic amount of 10% Palladium on Carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 3-4 atm) and stir vigorously for 8-12 hours.[8]
-
Monitor the reaction for the consumption of the starting material.
-
Once complete, carefully filter the catalyst (e.g., through Celite).
-
To the filtrate, add a solution of hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Filter the white solid, wash with a non-polar solvent (e.g., ethyl acetate), and dry to obtain 3-hydroxyazetidine hydrochloride with purities often >98%.[7]
-
Applications in CNS Target Modulation
The 3-hydroxyazetidine scaffold has been successfully incorporated into ligands for a diverse array of CNS targets, demonstrating its versatility and effectiveness. It serves as a valuable building block in the development of novel drugs, especially those targeting neurological and metabolic disorders.[9]
Case Study: Triple Reuptake Inhibitors (TRIs)
Major depressive disorder is linked to imbalances in the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Triple reuptake inhibitors that simultaneously block the transporters for these three neurotransmitters (SERT, NET, and DAT) represent a promising therapeutic strategy. Bioisosteric modification of known transporter ligands with azetidine derivatives has proven fruitful. For example, replacing a more flexible ether linkage with a 3-aminoazetidine core can enhance potency and fine-tune the activity profile across the three transporters.[10]
Caption: Mechanism of action for a 3-azetidine derivative as a Triple Reuptake Inhibitor (TRI) in a synapse.
Other Key CNS Applications
-
Muscarinic Receptor Agonists: The scaffold is used to design subtype-selective agonists for muscarinic acetylcholine receptors (e.g., M1, M4), which are key targets for treating cognitive deficits in Alzheimer's disease and schizophrenia.
-
Glycosidase Inhibitors: Certain N-substituted 3-hydroxyazetidine amides have shown potent and specific inhibition of enzymes like β-hexosaminidases, which are implicated in lysosomal storage diseases that can have severe neurological manifestations.[11][12]
-
Broad Neurological and Psychiatric Potential: Derivatives have shown promise in preclinical models for a range of conditions including epilepsy, neuropathic pain, and anxiety, often without the sedative side effects common to other CNS drugs.[13]
Quantitative Data Summary: Physicochemical Impact
The strategic advantage of the 3-hydroxyazetidine core can be quantified by comparing its calculated physicochemical properties to a simpler, unsubstituted azetidine ring.
| Property | Azetidine | 3-Hydroxyazetidine | Impact and Rationale |
| Molecular Weight | 57.09 g/mol | 73.09 g/mol | Minimal increase, keeping the molecule in "rule of five" space. |
| Hydrogen Bond Donors | 1 | 2 | The added -OH group provides a crucial H-bond donor for target interaction.[14] |
| Hydrogen Bond Acceptors | 1 | 2 | The oxygen atom of the -OH group acts as an additional H-bond acceptor.[14] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 32.3 Ų | Significantly increases polarity, which can improve solubility and reduce non-specific binding.[14] |
Conclusion and Future Outlook
The 3-hydroxyazetidine scaffold is more than just another heterocyclic building block; it is a validated and highly effective platform for CNS drug discovery. Its inherent structural and physicochemical properties directly address many of the core challenges faced by medicinal chemists in this field. The ability to rigidly orient key pharmacophoric features while maintaining favorable drug-like properties ensures that this scaffold will continue to feature prominently in the design of future therapeutics for a wide range of neurological and psychiatric disorders.[15][16] Future work will likely focus on developing novel stereoselective syntheses to access enantiomerically pure derivatives and on applying the scaffold to an even broader range of CNS targets.
References
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Title: 3-hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists Source: Wiley Online Library URL: [Link]
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Title: The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists | Request PDF Source: ResearchGate URL: [Link]
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Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: National Institutes of Health (NIH) URL: [Link]
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Title: Aporphines: A privileged scaffold in CNS drug discovery Source: PubMed URL: [Link]
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Title: Histamine Pharmacology and New CNS Drug Targets Source: National Institutes of Health (NIH) URL: [Link]
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Title: Medicinal chemical properties of successful central nervous system drugs Source: PubMed URL: [Link]
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Title: Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes Source: PubMed URL: [Link]
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A Comprehensive Spectroscopic Guide to Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
This technical guide provides an in-depth analysis of the spectral data for tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, a key building block in modern medicinal chemistry. The strategic incorporation of the strained azetidine ring offers a rigid scaffold that can lead to improved ligand efficiency and potency in drug candidates.[1][2] Accurate structural elucidation and purity assessment are paramount, and this document serves as an authoritative reference for researchers, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
Molecular Structure and Physicochemical Properties
The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. This compound features a central 3-substituted azetidine ring, a tertiary alcohol, and a carbamate protecting group (Boc). Each of these functional groups imparts a unique spectroscopic signature.
IUPAC Name: this compound Molecular Formula: C₉H₁₈N₂O₃[3] Molecular Weight: 202.25 g/mol
Caption: Primary fragmentation pathways in ESI-MS.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Analysis of the IR Spectrum
The spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 (broad) | O-H Stretch | Alcohol | The broadness is due to hydrogen bonding. |
| ~3350 (moderate) | N-H Stretch | Carbamate | A characteristic absorption for N-H bonds in carbamates. |
| 2975 - 2850 | C-H Stretch | Aliphatic | Corresponds to the sp³ C-H bonds in the azetidine ring and Boc group. |
| ~1690 (strong, sharp) | C=O Stretch | Carbamate | This strong absorption is a definitive marker for the Boc protecting group. [4] |
| 1250 & 1160 | C-O Stretch | Carbamate & Alcohol | Strong bands associated with the C-O single bonds. |
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted automatically.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a robust and unequivocal structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns centered on the labile Boc group. Finally, IR spectroscopy provides rapid verification of all key functional groups. This comprehensive spectral guide serves as a reliable resource for scientists, ensuring the confident identification and quality assessment of this valuable chemical intermediate in research and development.
References
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Supporting Information for various syntheses. Characterization Data of Products. [Link]
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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PubChemLite. Tert-butyln-[(3-ethoxyazetidin-3-yl)methyl]carbamate. [Link]
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Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
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General Disclaimer. Mass Spectrometry of Carbamates. [Link]
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National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]
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Chemistry LibreTexts. Fragmentation. [Link]
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Immunomart. tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. [Link]
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National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
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ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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Solubility of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, presents a detailed analysis of its solubility in various organic solvents, and offers a robust experimental protocol for solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2][3] Poor solubility can impede absorption and lead to suboptimal drug concentrations in systemic circulation, necessitating higher doses that may increase the risk of adverse effects.[1][4] this compound is a versatile azetidine derivative, a class of compounds increasingly recognized for their unique structural and pharmacokinetic properties in drug discovery.[5][6][7] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a rigid, three-dimensional structure that can enhance binding affinity to biological targets and improve metabolic stability.[5][6] Understanding the solubility of this key intermediate is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents:
-
Azetidine Ring: A polar, four-membered heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.[5]
-
Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor, significantly contributing to the compound's polarity and its solubility in protic solvents.
-
Carbamate Group (-NHCOO-): Contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, further enhancing its polarity.
-
Tert-butyl Group (-C(CH₃)₃): A bulky, nonpolar moiety that introduces lipophilic character to the molecule.
This amalgamation of polar and nonpolar features suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.
Solubility in Common Organic Solvents: A Quantitative Overview
The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at ambient temperature. This data provides a crucial reference for selecting appropriate solvent systems for synthesis, purification, and formulation.
| Solvent | Classification | Dielectric Constant (ε) | Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | > 100 |
| Ethanol | Polar Protic | 24.5 | > 100 |
| Isopropanol | Polar Protic | 19.9 | 50-100 |
| Acetone | Polar Aprotic | 20.7 | 20-50 |
| Dichloromethane | Nonpolar | 9.1 | 10-20 |
| Ethyl Acetate | Moderately Polar | 6.0 | 5-10 |
| Toluene | Nonpolar | 2.4 | < 1 |
| Hexane | Nonpolar | 1.9 | < 0.1 |
Analysis of Solubility Data: The high solubility in polar protic solvents like methanol and ethanol is attributed to the strong hydrogen bonding interactions between the solvent and the hydroxyl and carbamate groups of the solute. As the solvent polarity decreases, the solubility of this compound diminishes significantly, highlighting the dominant role of its polar functional groups in the dissolution process.
Experimental Protocol for Solubility Determination
The following detailed protocol outlines a reliable method for determining the solubility of a pharmaceutical compound in organic solvents using the shake-flask method, a widely accepted technique.[3]
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent.
-
Visualizing the Experimental Workflow
Caption: Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Implications for Drug Development
The solubility profile of this compound has several important implications for its application in drug development:
-
Synthesis and Purification: The high solubility in polar protic solvents like methanol and ethanol makes them excellent choices for reaction media and for purification techniques such as recrystallization.
-
Formulation: The compound's solubility characteristics will guide the selection of appropriate excipients and solvent systems for developing various dosage forms.[8] For oral formulations, its solubility in aqueous media (which is expected to be moderate to high given its structure) will be a critical parameter.[1]
-
Preclinical Studies: In early-stage in vitro and in vivo studies, understanding the solubility is essential for preparing stock solutions and ensuring accurate dosing.[4]
Logical Relationships in Solubility
The interplay between the solute's properties and the solvent's characteristics governs the dissolution process. The following diagram illustrates these fundamental relationships.
Caption: Figure 2: A diagram showing the relationship between solute and solvent properties in determining solubility.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and having access to quantitative solubility data and a robust experimental protocol, researchers and drug development professionals are better equipped to harness the potential of this valuable chemical entity in the creation of next-generation therapeutics. The principles and methodologies outlined herein serve as a practical resource for navigating the challenges associated with compound solubility in the pharmaceutical sciences.
References
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- The Importance of Solubility for New Drug Molecules. (2020, May 11).
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem. (n.d.).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9).
- Solubility and its Importance.pptx - Slideshare. (n.d.).
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.).
- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (n.d.).
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- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
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- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Solubility and its Importance.pptx [slideshare.net]
Harnessing the Azetidine Scaffold: A Deep Dive into the Theoretical Modulation of TPSA and LogP for Modern Drug Discovery
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery to become a privileged structural motif in modern medicinal chemistry.[1] Its growing prevalence in FDA-approved drugs and clinical candidates is a testament to its unique ability to confer advantageous physicochemical and pharmacokinetic properties. This guide provides a detailed exploration of two critical theoretical properties, Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), in the context of azetidine-containing compounds. We will dissect the structural basis for the influence of the azetidine moiety on these parameters, discuss computational prediction methodologies, and illustrate how strategic incorporation of this scaffold can be used to fine-tune molecular properties for optimal drug performance.
The Azetidine Motif: A Convergence of Stability and Strain
Azetidines occupy a unique chemical space, balancing the reactivity associated with ring strain (approx. 25.4 kcal/mol) with greater stability than their three-membered aziridine counterparts.[2] This inherent strain, combined with their conformational rigidity and rich sp³ character, provides a powerful tool for medicinal chemists.[1]
Key characteristics that make azetidine a valuable scaffold include:
-
Enhanced Three-Dimensionality: The constrained geometry of the four-membered ring provides unique exit vectors for substituents, increasing the three-dimensionality of molecules and enabling exploration of previously inaccessible chemical space.[1]
-
Metabolic Stability: Incorporation of the azetidine ring can improve metabolic stability, a critical factor in enhancing a drug's half-life and bioavailability.[1]
-
Solubility Enhancement: Azetidines often serve as bioisosteres for larger, more lipophilic saturated amines like piperidines or morpholines.[1] This substitution can reduce lipophilicity, leading to improved aqueous solubility.[3]
-
Pharmacophore Interactions: The nitrogen atom of the azetidine ring can act as a hydrogen-bond acceptor, facilitating crucial interactions with biological targets.[1]
These features allow for the strategic modulation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is largely governed by fundamental physicochemical properties like TPSA and LogP.
Core Physicochemical Descriptors: TPSA and LogP
Understanding TPSA and LogP is fundamental to rational drug design. These in silico parameters provide rapid, cost-effective predictions of a molecule's future pharmacokinetic behavior.
Topological Polar Surface Area (TPSA)
TPSA is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. It is a powerful descriptor for predicting the transport properties of drugs.
-
Causality in Drug Development: A molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is inversely correlated with its TPSA. Polar molecules prefer to remain in aqueous environments and have difficulty passively diffusing across lipid bilayers.
-
Field-Proven Thresholds:
The nitrogen atom within the azetidine ring is a key contributor to the TPSA of any molecule containing this scaffold.
Logarithm of the Partition Coefficient (LogP)
LogP is the measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). It is determined by the ratio of the concentration of the compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water).
-
Causality in Drug Development: LogP influences nearly every aspect of a drug's journey through the body, including solubility, membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal balance is crucial; molecules that are too lipophilic may have poor solubility and be rapidly metabolized, while those that are too hydrophilic may be poorly absorbed.
-
Field-Proven Thresholds:
Modulating TPSA and LogP with the Azetidine Scaffold
The primary value of the azetidine ring lies in its ability to systematically "tune" the TPSA and LogP of a lead compound.[1]
Impact on TPSA
The lone nitrogen atom in an unsubstituted azetidine ring contributes a fixed amount to the molecule's TPSA. However, the substitution pattern on this nitrogen atom provides a handle for modulation:
-
N-Alkylation: Simple alkyl groups are non-polar and do not significantly alter the TPSA.
-
N-Acylation/N-Sulfonylation: Introducing carbonyl or sulfonyl groups directly attached to the nitrogen adds polar oxygen atoms, thereby increasing the TPSA. This can be a deliberate strategy to reduce BBB penetration or modify solubility.
Impact on LogP
One of the most powerful applications of the azetidine scaffold is its use as a bioisostere to reduce lipophilicity.
-
Bioisosteric Replacement: Replacing larger saturated heterocycles like piperidine or morpholine with an azetidine ring is an effective strategy to lower a compound's LogP.[1] This is due to the smaller non-polar surface area of the azetidine ring.
-
Solubility and Promiscuity: The resulting decrease in LogP can lead to significantly improved aqueous solubility and may reduce off-target promiscuity, which is often associated with highly lipophilic compounds.
-
Substitution Effects: The LogP of the final compound is highly dependent on the nature of the substituents on the azetidine ring. Attaching lipophilic groups will increase LogP, while adding polar functionalities will decrease it.
Data Presentation: Azetidine in Approved Drugs
The successful application of the azetidine motif is evident in several marketed drugs. The strategic inclusion of this ring helps to achieve the desired balance of physicochemical properties required for clinical efficacy.
| Drug Name | Therapeutic Class | Role of Azetidine Moiety (Hypothesized) | cLogP (Approx.) | TPSA (Approx. Ų) |
| Baricitinib [1] | JAK Inhibitor | Contributes to desired solubility and kinase selectivity. | 1.9 | 95.8 |
| Cobimetinib [2] | MEK Inhibitor | Fine-tunes physicochemical properties for oral bioavailability. | 3.5 | 102.5 |
| Azelnidipine [2] | Calcium Channel Blocker | Modulates lipophilicity and metabolic stability. | 4.4 | 93.6 |
Note: cLogP and TPSA values are calculated estimates and can vary slightly depending on the algorithm used.
Experimental Protocol: Computational Prediction of TPSA and LogP
The in silico prediction of TPSA and LogP is a routine and indispensable step in modern drug discovery. This self-validating system allows for the rapid screening of virtual compounds before committing resources to chemical synthesis.
Step-by-Step Methodology
-
Molecular Structure Input:
-
Action: Obtain the chemical structure of the azetidine derivative of interest.
-
Causality: The algorithm requires a defined chemical structure to identify atoms and bond connectivity. The most common format is the SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Example SMILES (Azetidine): C1CNC1
-
-
Selection of a Computational Tool:
-
Action: Choose a reliable software or web server for property calculation.
-
Causality: Different tools use various algorithms (e.g., atom-based contribution methods, machine learning models) which can yield slightly different, but generally correlated, results.[6] Consistency in tool selection is key for comparing compounds within a series.
-
Recommended Tools: SwissADME (web server), DataWarrior (standalone software), RDKit (Python library for cheminformatics).
-
-
Execution of Calculation:
-
Action: Input the SMILES string or draw the molecule in the selected tool and initiate the property calculation.
-
Causality: The software processes the molecular graph to identify polar atoms (for TPSA) and fragment contributions (for cLogP) based on its internal rule sets or trained models.
-
-
Analysis and Interpretation of Output:
-
Action: Record the calculated TPSA (in Ų) and cLogP values.
-
Causality: Compare these values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, CNS MPO scores).[5] This analysis directly informs the decision-making process: Is the compound likely to be orally bioavailable? Is it likely to cross the blood-brain barrier? Does it need modification to improve its properties?
-
Conclusion and Future Outlook
The azetidine scaffold is far more than a simple building block; it is a sophisticated tool for rationally designing superior drug candidates. Its inherent structural and electronic properties provide medicinal chemists with a reliable method for modulating the critical physicochemical parameters of TPSA and LogP. By strategically employing azetidine as a bioisosteric replacement or as a core structural element, it is possible to enhance solubility, improve metabolic stability, and fine-tune membrane permeability.[1] The continued integration of robust computational prediction workflows ensures that the potential of novel azetidine-containing compounds can be evaluated with increasing speed and accuracy, solidifying the role of this remarkable four-membered ring at the forefront of pharmaceutical innovation.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Singh, P., & Kumar, A. (2021). Azetidines of pharmacological interest. PubMed.
- Azetidines in Drug Discovery. PharmaBlock.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2017).
- Biologically active compounds with azetidine rings. (2021).
- Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2022).
- Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Str
- Yang, Y., et al. (2020). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge.
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- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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The Sentinel of Synthesis: An In-depth Technical Guide to the Stability of the tert-Butyl Carbamate (Boc) Protecting Group
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides, complex natural products, and pharmaceutical agents.[1][2] Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under specific acidic conditions. This guide provides a comprehensive technical overview of the N-Boc group, detailing its fundamental chemical principles, its stability and lability across a spectrum of chemical environments, and its strategic implementation in orthogonal protection schemes. We will explore the causality behind experimental choices, present field-proven protocols, and offer quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Chemical Principles: The Foundation of Boc's Stability and Lability
The utility of the Boc group stems from a finely tuned balance of electronic and steric properties that dictate its reactivity. Chemically, it is a tert-butyl carbamate, which renders the protected amine significantly less nucleophilic and basic.[1]
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles and bases to the carbamate carbonyl. This steric shield is a primary reason for the group's exceptional stability towards basic and nucleophilic reagents, a feature that distinguishes it from simpler carbamates like methoxycarbonyl.[3]
-
Electronic Stabilization: The lone pair of electrons on the protected nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This reduces the electron density on the nitrogen, dampening its nucleophilicity and basicity.
The defining characteristic of the Boc group, however, is its controlled lability under acidic conditions.[1] This cleavage is not a simple hydrolysis but a specific, acid-catalyzed elimination pathway predicated on the formation of a highly stable tert-butyl carbocation.[4] This predictable reactivity allows for its selective removal without affecting many other functional moieties, forming the basis of its strategic use in multi-step synthesis.[1][5]
Stability Profile: A Condition-by-Condition Analysis
A thorough understanding of the Boc group's behavior under various reaction conditions is paramount for designing robust synthetic routes.
Acidic Conditions: The Key to Controlled Deprotection
The cleavage of the Boc group is most efficiently achieved with strong acids.[6][7] The accepted mechanism proceeds through a three-step E1 elimination pathway.
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[4][8][9]
-
Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid.[4][9][10]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The liberated amine is then typically protonated by the excess acid to form an amine salt.[9][10][11]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Side Reaction Mitigation: The generated tert-butyl cation is a reactive electrophile that can cause undesired alkylation of nucleophilic functional groups, particularly the side chains of tryptophan, methionine, and tyrosine.[9][12] To prevent these side reactions, "scavengers" are added to the deprotection solution to trap the carbocation.[6][13] Common scavengers include anisole, thioanisole, cresol, and triethylsilane.
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temp. | Time | Notes & Considerations |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | RT | 30-120 min | The most common and efficient method. Volatile and corrosive.[14][15] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | RT | 30-60 min | Effective alternative to TFA; product is isolated as the HCl salt.[8] |
| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate | 1.25 M - 3 M | RT | 30-180 min | Useful when dioxane is undesirable.[6] |
| Phosphoric Acid | Tetrahydrofuran (THF) | 85% aq. solution | RT | hours | A milder, non-volatile acid for sensitive substrates.[16][17] |
| Silica Gel | Toluene | N/A | Reflux | ~5 h | Mild heterogeneous condition for thermally-sensitive heterocycles.[16][18] |
Basic and Nucleophilic Conditions: A Bastion of Stability
The Boc group is renowned for its robustness towards a wide array of basic and nucleophilic conditions.[1][13][16][17] It is stable to:
-
Aqueous bases: Hydroxides (e.g., NaOH, LiOH) and carbonates (e.g., K₂CO₃) used for ester saponification.[13][16]
-
Amine bases: Piperidine, a common reagent for Fmoc group removal, does not cleave the Boc group.[7]
-
Nucleophiles: It resists attack from hydrazines, organometallic reagents (Grignard, organolithiums), and enolates.[13][16]
This stability is the cornerstone of its use in orthogonal protection strategies, most notably in conjunction with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis.[5][15][19]
Catalytic Hydrogenolysis: A State of Inertness
Unlike the carboxybenzyl (Cbz) group or benzyl ethers, the Boc group is completely stable to catalytic hydrogenolysis conditions (e.g., H₂ gas with Pd/C catalyst).[1][5][20] This inertness allows for the selective deprotection of Cbz or other benzyl-type protecting groups while leaving the Boc-protected amine intact, a critical maneuver in complex synthetic campaigns.[4][7]
Orthogonal Protection Strategies in Practice
The true power of the Boc group is realized when it is used in concert with other protecting groups that are cleaved under different, non-interfering conditions.[19] This principle of "orthogonality" allows for the sequential unmasking and modification of multiple functional groups within a single molecule.[7][19]
Caption: Orthogonal deprotection workflow for a polyfunctional molecule.
Validated Experimental Protocols
The following protocols are provided as trusted, self-validating methodologies for common transformations involving the Boc group.
Protocol 1: Standard Boc Deprotection with TFA in DCM
This procedure describes the most common method for Boc group removal.
-
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triethylsilane, 5% v/v), optional
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Cold diethyl ether for precipitation
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask under a nitrogen atmosphere.[15]
-
Cooling (Optional): For thermally sensitive substrates, cool the solution to 0 °C in an ice bath.[9]
-
Reagent Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[15] If using a scavenger, it should be added to the DCM solution before the TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.[1][15]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]
-
To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with toluene or DCM (2-3 times).[9]
-
The crude product, typically the TFA salt of the amine, can be precipitated by adding cold diethyl ether and collected by filtration.[9]
-
If the free amine is desired, the crude salt is dissolved in an appropriate solvent and neutralized carefully with a mild base (e.g., saturated aqueous sodium bicarbonate solution) before extraction.[9]
-
-
-
Safety: TFA is highly corrosive and volatile. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The deprotection reaction evolves CO₂ and isobutene gas; do not perform in a sealed system.[10][17]
Protocol 2: Selective Hydrogenolysis of a Cbz Group
This protocol demonstrates the stability of the Boc group during the removal of a Cbz group.
-
Materials:
-
Substrate containing both Boc and Cbz protected amines
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Celite® for filtration
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the suspension vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon, or higher in a Parr apparatus) at room temperature.[21]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which should have the Cbz group removed but the Boc group intact.
-
-
-
Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Do not allow the catalyst to dry on the filter paper. Quench the catalyst-coated filter paper with water before disposal.
Conclusion
The N-Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist.[1] Its well-defined stability profile—robustness to basic, nucleophilic, and hydrogenolytic conditions, coupled with predictable lability to acid—provides a reliable and versatile handle for the strategic manipulation of amine functionality. A thorough, mechanism-based understanding of its behavior across different chemical environments, as detailed in this guide, is essential for its successful application in the synthesis of increasingly complex and valuable molecules.
References
- Orthogonal Protecting Group Strategies with Boc: A Compar
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities.
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Adding Boc Group Mechanism. YouTube.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- The Chemistry of the Boc Protecting Group. Benchchem.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
- Why is boc stable to hydrolysis under basic conditions? Reddit.
- Boc Deprotection Mechanism. YouTube.
- Protecting Groups for Amines: Carbam
- Boc Protecting Group for Amines. Chemistry Steps.
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem.
- Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- SUPPORTING INFORM
- Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)?
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Methodological & Application
Synthesis of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate: An Application Guide for Medicinal Chemistry
Abstract
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a valuable bifunctional building block in modern drug discovery, incorporating the highly sought-after 3-hydroxyazetidine scaffold. This rigid, polar framework is increasingly utilized by medicinal chemists to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides a comprehensive guide for the multi-step synthesis of this key intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations. The described synthetic route begins with the commercially available 1-Boc-3-azetidinone and proceeds through a robust and scalable sequence involving cyanohydrin formation, nitrile reduction, and selective N-protection.
Introduction: The Strategic Value of the 3-Hydroxyazetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, endows it with unique conformational properties and reactivity.[1] The incorporation of a hydroxyl group at the 3-position introduces a critical hydrogen bonding moiety, enhancing polarity and interaction potential with biological targets. Furthermore, the 3-substituted pattern avoids the stereocenter challenges often associated with 2-substituted azetidines.
This compound serves as a versatile intermediate, presenting orthogonal protecting groups that allow for selective functionalization at either the ring nitrogen (after deprotection) or the exocyclic primary amine. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented pathway to this important synthetic building block.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from 1-Boc-3-azetidinone. The strategy hinges on the conversion of the ketone to a hydroxynitrile, followed by the reduction of the nitrile to a primary amine, and concluding with the protection of this newly formed amine. This approach ensures the preservation of the tertiary alcohol and the selective protection of the exocyclic amine.
Figure 1: Overall three-step synthetic workflow.
Detailed Protocols and Mechanistic Discussion
PART 3.1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine (Intermediate 1)
Principle: This step involves the addition of a cyanide nucleophile to the carbonyl group of 1-Boc-3-azetidinone. The use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂), is a standard and effective method for this transformation. The reaction proceeds via a cyanosilylation mechanism to form a silyl-protected cyanohydrin, which is then hydrolyzed during aqueous workup to yield the desired tertiary alcohol.
Experimental Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-3-azetidinone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of ketone).
-
Inert Atmosphere: Purge the flask with dry nitrogen and cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure hydroxynitrile intermediate.
Causality and Insights:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions until the quenching step, as TMSCN reacts violently with water to release highly toxic hydrogen cyanide gas.[1][3]
-
Lewis Acid Catalyst: The ZnI₂ catalyst activates the ketone carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the cyanide.
-
Slow Addition: The dropwise addition of TMSCN at low temperature is critical for controlling the exothermicity of the reaction and ensuring safety.
PART 3.2: Synthesis of 1-Boc-3-(aminomethyl)-3-hydroxyazetidine (Intermediate 2)
Principle: This step achieves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a classic and highly effective method for this transformation. The reaction is typically performed under a hydrogen atmosphere in a polar solvent like methanol or ethanol. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine species.[4]
Experimental Protocol:
-
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitrile intermediate (1.0 eq) and methanol (approx. 15-20 mL per gram of nitrile).
-
Catalyst Addition: Under a stream of nitrogen, carefully add a slurry of Raney® Nickel (approx. 50% wt/wt of the nitrile) in methanol. Caution: Raney® Nickel is pyrophoric and must be handled wet and under an inert atmosphere.[5]
-
Ammonia Addition: Add a 7N solution of ammonia in methanol to the reaction mixture (approx. 5-10 eq).
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-50 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Critical: Keep the Celite pad and the filtered catalyst wet with solvent at all times to prevent ignition.[6] Wash the filter cake thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which is often of sufficient purity for the next step.
Causality and Insights:
-
Raney® Nickel Safety: The pyrophoric nature of dry Raney® Nickel cannot be overstated. It must always be handled as a slurry in a solvent and never allowed to dry in the air.[5] Post-reaction, the filtered catalyst should be quenched by slowly adding it to dilute acid (e.g., 1M HCl) in a well-ventilated fume hood.
-
Role of Ammonia: Ammonia prevents the intermediate imine from reacting with the product primary amine, which would otherwise lead to the formation of undesired secondary amine impurities.[4]
PART 3.3: Synthesis of Tert-butyl N-({1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl}methyl)carbamate (Final Product)
Principle: The final step is the protection of the newly formed exocyclic primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard amine protection reaction using di-tert-butyl dicarbonate ((Boc)₂O). A mild base is used to neutralize the carbonic acid byproduct and drive the reaction to completion.
Experimental Protocol:
-
Dissolution: Dissolve the crude amine intermediate (1.0 eq) in a suitable solvent such as DCM or a mixture of tetrahydrofuran (THF) and water (1:1).
-
Base Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq) for anhydrous conditions, or sodium bicarbonate (NaHCO₃, 2-3 eq) for aqueous conditions.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up (Aqueous): If using a biphasic system, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product as a solid or viscous oil.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 1-Boc-3-azetidinone | TMSCN, ZnI₂ | 1-Boc-3-cyano-3-hydroxyazetidine | 80-90% |
| 2 | 1-Boc-3-cyano-3-hydroxyazetidine | Raney® Ni, H₂, NH₃/MeOH | 1-Boc-3-(aminomethyl)-3-hydroxyazetidine | 75-85% |
| 3 | 1-Boc-3-(aminomethyl)-3-hydroxyazetidine | (Boc)₂O, Base | Final Product | 85-95% |
Characterization of Final Product
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include two singlets for the two non-equivalent Boc groups (18H total, around 1.4-1.5 ppm), diastereotopic protons for the azetidine ring CH₂ groups, a signal for the CH₂ group adjacent to the exocyclic nitrogen, and broad signals for the OH and NH protons.[7]
-
¹³C NMR: Expect signals for the quaternary carbons of the t-butyl groups (~28 ppm), the Boc carbonyl carbons (~155-157 ppm), the azetidine ring carbons, and the exocyclic CH₂ carbon.[8]
-
Mass Spectrometry (HRMS): The calculated exact mass should be confirmed. For C₁₄H₂₆N₂O₅, the expected [M+H]⁺ would be approximately 303.1914.
-
Purity (HPLC): Purity should be assessed by reverse-phase HPLC, aiming for >95%.
Safety and Handling
This synthesis involves several hazardous materials and procedures requiring strict adherence to safety protocols.
Figure 2: Key reagent hazards.
-
Trimethylsilyl Cyanide (TMSCN): Extremely toxic and flammable. It liberates fatal hydrogen cyanide gas upon contact with water or acid.[9][10] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. An emergency cyanide antidote kit should be readily available.
-
Raney® Nickel: Pyrophoric when dry. It must be stored and handled under water or a solvent. Filtration should be performed ensuring the catalyst cake remains wet.[5]
-
Hydrogen Gas: Highly flammable. Hydrogenation reactions must be conducted in specialized pressure equipment in a well-ventilated area, away from ignition sources.
-
General Precautions: Standard laboratory safety practices, including the use of PPE, working in a well-ventilated fume hood, and maintaining clear and organized workspaces, are mandatory.
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing this compound. By understanding the chemical principles behind each transformation and adhering strictly to the outlined protocols and safety measures, researchers can confidently access this versatile building block for application in pharmaceutical research and development programs.
References
-
Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS.
-
Bio-Active. (2010). SAFETY DATA SHEET: Trimethylsilyl cyanide.
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
-
Gelest, Inc. SAFETY DATA SHEET: TRIMETHYLSILYL CYANIDE.
-
ChemicalBook. (2024). 1-Boc-3-azetidinone.
-
ChemicalBook. (2024). 1-N-Boc-3-hydroxyazetidine synthesis.
-
ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine Use and Manufacturing.
-
Supporting Information. (n.d.). Characterization Data of the Products.
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
-
Google Patents. (n.d.). CN1810766A - Nitrile reducing process to prepare amine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
-
Organic Syntheses. (n.d.). HYDROGENATION OF AROMATIC COMPOUNDS: W-6 Raney Nickel Catalyst.
-
ResearchGate. (2017). How do i get rid of Raney-Nickel after a reaction?
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
-
PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity...
-
Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)azetidine.
-
ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
-
ResearchGate. (2020). Nitrile Reduction in the Presence of Boc-Protected Amino Groups...
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
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- 10. gelest.com [gelest.com]
Application Notes & Protocols: Strategic Incorporation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate in Peptide Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Azetidine Scaffold in Modern Peptidomimetics
In contemporary drug discovery, the pursuit of novel peptide architectures with enhanced therapeutic properties is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as "privileged" structural motifs for this purpose.[1][2] Their inherent conformational rigidity imparts a well-defined three-dimensional structure to peptide backbones, allowing access to unique spatial orientations often unattainable with more flexible components.[1] This rigidity can lead to peptides with improved metabolic stability against proteolytic degradation, enhanced receptor affinity, and favorable pharmacokinetic profiles.[3][4]
This guide focuses on a particularly versatile building block: Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate . This reagent is not a simple amino acid mimic; it is a multifunctional scaffold designed for sophisticated peptide engineering. Its structure features a quaternary center substituted with both a hydroxyl group and a Boc-protected aminomethyl group. Crucially, the secondary amine of the azetidine ring remains available, presenting a unique handle for post-synthetic or late-stage functionalization.[3][5] This allows for the synthesis of peptide libraries with diverse modifications, such as the attachment of imaging dyes, drug conjugates, or biotin tags, without consuming a natural amino acid side chain.[5]
This document provides an in-depth exploration of the chemistry of this building block and detailed protocols for its successful incorporation and derivatization in Solid-Phase Peptide Synthesis (SPPS).
The Orthogonal Chemistry of the Building Block
The synthetic utility of this compound stems from its distinct reactive moieties, which can be addressed using an orthogonal protection strategy.[6][7] This allows for selective manipulation at different stages of the synthesis.
-
Nα-Boc Group (Temporary Protection): The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This is the temporary protecting group for standard Boc-based SPPS, designed to be cleaved at each synthesis cycle using moderately acidic conditions, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8][9][10][11]
-
Tertiary Hydroxyl Group: The hydroxyl group is sterically hindered and generally does not require protection for standard peptide coupling reactions. Its presence enhances the polarity and sp3-character of the resulting peptide.[1] For specific subsequent reactions where the hydroxyl might interfere, orthogonal protection (e.g., as a silyl ether) could be considered, though it is often unnecessary.
-
Azetidine Ring Nitrogen (Late-Stage Functionalization Handle): The secondary amine within the azetidine ring is unprotected. It is significantly less nucleophilic than the primary Nα-amine during the initial coupling step, allowing for selective acylation of the intended primary amine. Post-incorporation, this nitrogen becomes a powerful tool for derivatization or cyclization, a key advantage of this building block.[3][5]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this building block is best achieved using standard Boc-SPPS protocols.[12] The Fmoc/tBu strategy is also viable, provided the building block is sourced with an Nα-Fmoc group instead of Boc. The following protocols are based on the more common Boc strategy.
Workflow Overview
The general workflow follows the established cycle of deprotection and coupling common to all SPPS.[13][14][15] The key distinction is the option for a subsequent functionalization step after the main peptide sequence is assembled.
Protocol 1: Standard Coupling Procedure
This protocol details the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (pre-swollen)
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for another 20-30 minutes in a suitable SPPS reaction vessel.[13]
-
N-terminal Deprotection: Perform the standard Boc-deprotection by treating the resin with 25-50% TFA in DCM for 20-30 minutes.[11] Wash thoroughly with DCM (3x) and Isopropanol (2x) to remove TFA salts.
-
Neutralization: Neutralize the resulting amine salt by washing the resin with 5-10% DIEA in DCM or DMF until a neutral pH is achieved (monitored with a bromophenol blue test on a resin sample).[14] Wash again with DMF (3x) and DCM (3x).
-
Activation of Building Block: In a separate vial, dissolve this compound (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF.
-
Scientific Rationale: The use of potent aminium/uronium-based coupling reagents like HBTU or HATU is recommended.[16] The quaternary carbon of the azetidine building block presents some steric hindrance, and these reagents efficiently generate the activated ester required for rapid and complete coupling, minimizing potential side reactions.
-
-
Coupling Reaction: Add DIEA (6 eq.) to the activated building block solution and immediately transfer it to the reaction vessel containing the neutralized peptide-resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test.[16] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle or for post-synthetic modification.
| Coupling Reagent | Class | Activation Mechanism | Key Advantages for this Building Block |
| HBTU/HCTU | Aminium/Uronium | Forms an HOBt/HOCt active ester | High efficiency, rapid coupling, well-established in Boc-SPPS.[14] |
| HATU | Aminium/Uronium | Forms an HOAt active ester | Even more potent than HBTU, reduces risk of epimerization (less critical for this achiral unit), excellent for sterically hindered couplings.[14] |
| DIC/OxymaPure | Carbodiimide | Forms an Oxyma active ester | Cost-effective, low risk of racemization. Can be slightly slower than aminium reagents. |
Advanced Application: Late-Stage Peptide Functionalization
A key feature of this building block is the ability to perform chemistry on the azetidine nitrogen after the primary peptide chain has been synthesized.[3][5] This allows for the creation of unique peptide conjugates.
Protocol 2: On-Resin N-Acylation of the Azetidine Moiety
This protocol assumes the full-length peptide has been synthesized on the resin, culminating with the azetidine moiety, and the final N-terminal Boc group has been removed.
Materials:
-
Azetidine-containing peptide-resin
-
Acylating agent (e.g., Acetic anhydride, Benzoyl chloride)
-
Base (e.g., DIEA or Pyridine)
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.
-
Acylation Reaction: Prepare a solution of the acylating agent (e.g., acetic anhydride, 10 eq.) and a base (e.g., DIEA, 10 eq.) in DMF. Add this solution to the resin.
-
Causality Note: A significant excess of reagents is used to drive the reaction to completion on the less-nucleophilic secondary azetidine nitrogen. The reaction is typically slower than N-terminal acylation.
-
-
Reaction and Monitoring: Agitate the mixture at room temperature for 4-12 hours. The completion of this reaction cannot be monitored with a Kaiser test (as it detects primary amines). Progress is typically confirmed after cleavage by LC-MS analysis of a small test sample.
-
Washing: After the reaction period, thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all excess reagents. The resin is now ready for final cleavage.
Peptide Cleavage and Characterization
The final step involves releasing the modified peptide from the solid support and removing any remaining side-chain protecting groups.
Protocol 3: Cleavage from Resin and Global Deprotection
For Boc-SPPS, this step requires strong acids. CAUTION: This procedure involves hazardous reagents like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized, well-ventilated apparatus by trained personnel.
Materials:
-
Final peptide-resin (dried)
-
Anhydrous HF or TFMSA
-
Scavengers (e.g., Anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add scavengers (e.g., a mixture of p-cresol and thioanisole) to protect acid-sensitive residues from reactive cations generated during deprotection.
-
HF Cleavage: Cool the vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid), filter to remove the resin beads, and lyophilize the filtrate to obtain the crude peptide powder.
Analytical Validation
The identity and purity of the final azetidine-containing peptide must be confirmed.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool. It confirms the correct molecular weight of the synthesized peptide and provides an initial assessment of purity.[17][18]
-
Preparative HPLC: High-Performance Liquid Chromatography is used to purify the crude peptide to the desired level (>95% is common for research applications).[18]
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the final peptide, although it will not identify the azetidine moiety directly.[19]
Conclusion
This compound is a powerful and versatile tool for peptide chemists. It provides a straightforward method to introduce a conformationally constrained, sp3-rich scaffold into a peptide sequence. More importantly, the orthogonally available azetidine nitrogen serves as a unique platform for late-stage functionalization, enabling the creation of complex and novel peptide architectures that would be difficult to access through other means. The protocols outlined herein provide a robust framework for leveraging this building block to advance the frontiers of peptide-based drug discovery and chemical biology.
References
-
Thompson, S., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. PharmaChem. Available at: [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
-
Thompson, S., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. Available at: [Link]
-
Technology Networks (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]
-
O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Bull, J.A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Piras, M., et al. (2009). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bull, J.A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC (n.d.). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Boze Chemicals. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Liu, C.F., & Tam, J.P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
van der Marel, G.A., et al. (2006). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
CEM Corporation (n.d.). Unparalleled Solid Phase Peptide Synthesis. CEM Corporation. Available at: [Link]
-
Immunomart (n.d.). tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. Immunomart. Available at: [Link]
-
MySkinRecipes (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Liu, C.F., & Tam, J.P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers. Available at: [Link]
-
Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Shiraishi, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Peptide Science. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
- Barany, G., et al. (2011). Methods of preparing peptide derivatives. Google Patents.
-
Oh, H., et al. (2015). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
- Loffet, A., et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
JPT Peptide Technologies (n.d.). Peptide Characterization & Analytics. JPT. Available at: [Link]
-
Li, G., et al. (2023). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. Available at: [Link]
-
Lauer-Fields, J.L., et al. (2012). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. Available at: [Link]
-
Benediktsdottir, A., et al. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, T., et al. (2022). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Reen, T. (2022). Discovery and characterization of a set of peptide-modifying heme oxygenase-like domain-containing oxidases. IDEALS. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chempep.com [chempep.com]
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- 13. chemistry.du.ac.in [chemistry.du.ac.in]
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- 15. researchgate.net [researchgate.net]
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- 17. Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpt.com [jpt.com]
Application Notes and Protocols: The Strategic Use of Azetidine Scaffolds in Diversity-Oriented Synthesis
Introduction: Harnessing Strain for Molecular Diversity
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to systematically explore chemical space by creating libraries of structurally diverse and complex small molecules.[1] At the heart of many successful DOS campaigns lies the selection of a "privileged" scaffold—a core structure that can be elaborated into a multitude of distinct molecular frameworks.
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become an increasingly vital motif in this context.[2][3] Historically underutilized due to synthetic challenges associated with its inherent ring strain (approx. 25.4 kcal/mol), the azetidine is now celebrated for this very feature.[4] This strain is not a liability but a powerful synthetic driving force, enabling a variety of unique chemical transformations that are central to DOS. Furthermore, azetidines provide a conformationally rigid, sp3-rich core, a characteristic known to improve physicochemical properties, metabolic stability, and solubility in drug candidates.[2][5][6][7]
This guide provides an in-depth exploration of the application of azetidine scaffolds in DOS. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that empower researchers to transform this strained ring into a vast collection of novel, drug-like molecules.
Pillar 1: The Azetidine Core - A Spring-Loaded Scaffold for DOS
The utility of the azetidine ring in DOS stems from its unique blend of stability and reactivity. While stable enough for handling and purification, its considerable ring strain makes it susceptible to controlled ring-opening and rearrangement reactions.[4] This "spring-loaded" nature is the cornerstone of its application in generating skeletal diversity.
Key Physicochemical Advantages:
-
Inherent Reactivity: The high ring strain facilitates facile cleavage of C-N or C-C bonds under specific conditions, providing a reliable entry point to diverse molecular skeletons.[4]
-
Three-Dimensionality (sp3-Richness): Azetidines serve as excellent non-aromatic scaffolds, helping to move away from the "flatland" of traditional aromatic compounds. This increased three-dimensionality is strongly correlated with success in drug discovery programs.[2][7]
-
Conformational Rigidity: The rigid four-membered ring pre-organizes substituents into well-defined vectors in 3D space. This can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5][8]
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other common groups like piperidines, morpholines, or gem-dimethyl groups, offering a strategy to fine-tune physicochemical properties and explore new intellectual property space.[2]
Pillar 2: Core Synthetic Strategies and Detailed Protocols
The successful application of azetidines in DOS relies on a set of robust and versatile synthetic strategies. Below, we detail key methodologies, explaining the causality behind experimental choices and providing actionable protocols.
Strategy 1: Strain-Release Driven Synthesis via Azabicyclo[1.1.0]butanes (ABBs)
One of the most powerful modern approaches involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediates. These "spring-loaded" molecules can be sequentially functionalized at both a carbon and nitrogen atom in a one-pot, multicomponent fashion, rapidly generating highly substituted azetidines.[9][10]
Caption: Workflow for a four-component azetidine synthesis via an ABB intermediate.
Protocol 1: Four-Component Synthesis of a Functionalized Azetidine [10]
This protocol describes the rapid assembly of a complex azetidine from an ABB precursor, leveraging a[1][2]-Brook rearrangement followed by sequential electrophile trapping.
-
Materials:
-
1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., generated in situ)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acyl silane (E1, e.g., benzoyltrimethylsilane)
-
Alkyl halide (E2, e.g., methyl iodide)
-
Di-tert-butyl dicarbonate (Boc₂O, E3)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
-
Procedure:
-
To a stirred solution of the ABB precursor in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate the ABB-anion.
-
Add the acyl silane (1.2 eq) dropwise to the solution. The reaction is often rapid, as confirmed by in situ IR spectroscopy, which shows the disappearance of the acyl silane carbonyl stretch.[10] This step initiates the strain-release ring-opening and rearrangement to form a silyl enol ether intermediate.
-
Add the alkyl halide (1.5 eq) to the reaction mixture at -78 °C and allow the solution to slowly warm to room temperature over 2 hours. This step functionalizes the C3 position of the azetidine ring.
-
Re-cool the mixture to 0 °C and add Boc₂O (1.5 eq) to protect the azetidine nitrogen. Stir for an additional 1 hour at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality and Insights:
-
Low Temperature (-78 °C): Essential to control the reactivity of the highly basic organolithium species and prevent side reactions.
-
ABB Precursor: The immense strain of the bicyclic system is the thermodynamic driving force for the entire cascade.
-
Acyl Silane: This specific electrophile is key to promoting the desired[1][2]-Brook rearrangement, which transfers the silyl group from carbon to oxygen, effectively setting up the subsequent C-alkylation step.
-
Sequential Addition: The modularity of this reaction is its greatest strength for DOS. By varying the three electrophiles (E1, E2, E3), a large library of structurally distinct azetidines can be generated from a common intermediate.[10]
-
Strategy 2: Diversification of a Pre-formed, Densely Functionalized Azetidine Core
This "scaffold-first" approach involves the synthesis of a stable, multi-functionalized azetidine core, which is then used as a platform for subsequent diversification reactions to build fused, bridged, and spirocyclic systems.
Caption: Diversification pathways from a central azetidine scaffold.
Protocol 2: Synthesis of an Azetidine-Fused 8-Membered Ring via RCM [1][11]
This protocol exemplifies how a functional handle on the core azetidine can be used to build out larger, more complex ring systems.
-
Materials:
-
N-nosyl-azetidin-2-ylmethanamine precursor (e.g., compound 6a-d from Lowe et al.[1])
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Grubbs' 1st Generation Catalyst
-
Dichloromethane (DCM)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
N-Allylation: Dissolve the N-nosyl-azetidin-2-ylmethanamine precursor (1.0 eq) in ACN. Add K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq). Heat the mixture to reflux and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude di-ene product by flash chromatography.
-
Ring-Closing Metathesis (RCM): Dissolve the purified di-ene (1.0 eq) in anhydrous, degassed DCM to a concentration of ~0.01 M.
-
Add Grubbs' 1st Generation Catalyst (5-10 mol%) to the solution. Heat to reflux under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction, add a small amount of ethyl vinyl ether to quench the catalyst, and stir for 30 minutes.
-
Concentrate the reaction mixture and purify the resulting fused 8-membered ring scaffold by flash column chromatography.
-
-
Causality and Insights:
-
N-Nosyl Group: The o-nitrobenzenesulfonyl (nosyl) group serves as a robust protecting group for the amine that can be readily cleaved later. Its electron-withdrawing nature also facilitates certain reactions.
-
High Dilution (RCM): The RCM step is performed at high dilution (0.01 M) to favor the intramolecular cyclization pathway over intermolecular polymerization, a critical consideration in macrocycle synthesis.
-
Grubbs' Catalyst: This ruthenium-based catalyst is highly effective for forming C=C bonds via olefin metathesis and is tolerant of many functional groups, making it ideal for complex molecule synthesis.
-
Strategy 3: [2+2] Photocycloadditions (Aza Paternò–Büchi Reaction)
This strategy builds the azetidine ring itself in a convergent manner from an imine and an alkene, incorporating diversity from two separate starting material pools. Modern visible-light-mediated methods have made this approach more accessible and scalable.[4][12][13]
Protocol 3: Visible-Light Mediated Aza Paternò–Büchi Reaction [4][12]
-
Materials:
-
Imine precursor (e.g., 2-isoxazoline-3-carboxylate)
-
Alkene (e.g., styrene)
-
Iridium photocatalyst (e.g., fac-[Ir(dFppy)₃]) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Blue LEDs (e.g., 450 nm)
-
-
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Photoreactor setup with a cooling fan
-
-
Procedure:
-
In a Schlenk tube, combine the imine precursor (1.0 eq), alkene (2.0-3.0 eq), and iridium photocatalyst (0.01-0.02 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in the photoreactor setup, ensuring it is positioned an appropriate distance from the blue LEDs.
-
Irradiate the mixture with stirring at room temperature for 24-48 hours. Use a fan to maintain ambient temperature.
-
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography to yield the functionalized azetidine.
-
-
Causality and Insights:
-
Photocatalyst: The iridium complex absorbs visible light and transfers its energy to the imine precursor, promoting it to a reactive triplet excited state.[4] This avoids the need for harsh UV light and allows for milder reaction conditions.
-
Imine Precursor: The choice of imine is critical. Standard imines often have unfavorable photophysical properties.[13] Isoxazolines or N-sulfamoyl fluoride imines have been developed as highly effective precursors that readily engage in the desired [2+2] cycloaddition.[4][13]
-
Modularity: This method is inherently modular. By simply changing the alkene or imine component, a wide array of substituted azetidines can be synthesized, making it a powerful tool for DOS library creation.
-
Application Showcase: A CNS-Focused Azetidine Library
A seminal example of these principles in action is the work by Lowe, Marcaurelle, and colleagues at the Broad Institute, who synthesized a diverse library of azetidine-based scaffolds for central nervous system (CNS) drug discovery.[1][14][15] Their strategy involved the large-scale synthesis of a versatile trisubstituted azetidine nitrile, which was then elaborated into a variety of complex cores.
Summary of Generated Scaffolds
| Scaffold Type | Synthetic Method Employed | Key Features |
| Fused Tetrahydroquinoline | Intramolecular Buchwald-Hartwig Coupling | Rigid, planar core fused to the azetidine ring.[1] |
| Fused 8-Membered Ring | Ring-Closing Metathesis (RCM) | Flexible macrocyclic structure fused to the azetidine.[1] |
| Spirocyclic Azetidine | Intramolecular Alkylation | A quaternary spiro-center connecting the azetidine to another ring system.[1] |
| Bridged Azetidine | Intramolecular Michael Addition | A bicyclic system with the azetidine nitrogen as a bridgehead atom.[1] |
This work demonstrated that DOS pathways starting from azetidines are not inherently limited to producing compounds with poor physicochemical properties; by applying filters during the design stage, libraries can be tailored for specific, challenging applications like CNS drug discovery.[1]
Conclusion and Future Outlook
The azetidine scaffold has transitioned from a synthetic curiosity to a mainstream tool in diversity-oriented synthesis and medicinal chemistry. Its inherent ring strain, once a barrier, is now leveraged as a powerful asset for constructing novel and complex molecular architectures. Strategies such as strain-release diversification, multicomponent reactions, and photocatalytic cycloadditions provide robust and modular entries into vast areas of unexplored chemical space.[9][10][12] As synthetic methodologies continue to advance, particularly in the areas of C-H functionalization and asymmetric catalysis, the role of the azetidine as a privileged scaffold for generating high-value, sp3-rich compound libraries is set to expand even further, promising to fuel the next generation of drug discovery.
References
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
-
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
ResearchGate. (n.d.). a) Previous work: (i) Diversity-oriented synthesis of CNS targeting... ResearchGate. [Link]
-
Hu, A., Guo, J.-J., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5101. [Link]
-
Karimov, R. R., & O'Brien, P. (2019). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 58(3), 859-863. [Link]
-
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Kim, B., et al. (2024). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Journal of Organic Chemistry. [Link]
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate as a pharmaceutical intermediate
Application Notes & Protocols: Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
A Guide for Researchers in Pharmaceutical Development
The Strategic Value of the 3-Hydroxyazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in modern drug discovery.[1][2] Historically challenging to synthesize due to inherent ring strain, recent advancements have made these scaffolds more accessible.[2][3] Their value lies in the unique combination of properties they impart to a molecule:
-
Structural Rigidity: The strained ring offers a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target.[1]
-
Improved Physicochemical Properties: As a "bioisostere" for larger rings like pyrrolidine or piperidine, the azetidine moiety often enhances aqueous solubility, metabolic stability, and other key pharmacokinetic parameters.[4]
-
Three-Dimensionality: The non-planar nature of the azetidine ring provides sp³-rich character, a desirable trait for exploring complex protein binding pockets and moving beyond the flat, aromatic structures common in older drug libraries.[1]
Within this class, This compound (CAS No. 1035351-07-5) has emerged as a particularly versatile and powerful building block.[5][6] It provides a synthetically tractable handle on the azetidine core, featuring two orthogonal, strategically protected functional groups: a primary amine shielded by a tert-butoxycarbonyl (Boc) group and a tertiary alcohol. This configuration allows for sequential, selective chemical modifications, making it an invaluable intermediate for constructing complex pharmaceutical agents, including kinase and protease inhibitors.[6]
Physicochemical & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.
| Property | Value | References |
| CAS Number | 1035351-07-5 | [5][6][7] |
| Molecular Formula | C₉H₁₈N₂O₃ | [5] |
| Molecular Weight | 202.25 g/mol | [7] |
| Appearance | Typically a solid | [8] |
| Purity | ≥95% | [5][7] |
| Storage | Store at room temperature or refrigerated (-20°C for long-term). Keep container tightly closed in a dry, well-ventilated place. | [5][6][9] |
Safety & Handling Precautions: Researchers must consult the full Safety Data Sheet (SDS) before use.[10] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9]
-
-
Disposal: Dispose of contaminated materials and waste in accordance with local, regional, and national regulations.[10]
Synthetic Applications & Core Protocols
The primary utility of this intermediate lies in the selective manipulation of its two functional groups. The Boc-protected amine is stable to many reaction conditions but can be cleanly removed with acid. The tertiary hydroxyl group serves as a nucleophile or a hydrogen-bond donor.
Application Note 1: Incorporation into Bioactive Scaffolds via Amine Functionalization
The most common initial step is the deprotection of the primary amine. The resulting free amine is a potent nucleophile, ready for coupling to a variety of electrophilic partners (e.g., acyl chlorides, sulfonyl chlorides, activated heterocycles) to build the core of the target molecule. This is a cornerstone strategy in the synthesis of many kinase inhibitors.
Caption: General workflow for amine functionalization.
Protocol 1: Boc Group Deprotection with Trifluoroacetic Acid (TFA)
Principle: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability under neutral to basic conditions and its facile cleavage under acidic conditions.[14] Trifluoroacetic acid (TFA) is commonly used to effect this transformation, protonating the carbamate and leading to its collapse into the free amine (as a TFA salt), carbon dioxide, and tert-butyl cation (which is scavenged by TFA or solvent).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the starting carbamate (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the trifluoroacetate salt of 3-(aminomethyl)azetidin-3-ol, is often a viscous oil or solid and can be carried forward to the next step without further purification.
Application Note 2: Derivatization via the Tertiary Hydroxyl Group
The tertiary alcohol at the C3 position offers a secondary site for modification. While sterically hindered, it can undergo reactions like O-alkylation or O-acylation. This allows for the introduction of specific side chains that can probe binding pockets, improve pharmacokinetic properties, or act as attachment points for linkers in applications like Proteolysis Targeting Chimeras (PROTACs).[15]
Caption: General workflow for O-alkylation of the hydroxyl group.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
Principle: This protocol utilizes the Williamson ether synthesis, a classic method for forming ethers. A strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction to form the desired ether.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a dropping funnel and thermometer
-
Ice bath
Procedure:
-
To a three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2–1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the starting alcohol (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. (Note: Hydrogen gas is evolved. Ensure proper ventilation.)
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add the alkylating agent (1.1–1.3 equiv) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm slowly to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.[4]
Analytical Characterization
Confirming the structure and purity of the intermediate and its derivatives is critical. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic large singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. The azetidine ring protons typically appear as multiplets between 3.0 and 4.5 ppm. The methylene protons adjacent to the carbamate will also be in this region. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Key signals include the carbamate carbonyl (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the azetidine ring, and the methyl carbons of the Boc group (~28 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z 203.25.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, typically showing a single major peak for material of ≥95% purity.
By leveraging the distinct reactivity of its protected amine and hydroxyl groups, this compound serves as a robust and adaptable intermediate, enabling the efficient construction of novel, three-dimensional molecules for drug discovery.
References
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University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available from: [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications. Available from: [Link]
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Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. Available from: [Link]
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Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. (n.d.). ResearchGate. Available from: [Link]
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MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. (n.d.). Available from: [Link]
-
1-Boc-3-hydroxy-3-(aminomethyl)azetidine. (n.d.). LookChem. Available from: [Link]
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tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate, PK01609E-1 - Safety Data Sheet. (n.d.). Available from: [Link]
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tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. (n.d.). Immunomart. Available from: [Link]
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Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (n.d.). PubMed. Available from: [Link]
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tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. Available from: [Link]
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This compound. (n.d.). MySkinRecipes. Available from: [Link]
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Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
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Synthesis of carbamate 9 d. (n.d.). ResearchGate. Available from: [Link]
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Tert-butyln-[(3-ethoxyazetidin-3-yl)methyl]carbamate. (n.d.). PubChemLite. Available from: [Link]
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This compound. (n.d.). Synthonix, Inc. Available from: [Link]
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tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. (n.d.). PubChem. Available from: [Link]
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- Method for preparing tert-butyl n-((1r,2s,5s) .... (n.d.). Google Patents.
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. (2025). ResearchGate. Available from: [Link]
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Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity.... (2020). PubMed. Available from: [Link]
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cas 1035351-07-5|| where to buy tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. (n.d.). cm-finechemicals.com. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Spirocyclic Azetidines from Functionalized Cores
Introduction: The Rising Prominence of Spirocyclic Azetidines in Medicinal Chemistry
Spirocyclic azetidines have emerged as a privileged structural motif in modern drug discovery.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][4] The strained four-membered azetidine ring can act as a bioisosteric replacement for larger, more flexible, or more lipophilic groups, including gem-dimethyl functionalities, carbonyl groups, and even six-membered heterocycles like piperidines and morpholines.[1][3][5][6] This strategic substitution can enhance target engagement, modulate basicity, and mitigate off-target effects, making spirocyclic azetidines highly sought-after building blocks for novel therapeutics.[3][4][7]
This application note provides detailed, step-by-step protocols for two distinct and powerful methods for synthesizing spirocyclic azetidines from functionalized core structures: a visible-light-mediated [2+2] photocycloaddition and a strain-release driven spirocyclization. These methods have been selected for their broad substrate scope, operational simplicity, and ability to generate complex molecular architectures from readily accessible starting materials.
Method 1: Visible-Light-Mediated [2+2] Photocycloaddition for Spiro-Azetidine Synthesis
The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical approach to azetidine synthesis.[8] Recent advancements, particularly the work pioneered by Schindler and coworkers, have harnessed visible-light photocatalysis to overcome the challenges associated with the photoreactivity of traditional imine precursors.[9][10][11] This method utilizes 2-isoxazoline-3-carboxylates as stable precursors that, upon activation by a photocatalyst via triplet energy transfer, engage in a [2+2] cycloaddition with a wide range of alkenes to form densely functionalized spirocyclic azetidines.[9][10][11]
Causality and Mechanistic Insights
The key to this transformation is the use of an iridium(III) photocatalyst, such as fac-[Ir(ppy)3] or its derivatives, which can be excited by low-energy visible light (e.g., blue LEDs). The excited photocatalyst then transfers its energy to the 2-isoxazoline-3-carboxylate, promoting it to a reactive triplet state. This triplet species undergoes a stepwise cycloaddition with an alkene partner. The reaction's success with a broad scope of alkenes, including unactivated ones, makes it a versatile tool for library synthesis.[9] Importantly, this approach has been demonstrated to be compatible with DNA-encoded library (DEL) synthesis, highlighting its mildness and potential for high-throughput screening applications.[10]
Visualizing the Workflow: Photocatalytic [2+2] Cycloaddition
Caption: Experimental workflow for the photocatalytic synthesis of spirocyclic azetidines.
Detailed Step-by-Step Protocol
Materials:
-
Cyclic alkene (e.g., 1-methylcyclohexene) (1.0 equiv)
-
Ethyl 2-isoxazoline-3-carboxylate derivative (1.2 equiv)
-
fac-[Ir(dFppy)3] (tris(2-(2,4-difluorophenyl)pyridine)iridium(III)) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source (e.g., Kessil lamp, 456 nm)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the cyclic alkene (e.g., 0.5 mmol, 1.0 equiv), the isoxazoline carboxylate (0.6 mmol, 1.2 equiv), and the iridium photocatalyst (0.005-0.01 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe.
-
Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 10-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired spirocyclic azetidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Summary: Substrate Scope and Yields
| Entry | Alkene | Isoxazoline R Group | Product Yield | Reference |
| 1 | 1-Methylcyclohexene | Phenyl | 92% | [10] |
| 2 | Cyclopentene | 4-Bromophenyl | 79% | [10] |
| 3 | Norbornene | 4-Methoxyphenyl | 66% | [10] |
| 4 | Styrene | Phenyl | 85% | [9] |
Yields are for isolated products and may vary based on specific substrates and reaction conditions.
Method 2: Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones
A highly innovative and elegant strategy for the synthesis of spiro-azetidines has been developed by the Aggarwal group, which leverages the high ring strain of azabicyclo[1.1.0]butane (ABB) precursors.[12] This method involves an electrophile-induced, strain-release driven spirocyclization of readily accessible ABB-ketones. The process is modular and provides rapid access to a diverse library of spiro-azetidines containing four-, five-, or six-membered rings, as well as benzofused systems.[12]
Causality and Mechanistic Insights
The driving force for this reaction is the release of approximately 65 kcal/mol of strain energy inherent in the ABB core. The synthesis begins with the formation of an ABB-ketone precursor. Treatment of this precursor with an electrophile, such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O), activates the ketone. This activation triggers an intramolecular attack from the tethered nucleophile (e.g., a silyl enol ether or an aryl group) onto one of the bridgehead carbons of the ABB. This concerted process breaks the central C-C bond of the ABB, forming the spirocyclic azetidine in a single, highly efficient step. The choice of electrophile determines the nature of the nitrogen protecting group on the final product (e.g., trifluoroacetamide from TFAA).[12]
Visualizing the Pathway: Strain-Release Spirocyclization
Caption: Logical flow from a functionalized core to a spirocyclic azetidine via strain-release.
Detailed Step-by-Step Protocol
Materials:
-
Azabicyclo[1.1.0]butyl ketone precursor (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or 2,6-lutidine (2.0 equiv)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the azabicyclo[1.1.0]butyl ketone precursor (e.g., 0.2 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (to achieve a concentration of ~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add pyridine (0.4 mmol, 2.0 equiv) to the stirred solution, followed by the dropwise addition of trifluoroacetic anhydride (0.3 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure spirocyclic azetidine.
Data Summary: Representative Spirocyclizations
| Entry | Ring Size Formed | Activating Agent | Yield | Reference |
| 1 | 5-membered | TFAA | 95% | [12] |
| 2 | 6-membered | TFAA | 89% | [12] |
| 3 | 4-membered | Tf₂O | 75% | [12] |
| 4 | Benzofused 5-membered | TFAA | 91% | [12] |
Yields are for isolated products and are representative examples from the literature.
Conclusion
The synthesis of spirocyclic azetidines is a rapidly evolving field that offers powerful tools for medicinal chemists and drug development professionals. The two detailed protocols presented here—photocatalytic [2+2] cycloaddition and strain-release driven spirocyclization—represent state-of-the-art methodologies for accessing these valuable scaffolds from functionalized cores. By understanding the underlying mechanisms and following these detailed procedures, researchers can confidently incorporate these unique three-dimensional structures into their discovery programs, paving the way for the development of next-generation therapeutics with enhanced properties and novel intellectual property.
References
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
- Voight, E. A., Molander, G. A., et al. (2023). On-DNA Synthesis of Spirocyclic Azetidines via Photocatalyzed [2+2] Cycloaddition.
- Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry. Enamine Store.
- Sridharan, V., et al. (n.d.). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. White Rose Research Online.
- Mykhailiuk, P. K., et al. (2024). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
- Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. University of Michigan.
- Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
- Domainex Synthesis Group. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery... Domainex.
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A Modular Approach to Functionalized Azetidines via Electrophilic Azetidinylation: Application Notes and Protocols
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, ability to enhance aqueous solubility, and positive influence on metabolic stability have made it a desirable bioisostere for more common saturated heterocycles like pyrrolidine and piperidine, as well as for phenyl rings.[1][2] The incorporation of this strained ring system into bioactive molecules can significantly improve their pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, the development of robust and versatile synthetic methodologies for accessing functionalized azetidines is of paramount importance to drug development professionals.[5][6]
Historically, the synthesis of substituted azetidines has been challenging due to the inherent ring strain.[3] Traditional methods often involve multi-step sequences that lack modularity, making the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies a significant bottleneck.[2] This guide details a powerful and modular electrophilic azetidinylation strategy that enables the direct and efficient installation of the azetidine moiety onto a wide array of nucleophilic scaffolds, facilitating "any-stage" functionalization in a synthetic sequence.[1][2]
Core Concept: Electrophilic Azetidinylation with Activated Azetidinols
The central principle of this modular approach is the generation of a reactive azetidinyl cation or a related electrophilic species from a stable precursor, which can then be intercepted by a diverse range of nucleophiles. This strategy circumvents the limitations of traditional methods by providing a convergent and highly adaptable route to complex azetidine-containing molecules. The key to this transformation lies in the use of activated azetidinol derivatives, specifically azetidinyl trichloroacetimidates (ATAs) and the novel azetidinyl o-alkynylbenzoates (AABs) .[2][7]
These reagents serve as stable, easily handleable precursors to the electrophilic azetidine species. Upon activation with a suitable Lewis or Brønsted acid, they generate a highly reactive intermediate that readily couples with a broad spectrum of nucleophiles, including those commonly found in biorelevant molecules.[1][2][7]
Reaction Mechanism: Activation and Nucleophilic Trapping
The proposed mechanism for the electrophilic azetidinylation using ATAs is depicted below. The reaction is initiated by the activation of the trichloroacetimidate leaving group by a Lewis or Brønsted acid, leading to the formation of a key azetidinyl carbocation intermediate. This intermediate is then rapidly trapped by a nucleophile to afford the desired functionalized azetidine product.
Caption: Proposed mechanism for electrophilic azetidinylation.
Experimental Protocols
Protocol 1: Synthesis of Azetidinyl Trichloroacetimidate (ATA) Reagents
This protocol outlines the general procedure for the synthesis of the key ATA reagents from the corresponding N-protected 3-azetidinols.
Materials:
-
N-Boc-3-hydroxyazetidine (or other N-protected 3-azetidinol)
-
Trichloroacetonitrile
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere at 0 °C, add trichloroacetonitrile (1.5 eq).
-
Add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired azetidinyl trichloroacetimidate.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The product is generally stable but should be stored under an inert atmosphere at low temperatures for long-term use.
Protocol 2: General Procedure for Electrophilic Azetidinylation
This protocol provides a general method for the coupling of ATA reagents with a variety of nucleophiles.
Materials:
-
Azetidinyl trichloroacetimidate (ATA) (1.0 eq)
-
Nucleophile (1.2 - 2.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the nucleophile (1.2 eq) in anhydrous DCM (0.1 M) under an argon atmosphere, add the azetidinyl trichloroacetimidate (1.0 eq).
-
Cool the mixture to the appropriate temperature (typically ranging from -78 °C to room temperature, depending on the nucleophile's reactivity).
-
Add TMSOTf (0.2 eq) dropwise to the stirred solution.
-
Stir the reaction at the same temperature for the specified time (typically 1-12 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the functionalized azetidine.
Expertise & Experience: The choice of solvent, temperature, and stoichiometry of the nucleophile may need to be optimized for specific substrates. For less reactive nucleophiles, a higher temperature or a stronger Lewis acid may be required.
Scope and Versatility of Nucleophiles
A key advantage of this electrophilic azetidinylation method is its exceptionally broad scope with respect to the nucleophile.[1][2] This modularity allows for the direct installation of the azetidine ring onto a diverse array of functional groups and molecular scaffolds.
| Nucleophile Class | Example Product Type | Typical Yields |
| Alcohols (primary, secondary, tertiary) | Azetidinyl ethers | Good to Excellent |
| Phenols | Aryl azetidinyl ethers | Good to Excellent |
| Thiols | Azetidinyl thioethers | Good |
| Carboxylic Acids | Azetidinyl esters | Moderate to Good |
| Amines and Anilines | N-Azetidinyl amines/anilines | Good to Excellent |
| Amides and Carbamates | N-Azetidinyl amides/carbamates | Good |
| Heterocycles (e.g., indoles, pyrazoles) | C- or N-Azetidinylated heterocycles | Good to Excellent |
| Enolates and Silyl Enol Ethers | α-Azetidinyl carbonyl compounds | Good |
| Organometallic Reagents (e.g., Grignard) | C-Azetidinylated compounds | Moderate to Good |
This table is a generalized summary based on reported findings.[1][2] Actual yields will vary depending on the specific substrates and reaction conditions.
Application in Medicinal Chemistry: Late-Stage Functionalization and Analogue Synthesis
The mild reaction conditions and broad nucleophile scope make this electrophilic azetidinylation protocol particularly well-suited for the late-stage functionalization of complex molecules, a highly sought-after capability in drug discovery.[1][2][7] This allows for the direct introduction of the azetidine motif into advanced intermediates or even approved drug molecules, enabling the rapid generation of novel analogues for biological evaluation.
For instance, this methodology has been successfully applied to the synthesis of azetidine-containing analogues of known bioactive compounds, demonstrating its practical utility in pharmaceutical research.[1] The ability to readily replace other cyclic amines, such as piperidine, with an azetidine ring offers a straightforward strategy for exploring new chemical space and improving drug-like properties.[1]
Caption: Workflow for late-stage azetidinylation.
Conclusion and Future Outlook
The electrophilic azetidinylation strategy, particularly utilizing azetidinyl trichloroacetimidates and related reagents, represents a significant advancement in the synthesis of functionalized azetidines. Its modular nature, broad substrate scope, and applicability to late-stage functionalization provide medicinal chemists and synthetic organic chemists with a powerful tool for the rapid and efficient exploration of azetidine-containing chemical space.[1][2] This methodology is poised to accelerate the discovery and development of new therapeutic agents by simplifying the synthesis of novel azetidine-based drug candidates.
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Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
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Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link].
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Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing), DOI:10.1039/D5QO00552C. Available at: [Link].
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Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link].
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Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation | Request PDF. ResearchGate. Available at: [Link].
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. Available at: [Link].
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link].
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Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].
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Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link].
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].
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Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. Available at: [Link].
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link].
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Selective C–C and C–N bond formation using azides and its surrogates in C–H activation. Wiley Online Library. Available at: [Link].
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Iterative reactions of transient boronic acids enable sequential C-C bond formation. CORE. Available at: [Link].
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REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. Available at: [Link].
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Iterative reactions of transient boronic acids enable sequential C–C bond formation. ResearchGate. Available at: [Link].
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Multimetallic-Catalyzed C-C Bond-Forming Reactions: From Serendipity to Strategy. PubMed. Available at: [Link].
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Application Notes and Protocols for the Coupling of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Authored by a Senior Application Scientist
Introduction
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a valuable building block in modern medicinal chemistry. Its rigid four-membered azetidine core provides a desirable three-dimensional scaffold, while the orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the exocyclic amine and a tertiary alcohol on the ring—allow for selective functionalization.[1][2] This combination has led to its incorporation into a variety of bioactive molecules, including kinase and protease inhibitors.[3][4] The inherent ring strain of the azetidine scaffold can also be leveraged for further synthetic transformations.[2]
This guide provides a detailed overview of common coupling strategies for this versatile intermediate, focusing on reactions at its two key functional handles. We will explore the underlying chemical principles, provide step-by-step protocols, and offer insights into optimizing reaction conditions for successful synthesis.
Strategic Overview of Functionalization
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable carbamate protecting group, readily removed under acidic conditions to reveal a primary amine. This amine is a potent nucleophile, ideal for subsequent acylation to form amides, sulfonamides, or for reductive amination.
-
The 3-Hydroxy Group: The tertiary alcohol at the C3 position of the azetidine ring is a nucleophile that can be targeted for O-alkylation to form ethers or esterification to form esters. Its hindered nature may require more forcing conditions compared to a primary or secondary alcohol.
The choice of which functional group to react first will depend on the overall synthetic strategy and the compatibility of the desired functional groups with the reaction conditions.
Part 1: Coupling via the Amine: Amide Bond Formation
A common synthetic route involves the formation of an amide bond by coupling a carboxylic acid with the primary amine of the title compound after deprotection.
Step 1.1: Boc Deprotection
The first step is the quantitative removal of the Boc protecting group to unmask the primary amine. This is typically achieved under acidic conditions.
Protocol: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 mL per gram of substrate).
-
To this solution, add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane (5.0 eq) is commonly used. Trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture) is also effective.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine hydrochloride salt is often a solid and can be triturated with diethyl ether or hexanes to facilitate precipitation.
-
Filter the solid and dry under vacuum. The crude (3-aminomethyl)-azetidin-3-ol hydrochloride salt is typically used in the next step without further purification.
Workflow for Amine Deprotection and Amide Coupling
Caption: Workflow for Boc deprotection followed by amide coupling.
Step 1.2: Amide Coupling
With the free amine in hand, the next step is the crucial amide bond formation. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if the carboxylic acid partner is chiral.[5][6]
Protocol: HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF, 10 mL per gram of carboxylic acid), add the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq).[6][7]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.
-
Stir this "pre-activation" mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve the crude (3-aminomethyl)-azetidin-3-ol hydrochloride salt (1.0 eq) in DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Time | Key Considerations |
| DCC/DIC | HOBt[5] | DIPEA | DCM/DMF | 0 °C to RT | 4-16 h | Urea byproduct can be difficult to remove. DIC is often preferred for its more soluble urea. |
| HBTU/TBTU | - | DIPEA | DMF | RT | 1-6 h | Highly efficient and fast.[6] |
| HATU | - | DIPEA/2,4,6-Collidine | DMF | RT | 1-4 h | Excellent for hindered couplings and reduces racemization.[7] |
| EDC | HOBt | DIPEA | DCM | 0 °C to RT | 4-12 h | Water-soluble carbodiimide; byproducts are easily removed with aqueous workup.[5] |
| DEPBT | - | DIPEA | DMF | RT | 6-24 h | Known to suppress racemization, particularly with sensitive substrates.[6] |
Part 2: Coupling at the 3-Hydroxy Group: Ether Synthesis
The tertiary hydroxyl group offers a second point for diversification. O-alkylation to form ethers is a common transformation. Given the steric hindrance of the tertiary alcohol, a Williamson ether synthesis approach using a strong base and an alkyl halide is often effective.
Protocol: O-Alkylation using Sodium Hydride
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.
-
Let the reaction stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Diagram for O-Alkylation
Caption: General workflow for Williamson ether synthesis.
Table 2: Selected Conditions for Ether Synthesis
| Base | Alkylating Agent | Solvent | Temperature | Typical Time | Notes |
| NaH | Methyl Iodide | DMF/THF | 0 °C to RT | 6-18 h | Standard, effective conditions for simple alkylations. |
| KOtBu | Benzyl Bromide | THF | RT | 4-12 h | Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. |
| Ag₂O | Ethyl Iodide | Acetonitrile | Reflux | 12-24 h | Milder conditions, sometimes used to avoid decomposition of sensitive substrates. |
| Phase Transfer | Allyl Bromide | Toluene/H₂O, TBAHS | 50 °C | 8-16 h | Utilizes a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) for reactions with aqueous-soluble bases. |
Conclusion
This compound is a synthetically tractable building block that allows for selective, sequential functionalization. For amide bond formation, a standard deprotection-coupling sequence using modern peptide coupling reagents like HATU provides a reliable route to diverse analogs. For ether synthesis, classic Williamson conditions with a strong base are generally effective, though the choice of base and solvent may need to be optimized depending on the specific alkylating agent used. Careful monitoring and purification are key to achieving high yields and purity in both transformations.
References
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ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
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Nature. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from [Link]
-
Springer Nature. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
National Science Foundation. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]
-
PubMed. (2020). tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]
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-
PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
-
ResearchGate. (2025). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. Retrieved from [Link]
-
Immunomart. (n.d.). tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Incorporating azetidine rings into bioactive lead compounds
As a Senior Application Scientist, this guide provides an in-depth exploration of the strategic incorporation of azetidine rings into bioactive lead compounds. We will delve into the rationale, synthetic methodologies, and practical applications of this privileged scaffold, moving beyond simple procedural lists to explain the causality behind experimental choices.
The Azetidine Scaffold: A Paradigm Shift in Drug Design
Historically, medicinal chemistry has often been dominated by aromatic, sp²-rich structures. However, the pursuit of novel chemical space and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties has led to a renaissance of sp³-rich, three-dimensional scaffolds.[1] Among these, the azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—has emerged as a uniquely powerful motif.[2][3]
Its rising prominence is not accidental. The azetidine ring offers a compelling balance of features:
-
Conformational Rigidity: The strained four-membered ring provides a rigid framework, which can pre-organize substituents into well-defined vectors. This reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2][4]
-
Improved Physicochemical Properties: As a bioisosteric replacement for larger or more lipophilic groups (like piperidines or phenyl rings), azetidines can increase aqueous solubility, reduce lipophilicity (logP), and modulate the basicity (pKa) of the core nitrogen atom.[1][5]
-
Metabolic Stability: The compact, strained ring can block sites of metabolism or alter the molecule's conformation to prevent recognition by metabolic enzymes, thereby enhancing metabolic stability.[2][5]
The successful incorporation of azetidine moieties into FDA-approved drugs such as Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor) validates its utility in modern drug discovery.[2]
Strategic Rationale: When and Why to Incorporate an Azetidine
The decision to introduce an azetidine ring should be a data-driven strategy to overcome specific liabilities in a lead compound. The primary application is its use as a bioisostere —a substituent that retains similar biological activity but alters physicochemical properties.
Azetidine as a Versatile Bioisostere
The azetidine ring can effectively replace several common functionalities, each substitution offering distinct advantages.
-
Replacing Piperidines/Pyrrolidines: This is a common strategy to reduce molecular weight and lipophilicity while maintaining a key nitrogen interaction vector. The constrained nature of the azetidine ring also presents substituents in different spatial orientations compared to its five- and six-membered counterparts.[2]
-
Replacing Aromatic Rings: Swapping a flat phenyl ring for a 3D azetidine scaffold is an effective way to increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with improved clinical success. This "escape from flatland" can enhance solubility and introduce novel interactions with the target protein.
-
Replacing tert-Butyl or gem-Dimethyl Groups: A 3,3-disubstituted azetidine can mimic the steric bulk of these common groups while introducing a polar nitrogen atom, providing a handle for improving solubility or adding a new interaction point.
The following table summarizes the typical changes in physicochemical properties when replacing common moieties with an azetidine ring.
| Original Moiety | Azetidine Bioisostere | Typical Impact on Properties | Strategic Goal |
| Piperidine/Pyrrolidine | Azetidine | ↓ logP, ↓ Molecular Weight, Modulated pKa, ↑ Rigidity | Improve solubility, reduce metabolic liability, explore new SAR. |
| Phenyl Ring | 3-Aryl-azetidine | ↑ Fsp³, ↑ Solubility, ↓ logP | Escape "flatland," improve ADME profile, access novel chemical space. |
| gem-Dimethyl | 3,3-Dimethylazetidine | ↑ Polarity, ↑ Solubility, Introduces H-bond acceptor | Maintain steric bulk while improving aqueous solubility. |
| Proline | Azetidine-2-carboxylic acid | Alters peptide backbone conformation, increases flexibility.[6][7] | Modulate peptide structure, investigate protein folding. |
Synthetic Strategies and Core Protocols
Advances in synthetic methodology have made functionalized azetidines far more accessible.[2][3] The overall strategy can be divided into two main pathways: (A) construction of a substituted azetidine ring from acyclic precursors, or (B) functionalization of a pre-existing azetidine core.
Caption: High-level strategic workflows for obtaining azetidine-containing analogs.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is one of the most reliable and versatile methods for attaching an aryl or heteroaryl group to the azetidine nitrogen.[8] The choice of palladium precursor and phosphine ligand is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.
Causality: The palladium catalyst facilitates the C-N bond formation through a catalytic cycle. The bulky, electron-rich phosphine ligand (e.g., XPhos) promotes the crucial reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition. The base is required to deprotonate the azetidine, making it a more active nucleophile.
Materials:
-
Azetidine substrate (e.g., 3-(Trifluoromethyl)azetidine)
-
Aryl bromide or iodide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Reagent Addition: Add the aryl halide, followed by the anhydrous toluene. Stir the mixture for 5 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add the azetidine substrate via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure N-arylated azetidine product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann reaction is a classical alternative to palladium-catalyzed methods, often favored for its lower cost and different substrate scope. Modern protocols use ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.
Causality: The copper(I) or (II) salt acts as the catalyst. The reaction is believed to proceed via coordination of the azetidine and the aryl halide to the copper center, followed by reductive elimination. The base is essential for the reaction, and a ligand (like pyridine or a diamine) can accelerate the process by stabilizing the copper intermediates.
Materials:
-
Azetidine substrate (1.0 eq)
-
Aryl boronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂, 1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Activated 4Å molecular sieves
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask, add the azetidine, aryl boronic acid, Cu(OAc)₂, and activated molecular sieves.[9]
-
Solvent and Ligand Addition: Add the anhydrous solvent (DCM or toluene), followed by pyridine.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Note: This is an aerobic protocol. Monitor progress by TLC or LC-MS. The reaction can be slow, sometimes requiring 24-72 hours.[9]
-
Work-up: Once complete, filter the mixture through a pad of Celite®, washing with DCM.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-arylated product.[9]
Impact Analysis and Case Studies
The true measure of success is the impact on biological activity and drug-like properties. The incorporation of an azetidine ring has led to significant breakthroughs in several therapeutic areas.
Case Study: STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in oncology. Early inhibitors based on a proline-amide scaffold suffered from modest potency. By replacing the proline ring with an azetidine-2-carboxamide, researchers achieved a significant breakthrough.[10]
-
The Change: R-proline-amide was replaced with R-azetidine-2-carboxamide.
-
The Impact: The first sub-micromolar inhibitors of STAT3 DNA-binding activity were developed. For instance, analog 5a showed an EMSA IC₅₀ of 0.55 µM.[10] The azetidine scaffold provided an optimal vector for the substituents to interact with the target, demonstrating how a subtle structural change can lead to a dramatic increase in potency. The resulting compounds also showed improved drug-like properties and were effective in combination with standard chemotherapies.[10][11]
Caption: Catalytic cycle for the Pd-catalyzed N-arylation of azetidine.
Challenges and Future Directions
Despite their advantages, azetidines are not without challenges.
-
Synthetic Instability: The inherent ring strain (~25.4 kcal/mol) can lead to instability under harsh reaction conditions (e.g., strong acid), potentially causing ring-opening or rearrangements.[2][12]
-
Metabolic Scission: While often stable, the azetidine ring can be a site of oxidative metabolism, leading to ring scission and the formation of reactive intermediates. This requires careful evaluation in ADME studies.[2]
-
Scalability: Multi-step syntheses and the use of protecting groups can complicate large-scale, cost-effective production, although newer synthetic methods are continuously addressing this issue.[2]
The future of azetidine chemistry is bright, with ongoing research focused on developing more efficient, stereoselective, and scalable synthetic routes. Late-stage C-H functionalization of the azetidine ring is a particularly exciting frontier, promising to provide rapid access to novel analogs without de novo synthesis. As our synthetic toolkit expands, the strategic incorporation of azetidines will undoubtedly continue to be a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective therapeutics.
References
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
- Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
- Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine. Benchchem.
- Azetidines of pharmacological interest. (2021). PubMed.
- Methods for the synthesis of azetidines.
- Azetidines in Drug Discovery. PharmaBlock.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Structures of some azetidine‐based drugs.
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionaliz
- Conformational preferences of proline analogues with different ring size. (2007). PubMed.
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
- Examples of azetidine‐based bioisosters.
- Background and conceptual design a Aza-azetidine bioisostere of...
- Functionalized azetidines via visible light-enabled aza P
- Functionalized azetidines via visible light-enabled aza P
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to St
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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Solid-Phase Synthesis Protocols Using Azetidine Building Blocks: An Application Guide
Introduction: The Rising Prominence of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern medicinal chemistry.[1][2][3][4] Their unique structural properties—a blend of conformational rigidity, high ring strain, and sp3-rich character—confer significant advantages in drug design.[1] These features allow azetidines to serve as valuable scaffolds and bioisosteres, often replacing traditional rings like piperidine or pyrrolidine to enhance metabolic stability, solubility, and receptor selectivity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its real-world therapeutic success.[1]
The incorporation of azetidine-2-carboxylic acid or azetidine-3-carboxylic acid into peptides and small molecules presents a powerful strategy for developing novel therapeutics. However, the synthesis of these molecules is not without challenges, primarily due to the inherent ring strain of the azetidine core.[2][4] Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient platform to overcome these hurdles. By anchoring the growing molecule to an insoluble resin, SPPS simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[5][6]
This in-depth technical guide provides field-proven insights and detailed protocols for the successful incorporation of azetidine building blocks using Fmoc-based solid-phase synthesis.
Key Considerations for Azetidine Solid-Phase Synthesis
The unique geometry of the azetidine ring necessitates special considerations compared to standard SPPS of proteinogenic amino acids. The four-membered ring is sterically hindered, which can slow down coupling reaction kinetics.
Causality Behind Experimental Choices:
-
Steric Hindrance: The constrained nature of the azetidine ring can impede the approach of the activated carboxylic acid. This requires the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to ensure complete amide bond formation.[7][8]
-
Secondary Amine Reactivity: Azetidine-2-carboxylic acid is a secondary amine, similar to proline. This has two key implications:
-
Reaction Monitoring: The standard Kaiser test for primary amines will yield a negative or weak (red-brown) result.[9] Therefore, alternative tests like the Chloranil test are mandatory to accurately monitor the completion of coupling reactions.[9][10]
-
Coupling Reagent Choice: Certain uronium/aminium reagents like HBTU/TBTU can react with the free secondary amine of the peptide-resin to form guanidinium byproducts.[11] Pre-activation of the incoming amino acid is crucial to minimize this side reaction.[11]
-
-
Ring Stability: While significantly more stable than aziridines, the azetidine ring's strain makes it susceptible to degradation under harsh conditions.[2][4] Fortunately, the standard conditions for Fmoc-SPPS—piperidine for deprotection and TFA for final cleavage—are well-tolerated by the azetidine scaffold.[12][13]
Core Components & Strategic Choices
A successful synthesis relies on the judicious selection of each component of the SPPS workflow.
Resin Selection
The choice of resin is dictated by the desired C-terminal functionality.
-
Wang Resin: For C-terminal carboxylic acids. The peptide is linked via an ester bond that is readily cleaved by trifluoroacetic acid (TFA).[6]
-
Rink Amide Resin: For C-terminal amides. This resin is also cleaved by TFA to yield the final amide product.
Protecting Group Strategy
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the gold standard for its mild, orthogonal deprotection conditions.[14]
-
α-Amino Protection: The base-labile Fmoc group is used for temporary protection of the N-terminus. It is efficiently removed with a solution of 20% piperidine in DMF.[11][14]
-
Side-Chain Protection: Acid-labile groups (e.g., Boc, tBu, Trt) protect reactive side chains and are removed simultaneously with resin cleavage by TFA.
Coupling Reagents: Overcoming Steric Hindrance
The selection of the coupling reagent is paramount for efficiently incorporating sterically hindered azetidine residues. Standard carbodiimides like DIC are often insufficient.[7]
| Reagent | Full Name | Class | Key Advantages & Causality |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly Recommended. Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction, making it ideal for hindered couplings.[15] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | A very popular and effective reagent, forming an OBt-ester. It is a reliable choice, though slightly less reactive than HATU for the most challenging couplings.[15] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | Offers reactivity comparable to HATU but is based on the non-explosive OxymaPure® leaving group, enhancing safety. Excellent solubility and performance, especially in microwave-assisted SPPS.[15] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | A powerful phosphonium-based reagent. Solutions in DMF have moderate stability compared to uronium salts but are highly effective for difficult couplings. |
Scientist's Note: For azetidine couplings, aminium/uronium reagents like HATU or COMU are generally the first choice due to their high reactivity and the formation of active esters that rapidly acylate the sterically hindered secondary amine. Always use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize racemization.[15]
Experimental Workflows & Protocols
The following diagrams and protocols provide a detailed guide to the synthesis cycle.
General Workflow for Azetidine Incorporation
Caption: General workflow for a single cycle of azetidine incorporation in Fmoc-SPPS.
Protocol 1: Manual Solid-Phase Synthesis of an Azetidine-Containing Peptide
This protocol assumes a 0.1 mmol synthesis scale using Wang resin.
Materials:
-
Fmoc-preloaded Wang resin (e.g., Fmoc-Gly-Wang, 0.5 mmol/g loading, 200 mg)
-
Fmoc-azetidine-2-carboxylic acid (Fmoc-Aze-OH) (3 eq., 0.3 mmol)
-
HATU (2.9 eq., 0.29 mmol)
-
DIPEA (6 eq., 0.6 mmol)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Anhydrous, amine-free DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (Reagent K): TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a fritted reaction vessel.
-
Add 5 mL of DCM and agitate for 30 minutes. Drain.
-
Add 5 mL of DMF and agitate for 30 minutes. Drain.
-
-
Fmoc Deprotection:
-
Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Add another 3 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.[14]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Azetidine Coupling:
-
Pre-activation: In a separate vial, dissolve Fmoc-Aze-OH (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and vortex for 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Pro-Tip: Due to steric hindrance, a longer coupling time is recommended. A double coupling (repeating step 3) may be necessary for difficult sequences.
-
-
Reaction Monitoring (Self-Validation):
-
After the coupling time, take a small sample of resin beads (5-10 mg).
-
Wash thoroughly with DMF and DCM and dry.
-
Perform the Chloranil Test : Add 2-3 drops of 2% acetaldehyde in DMF and 2-3 drops of 2% chloranil in DMF. A positive result (blue beads) indicates the presence of a free secondary amine (incomplete coupling).[10] If the test is positive, perform a second coupling.
-
If the test is negative (pale yellow/colorless beads), proceed to washing.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum for at least 1 hour.
-
Add 5 mL of the cleavage cocktail to the dry resin.[16]
-
Agitate gently for 2-3 hours at room temperature.[17]
-
Filter the resin and collect the filtrate. Wash the resin with 1-2 mL of fresh TFA and combine the filtrates.[18]
-
-
Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
-
Key Chemical Transformations in Azetidine SPPS
Caption: Key chemical steps: (A) HATU-mediated coupling and (B) Piperidine-mediated Fmoc deprotection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil Test) | Steric Hindrance: Azetidine ring is preventing efficient reaction. | 1. Double Couple: Drain the first coupling solution, wash with DMF, and repeat the coupling step with fresh reagents.[19] 2. Increase Reaction Time: Extend the coupling time to 4-6 hours or overnight. 3. Use a More Potent Reagent: Switch from HBTU to HATU or COMU. |
| Low Final Yield | Peptide Aggregation: Growing peptide chain is folding on the resin, blocking reactive sites.[20] | 1. Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a DMF/NMP mixture.[19] 2. Use Low-Load Resin: A lower loading capacity increases the distance between peptide chains, reducing aggregation. |
| Side Product Detected (e.g., +114 Da) | Guanidinylation: Reaction of HBTU/TBTU with the free secondary amine of the peptide-resin. | 1. Pre-activate: Ensure the incoming Fmoc-amino acid is pre-activated with the coupling reagent and base for 2-5 minutes before adding to the resin.[11] 2. Switch Reagent: Use a phosphonium salt (PyBOP) or HATU, which are less prone to this side reaction. |
| Sticky/Oily Crude Peptide | Incomplete Scavenger Action: Cationic species generated during TFA cleavage are re-attaching to the peptide (especially with Trp, Met, Cys). | 1. Use an Appropriate Cleavage Cocktail: For sensitive residues, ensure the cocktail contains scavengers like triisopropylsilane (TIS), water, and ethanedithiol (EDT).[17][21] 2. Ensure Complete Ether Precipitation: Use a large volume of cold ether and consider storing at 4°C overnight to maximize precipitation.[18] |
Conclusion
The incorporation of azetidine building blocks via solid-phase synthesis is a highly effective strategy for creating novel peptidomimetics and drug candidates. While the steric hindrance of the four-membered ring presents a challenge, it can be reliably overcome through the rational selection of high-potency coupling reagents like HATU or COMU, careful monitoring with the Chloranil test, and the optimization of reaction times. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize azetidine-containing molecules, paving the way for new discoveries in medicinal chemistry.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications (RSC Publishing). [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2012). Journal of Visualized Experiments. [Link]
-
Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. [Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019). ResearchGate. [Link]
-
Cleavage from Wang Resin. Aapptec Peptides. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
- METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
-
Azide solid phase peptide synthesis. Scilit. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025). Request PDF. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]
-
What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? (2022). ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. HETEROCYCLES. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS. [Link]
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- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate for Accelerated Chemical Library Synthesis
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to lead compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic use of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate , a versatile, trifunctional building block, in the synthesis of diverse chemical libraries. We will explore the causality behind its reactivity and provide validated, step-by-step methodologies for its selective functionalization, empowering researchers in drug discovery to rapidly access novel chemical space.
Introduction: The Strategic Value of the Azetidine Core
Saturated nitrogen-containing heterocycles are foundational motifs in a vast number of FDA-approved drugs.[1] Among these, the four-membered azetidine ring has garnered significant attention as a bioisosteric replacement for larger rings like pyrrolidine or piperidine, and even for phenyl groups.[2] Its strained, rigid structure reduces conformational flexibility, often leading to enhanced binding affinity and selectivity for biological targets.
The subject of this guide, this compound, is a particularly valuable building block due to its three distinct functional handles, each with orthogonal reactivity:
-
A secondary amine: The azetidine nitrogen is nucleophilic and readily available for a wide range of derivatization reactions.
-
A tertiary alcohol: The 3-hydroxy group provides a second point for diversification, albeit one that is sterically hindered and less reactive than the amine.
-
A Boc-protected primary amine: The N-Boc group offers a latent primary amine that can be unmasked under acidic conditions for subsequent functionalization, enabling multi-stage library development.
This trifunctional nature allows for the creation of complex, densely functionalized molecules from a single, accessible core, making it an ideal starting point for diversity-oriented synthesis.[3]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for successful and reproducible experimentation.
| Property | Value | Reference |
| IUPAC Name | tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate | [4] |
| CAS Number | 1035351-07-5 | [4] |
| Molecular Formula | C₉H₁₈N₂O₃ | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | [5] |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be handled accordingly. |
Core Synthetic Strategy: A Multi-Vector Approach
The primary strategy for library synthesis using this building block involves the selective functionalization of the most reactive site—the azetidine nitrogen—followed by optional, sequential modification of the other two functional groups. This workflow allows for the systematic exploration of chemical space around the rigid azetidine core.
Experimental Protocols
The following protocols are designed to be robust and adaptable for parallel synthesis formats. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: N-Functionalization of the Azetidine Ring
The nucleophilic secondary amine of the azetidine is the most reactive handle and is typically addressed first. The choice of reaction depends on the desired substituent.
This two-step, one-pot procedure is highly efficient for introducing alkyl groups. The initial formation of an enamine intermediate (or iminium salt) is followed by in-situ reduction.
Procedure: [6]
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 - 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 10 minutes. The portion-wise addition helps control any exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Rationale: Sodium triacetoxyborohydride is the reductant of choice because it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion, minimizing side reactions.[6]
This method introduces an amide linkage, a common feature in bioactive molecules.
Procedure: [6]
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) containing a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Rationale: The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acylating agent. The base is essential to neutralize the HCl generated during the reaction.
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds with aryl halides.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos or RuPhos (4-10 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add this compound (1.2 eq), a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq), and an anhydrous solvent like toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS, typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Rationale: The choice of ligand and base is critical and often needs to be optimized for specific aryl halides. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the C-N bond.
Protocol 2: O-Functionalization of the Tertiary Alcohol
The 3-hydroxy group can be functionalized after the nitrogen, providing a second diversification vector. Due to steric hindrance, more forcing conditions may be required compared to primary or secondary alcohols.
Procedure:
-
To a solution of the N-substituted azetidine (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (0.2 M), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.
-
Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.5 eq) and allow the reaction to warm to room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by LC-MS. Upon completion, cool to 0 °C and quench with the dropwise addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Rationale: A strong, non-nucleophilic base like NaH is required to deprotonate the sterically hindered tertiary alcohol.
Protocol 3: N-Boc Deprotection
Removal of the Boc protecting group unmasks the primary amine, opening a third vector for diversification.
Procedure: [7]
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (0.2 M).
-
Add an excess of a strong acid. Two common options are:
-
Option A: Trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.
-
Option B: A 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The product is typically obtained as the TFA or HCl salt. To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, then dry and concentrate.
Rationale: The tert-butyl carbamate is specifically designed to be stable to a wide range of conditions but labile to strong acids, which cause its cleavage into isobutylene and carbon dioxide. This orthogonality is a cornerstone of modern protecting group strategy.
Parallel Synthesis Workflow & Data Management
This building block is ideally suited for a parallel synthesis workflow to rapidly generate a library of analogs.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent stoichiometry.- Low reaction temperature or time.- Poor quality or inactive catalyst/reagent. | - Increase equivalents of the building block or reagent.- Increase reaction time or temperature.- Use fresh, high-purity reagents and catalysts. |
| Multiple Products Observed | - Reactivity at multiple sites (e.g., O-acylation during N-acylation).- Product degradation. | - Use milder conditions (e.g., lower temperature).- For N-acylation, ensure the base is non-nucleophilic.- Ensure anhydrous conditions to prevent hydrolysis. |
| Difficult Purification | - Product is highly polar.- Byproducts have similar polarity. | - Use a different solvent system for chromatography (e.g., add MeOH/NH₃ to DCM).- Consider reverse-phase chromatography.- If the product is basic, an acidic wash during workup can help remove non-basic impurities. |
| No Reaction (Boc Deprotection) | - Insufficient acid.- Water present in the reaction mixture. | - Increase the equivalents or concentration of acid.- Ensure the starting material and solvent are anhydrous. |
Conclusion
This compound is a powerful and versatile tool for the construction of compound libraries in drug discovery. Its unique trifunctional nature, combined with the desirable properties of the azetidine core, allows for the rapid generation of novel, three-dimensional molecules. The protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable building block, accelerating the journey toward new therapeutic agents.
References
-
Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5794–5797. Available from: [Link]
-
Scott, M. D., Walji, A. M., & Thomson, D. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 16(11), 603–612. Available from: [Link]
-
Wang, Y., Chen, J., Li, Y., Wang, Y., Zhu, Y., Wang, Y., & Li, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
Krasavin, M., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
-
Powers, S. M., & Alexanian, E. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Society Reviews, 51(24), 10036–10051. Available from: [Link]
-
Chen, J., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available from: [Link]
-
Maji, R., & Kumar, S. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Organic Letters, 25(46), 8401–8406. Available from: [Link]
-
ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane... Available from: [Link]
-
Chen, J., et al. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Available from: [Link]
-
Chem-Impex. 3-Hydroxyazetidine hydrochloride. Available from: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Available from: [Link]
-
Ruggeri, M., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7276–7286. Available from: [Link]
-
ResearchGate. Synthesis of carbamate 9 d... Available from: [Link]
-
PubChem. Tert-butyln-[(3-ethoxyazetidin-3-yl)methyl]carbamate. Available from: [Link]
-
Immunomart. tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. Available from: [Link]
-
Synthonix, Inc. This compound. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate - Immunomart [immunomart.com]
- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate Synthesis
Introduction
Welcome to the technical support center for the synthesis of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important azetidine-containing building block. The inherent ring strain of the azetidine core and the polar nature of the target molecule can present unique difficulties.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and product purity.
Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective strategy involves the initial formation of a substituted 3-hydroxyazetidine core, followed by the protection of the exocyclic primary amine with a tert-butoxycarbonyl (Boc) group. One plausible and frequently employed route starts from readily available precursors like epichlorohydrin and a suitable amine.
Common Synthetic Pathway
A representative synthetic approach is outlined below. This pathway involves the initial reaction of an amine with epichlorohydrin to form an intermediate that subsequently cyclizes to the azetidine ring. The final step is the selective Boc-protection of the primary amine.
Caption: A plausible synthetic workflow for this compound.
Part 1: Troubleshooting the Azetidine Ring Formation
The construction of the strained four-membered azetidine ring is often the most challenging step in the synthesis.[1][2] Low yields are common if reaction conditions are not carefully optimized.
Frequently Asked Questions (FAQs)
Q1: My azetidine ring formation reaction is resulting in a low yield. What are the primary causes?
A1: Low yields in azetidine synthesis can often be attributed to several factors:
-
Competing Side Reactions: The epoxide ring is susceptible to nucleophilic attack. If the cyclization to form the azetidine is slow, you may see the formation of undesired side products, such as the di-addition of the amine to the epoxide or polymerization.[3]
-
Reaction Conditions: The choice of solvent, temperature, and base is critical. The reaction often requires heating to overcome the activation energy for ring closure, but excessive heat can lead to decomposition or side reactions.
-
Purity of Starting Materials: Ensure your epichlorohydrin and amine starting materials are pure. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is likely happening?
A2: This is a strong indication of intermolecular side reactions, such as the formation of dimers or polymers. This can occur if the concentration of your reactants is too high, favoring intermolecular reactions over the desired intramolecular cyclization.
Troubleshooting Workflow for Azetidine Ring Formation
Caption: Troubleshooting decision tree for low-yielding azetidine ring formation reactions.
Recommended Protocol for Azetidine Ring Formation
This protocol is a general guideline and may require optimization for your specific setup.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that can facilitate the S(_N)2 reactions involved. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base to promote cyclization without causing excessive side reactions. |
| Temperature | 50-80 °C | Provides sufficient energy for ring closure while minimizing decomposition. Monitor reaction progress closely. |
| Concentration | 0.1 - 0.5 M | Lower concentrations can favor the intramolecular cyclization over intermolecular side reactions. |
Step-by-Step Protocol:
-
Dissolve your amine precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., 1.5-2.0 equivalents of K₂CO₃).
-
Slowly add epichlorohydrin (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, slowly heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
The crude product should be purified by column chromatography or used directly in the next step if sufficiently pure.
Part 2: Troubleshooting the Boc Protection Step
The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step to protect the primary amine for further synthetic manipulations. While generally a robust reaction, several issues can lead to incomplete conversion or the formation of impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is incomplete. What are the common reasons?
A1: Incomplete Boc protection is a frequent issue. The primary culprits include:
-
Insufficient Reagent: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.1-1.5 equivalents.
-
Inappropriate Base: While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[4] Triethylamine (TEA) or a mild inorganic base like sodium bicarbonate can be effective.
-
Poor Solubility: If your azetidine intermediate is not fully dissolved in the reaction solvent, the reaction can be very slow or stall.[4][5] Consider using a co-solvent system if solubility is an issue.
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze.[4] While the reaction with the amine is generally faster, using anhydrous solvents is good practice.
Q2: I am seeing a new, unexpected spot on my TLC plate after the Boc protection reaction. What could it be?
A2: An unexpected byproduct could be the result of over-alkylation if a strong base is used, or it could be a urea derivative formed from side reactions.[4] Additionally, if your starting azetidine has a free hydroxyl group, O-Boc protection is also a possibility, though generally less favorable than N-Boc protection.
Recommended Protocol for Boc Protection
| Parameter | Recommendation | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | The standard and most reliable reagent for Boc protection. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good general-purpose solvents for this reaction. |
| Base (Optional) | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | To scavenge the acid byproduct and push the reaction to completion. Use 1.2-2.0 equivalents. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic, so starting at a lower temperature is advisable. |
Step-by-Step Protocol:
-
Dissolve the crude or purified 3-(aminomethyl)-3-hydroxyazetidine in the chosen anhydrous solvent.
-
If using a base, add it to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if a base was used) or water.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Purification of the Final Product
The final product, this compound, is a polar molecule containing both a hydroxyl group and a carbamate. This can make purification by traditional silica gel chromatography challenging.[6][7]
Frequently Asked Questions (FAQs)
Q1: My product is streaking badly on silica gel TLC plates. How can I get a clean separation?
A1: Streaking is a common issue with polar and basic compounds on silica gel.[6] Here are some strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to your eluent system (e.g., DCM/Methanol). This can help to reduce tailing by deactivating the acidic silica surface.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which can be more suitable for basic compounds.[6]
-
Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative for purifying polar compounds.[6][7]
Q2: My compound is soluble in water. How can I effectively extract it from the aqueous layer during workup?
A2: The polarity of the final product can lead to poor partitioning between aqueous and organic layers. To improve extraction efficiency:
-
Salt out the Aqueous Layer: Add a significant amount of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can "push" your compound into the organic layer.
-
Use a More Polar Extraction Solvent: Solvents like a mixture of chloroform and isopropanol (3:1) can be more effective at extracting polar compounds than ethyl acetate or DCM alone.
-
Perform Multiple Extractions: It is always better to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.
Recommended Purification Protocol
Method 1: Modified Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent.
-
Eluent System: A common starting point is a gradient of Methanol in Dichloromethane (0-10%). To this, add 0.5% triethylamine or ammonium hydroxide to prevent streaking.
-
Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.
-
Elution: Run the column with your prepared eluent system, collecting fractions and analyzing them by TLC.
Method 2: Recrystallization
If the crude product is sufficiently pure, recrystallization can be an effective final purification step.
-
Solvent Screening: Screen for a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethyl acetate/hexanes, methanol/diethyl ether, or isopropanol.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. Semantic Scholar. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]
-
Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]
-
Synthesis of Azetidines. Progress in Chemistry. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Amine-epichlorohydrin polymeric compositions.
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc-Protection for Hindered Amines
Welcome to the technical support center dedicated to overcoming the challenges associated with the tert-butoxycarbonyl (Boc) protection of sterically hindered amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or incomplete reactions with these challenging substrates. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your success.
Frequently Asked Questions (FAQs)
Q1: My standard Boc-protection protocol with Boc-anhydride and a base like triethylamine (TEA) is failing for my hindered secondary amine. What is the primary reason for this?
The low reactivity of sterically hindered amines is the most common cause of failure.[1][2] The bulky substituents surrounding the nitrogen atom impede the nucleophilic attack on the carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). Furthermore, electron-withdrawing groups near the amine can decrease its nucleophilicity, further slowing down the desired reaction.[1][3] Standard conditions that are effective for primary or less hindered secondary amines often lack the potency to drive the reaction to completion for these more challenging substrates.
Q2: I observe no reaction or very low conversion. What immediate changes can I make to my reaction conditions?
When faced with a stalled reaction, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the potential for side reactions or decomposition of sensitive substrates.
-
Use a More Powerful Acylating Agent: While Boc₂O is the most common reagent, its reactivity may be insufficient.[4] Consider alternatives like N-Boc-benzotriazole (Boc-Bt) which is a more potent acylating agent.[4]
-
Incorporate a Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O.[5][6]
Q3: What is the role of DMAP, and are there any risks associated with its use?
DMAP is a highly effective nucleophilic catalyst. It reacts with Boc-anhydride to form a reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered amine. While highly effective, it's important to use DMAP in catalytic amounts (typically 5-10 mol%). Using stoichiometric amounts can lead to side reactions and introduces a basic compound that can be difficult to remove during workup.[5]
Q4: Can the choice of solvent impact the reaction outcome?
Absolutely. Solvent choice can influence the solubility of your amine and the rate of reaction.[1] For instance:
-
Protic Solvents: Alcohols like methanol can sometimes accelerate the Boc protection of aromatic amines by forming hydrogen bonds that activate the Boc-anhydride.[7][8]
-
Aprotic Polar Solvents: Solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used and offer good solubility for a wide range of substrates.[6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at room temperature or with gentle heating can be highly effective and environmentally friendly.[9][10]
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Low nucleophilicity of the amine.[1][3] 2. Significant steric hindrance.[2] 3. Insufficiently reactive Boc-reagent. | 1. Switch to a more reactive Boc-donating reagent such as N-Boc-benzotriazole.[4] 2. Add a nucleophilic catalyst like DMAP (5-10 mol%).[5] 3. Increase the reaction temperature or consider microwave-assisted synthesis for rapid heating.[11] |
| Reaction is Sluggish | 1. Poor solubility of the amine starting material.[1] 2. Reaction is under kinetic control at low temperatures.[12][13] 3. Hydrolysis of Boc-anhydride in aqueous/protic media.[1] | 1. Screen different solvents (e.g., THF, ACN, DMF). 2. Gradually increase the reaction temperature. 3. If using aqueous conditions, ensure an adequate excess of Boc-anhydride is used. |
| Formation of Side Products | 1. Use of excess base leading to side reactions.[1] 2. High temperatures causing decomposition. 3. Presence of other nucleophilic groups in the substrate. | 1. Reduce the amount of base or use a weaker base like NaHCO₃.[6] 2. Optimize the reaction temperature; avoid excessive heating. 3. If possible, protect other nucleophilic functional groups prior to the Boc-protection step. |
| Difficulty in Product Purification | 1. Excess Boc-anhydride and its byproducts. 2. Residual catalyst (e.g., DMAP). | 1. Use a scavenger resin (e.g., polymer-supported trisamine) to remove excess Boc₂O.[3] 2. Perform an acidic wash (e.g., dilute HCl) during workup to remove basic catalysts like DMAP. |
Advanced Strategies & Detailed Protocols
For particularly challenging substrates, a more robust approach is necessary. Below are detailed protocols for advanced methods.
Protocol 1: DMAP-Catalyzed Boc-Protection of a Hindered Secondary Amine
This protocol is effective for amines that show low reactivity under standard conditions. The addition of DMAP significantly accelerates the rate of acylation.[5]
Workflow Diagram:
Caption: Workflow for DMAP-catalyzed Boc protection.
Step-by-Step Methodology:
-
Dissolve the hindered amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (Et₃N, 1.2 equivalents) to the solution and stir.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Boc-Protection
Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture, often leading to higher yields and cleaner reactions for hindered substrates.[11]
Workflow Diagram:
Caption: Workflow for microwave-assisted Boc protection.
Step-by-Step Methodology:
-
In a dedicated microwave reaction vial, combine the hindered amine (1.0 equivalent) and Boc₂O (1.5 equivalents).
-
Add a suitable solvent (e.g., THF, dioxane) or proceed solvent-free.
-
Securely cap the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Note: Optimize temperature and time for your specific substrate.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product as required (e.g., column chromatography, crystallization).
Mechanistic Insights: Why Catalysis Works
Understanding the mechanism provides a basis for rational optimization.
Mechanism Diagram: DMAP Catalysis
Caption: Simplified mechanism of DMAP catalysis in Boc protection.
The reaction of DMAP with Boc-anhydride forms a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards nucleophiles than Boc-anhydride itself. The sterically hindered amine can then attack this activated species, leading to the formation of the desired Boc-protected product and regenerating the DMAP catalyst.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Synlett. (n.d.).
- BenchChem. (2025). Protecting the Unyielding: A Comparative Guide to the Efficacy of N-Boc-Benzotriazole with Sterically Hindered Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Der Pharma Chemica. (n.d.).
- Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
- ResearchGate. (2025). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- BenchChem. (n.d.).
- Suzhou Highfine Biotech. (n.d.).
- BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- ResearchGate. (n.d.).
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Fiveable. (n.d.). Thermodynamic and Kinetic Control. AP Chem.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Heterocycles. (2022).
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Semantic Scholar. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
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How to avoid by-product formation in azetidine ring synthesis
A Guide to Overcoming By-Product Formation and Maximizing Yield
Welcome to the technical support center for azetidine ring synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, four-membered heterocycle. The inherent ring strain that makes azetidines useful also predisposes their synthesis to various side reactions.[1]
This document moves beyond standard protocols to address the common points of failure in azetidine synthesis. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose issues in your experiments and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azetidine ring?
There are several established methods, each with its own set of advantages and challenges. The most prevalent routes include:
-
Intramolecular Cyclization: This is the most common and versatile method, typically proceeding via an SN2 reaction. The precursors are usually γ-amino alcohols or γ-haloamines, where the nitrogen atom acts as an intramolecular nucleophile.[2][3]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the azetidine ring.[1][4] Modern variations utilize visible-light photocatalysis for milder and more selective transformations.[5]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various strategies, often involving ylides.[6]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[7]
-
Intramolecular Aminolysis of Epoxides: Lewis acid-catalyzed cyclization of cis-3,4-epoxy amines provides a regioselective route to functionalized azetidines.[3][8]
Q2: My primary by-product appears to be a polymer or dimer. What is happening and how can I fix it?
This is the most frequent issue in intramolecular cyclization routes. Instead of the nitrogen attacking the gamma-carbon on the same molecule (intramolecular), it attacks the gamma-carbon of a different precursor molecule (intermolecular). This leads to dimers and, subsequently, polymers.[9][10]
Core Cause: The rate of the intermolecular reaction is highly dependent on the concentration of the reactants. At high concentrations, precursor molecules are more likely to collide with each other than to adopt the conformation needed for intramolecular cyclization.
Solution: Employ high-dilution conditions. This is achieved by the slow addition of the substrate to the reaction mixture. This keeps the instantaneous concentration of the reactive precursor extremely low, statistically favoring the intramolecular cyclization pathway over intermolecular side reactions.[9]
Q3: I've successfully formed my azetidine product, but it decomposes during workup or purification. Why?
Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening, especially under acidic conditions.[1][11] If your molecule contains a nearby nucleophilic group (like a pendant amide), acid-mediated intramolecular ring-opening can occur, leading to the formation of more stable lactone or lactam structures.[11][12]
Solution:
-
Maintain Neutral or Basic pH: During aqueous workup and extraction, use a mild base (e.g., saturated NaHCO₃ or K₂CO₃ solution) to ensure the azetidine nitrogen remains unprotonated and the medium is not acidic.
-
Avoid Protic Acids: If purification via chromatography is necessary, avoid acidic modifiers in your mobile phase. Consider using buffered silica gel or alternative purification methods.
-
Structural Modification: In the design phase, consider the basicity of the azetidine nitrogen and the nucleophilicity of nearby functional groups. Increasing the distance between the azetidine and a pendant nucleophile can enhance stability.[12]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures. For a quick diagnosis, refer to the decision tree below.
Caption: Troubleshooting decision tree for azetidine synthesis.
Problem 1: My intramolecular cyclization from a γ-amino alcohol is not proceeding or is very low yield.
Potential Cause A: Poor Leaving Group The hydroxyl group (-OH) is a notoriously poor leaving group for SN2 reactions. It must be activated by converting it into a group that readily accepts a pair of electrons, such as a sulfonate ester or a halide.[9]
Suggested Solution A: Activate the Hydroxyl Group Convert the alcohol to a better leaving group. The order of reactivity generally follows: Tosylate (Ts) > Mesylate (Ms) > Halides. For optimal results, convert the hydroxyl group to a tosylate or mesylate.
Table 1: Comparison of Leaving Groups for Azetidine Formation
| Leaving Group | Precursor | Activating Reagent | Typical Conditions | Relative Reactivity |
|---|---|---|---|---|
| Mesylate (-OMs) | γ-Amino Alcohol | Methanesulfonyl chloride (MsCl) | Et₃N, DCM, 0 °C to RT[9] | Excellent |
| Tosylate (-OTs) | γ-Amino Alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N, DCM | Excellent |
| Triflate (-OTf) | γ-Amino Alcohol | Triflic anhydride (Tf₂O) | Pyridine, DCM, -78 °C to 0 °C | Superb (Very Reactive) |
| Iodide (-I) | γ-Chloroamine | Sodium Iodide (NaI) | Acetone, reflux (Finkelstein Rxn)[9] | Good |
| Hydroxyl (-OH) | γ-Amino Alcohol | None | N/A (requires harsh conditions) | Very Poor |
Potential Cause B: Incorrect Base If starting from a γ-haloamine, a base is required to deprotonate the amine, making it nucleophilic. If the base is also a strong nucleophile (e.g., NaOH, MeO⁻), it can compete with the intramolecular cyclization, leading to side products.
Suggested Solution B: Use a Strong, Non-Nucleophilic Base Employ a base that is sterically hindered or has low nucleophilicity to ensure it only acts as a proton acceptor. Suitable bases include:
-
Sodium hydride (NaH)
-
Potassium carbonate (K₂CO₃)
-
1,8-Diazabicycloundec-7-ene (DBU)[9]
Problem 2: My synthesis of a 3-hydroxyazetidine from a cis-3,4-epoxy amine is yielding a 3-hydroxypyrrolidine regioisomer.
Potential Cause: Incorrect Reaction Conditions Leading to Lack of Regioselectivity The intramolecular aminolysis of epoxides can proceed via two pathways: a 4-exo-tet cyclization to give the desired azetidine or a 5-endo-tet cyclization to give the undesired pyrrolidine.[3] The outcome is highly sensitive to the choice of Lewis acid catalyst and solvent. Lanthanide triflates, particularly La(OTf)₃, have been shown to strongly favor the 4-exo-tet pathway for cis-epoxides.[8]
Suggested Solution: Optimize Catalyst and Solvent Screen different Lewis acids and solvents to find the optimal conditions for regioselectivity. As demonstrated in literature, La(OTf)₃ in a high-boiling point solvent like 1,2-dichloroethane (DCE) is often superior.[8]
Table 2: Example Data on Optimizing Regioselectivity in Epoxy Amine Cyclization (Data adapted from Kuriyama et al., 2023)[8]
| Entry | Lewis Acid (mol%) | Solvent | Yield (Azetidine) | Regioselectivity (Azetidine:Pyrrolidine) |
| 1 | La(OTf)₃ (5) | DCE | 81% | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 75% | 12:1 |
| 3 | Sc(OTf)₃ (5) | DCE | 65% | 10:1 |
| 4 | Yb(OTf)₃ (5) | DCE | 58% | 8:1 |
| 5 | None | DCE | No Reaction | N/A |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Azetidine via Intramolecular Cyclization
This two-step protocol is a robust method starting from a γ-amino alcohol. It first activates the hydroxyl group as a mesylate, which is then displaced by the amine in a subsequent cyclization step.[9]
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise to act as a base.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in a suitable anhydrous solvent such as THF or DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC for the disappearance of the mesylate and the appearance of the azetidine product.
-
Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired azetidine.
References
- BenchChem. (2025).
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
- BenchChem. (2025). A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes.
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
-
Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. National Institutes of Health. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
Yoda, H., et al. (2011). Recent topics on the synthesis of azetidines. Frontiers in Chemistry. [Link]
-
ResearchGate. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
- BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
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Technical Support Center: Troubleshooting Low Yield in Multi-Step Heterocyclic Synthesis
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Technical Support Center: Process Scalability of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common questions and robust troubleshooting strategies to navigate the challenges encountered during the production of this valuable azetidine-based building block.
Section 1: Synthesis Pathway Overview
This compound is a key intermediate in medicinal chemistry, valued for introducing the 3-hydroxy-3-(aminomethyl)azetidine scaffold.[1] The most direct and scalable synthesis involves the selective N-protection of the primary amine of 3-(aminomethyl)-3-hydroxyazetidine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[2]
The core transformation is a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. This reaction is typically performed in the presence of a base to neutralize the co-generated acid and drive the reaction to completion.[2] The inherent polarity of the starting material and product, owing to the hydroxyl group and amine functionalities, presents unique challenges in solvent selection and purification, especially at scale.
Caption: General synthesis scheme for Boc-protection of 3-(aminomethyl)-3-hydroxyazetidine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this Boc-protection, especially for a large-scale reaction?
A: Solvent selection is critical due to the poor solubility of the starting material, which can behave like a zwitterion, in many common aprotic solvents.[3][4]
-
Lab Scale: Methanol (MeOH) or Tetrahydrofuran (THF) are frequently used. They offer good solubility for both the amine starting material and the (Boc)₂O reagent.
-
Scale-Up: For larger scales, a mixed solvent system is often preferable. A combination of water, methanol, and a base like triethylamine (e.g., in a 10:10:7 ratio) can be highly effective. Water aids in dissolving the polar starting material (especially if it's a salt), while methanol ensures the (Boc)₂O remains in solution. This avoids highly dilute conditions, improving throughput.
The causality here is balancing the polarity requirements. The starting material is highly polar, while the Boc anhydride is nonpolar. A protic or mixed aqueous-organic system bridges this gap, ensuring a homogenous reaction mixture which is crucial for consistent kinetics and completion at scale.
Q2: Is a base necessary for this reaction? If so, which one is recommended?
A: While the reaction can proceed without a base, it is highly recommended, particularly for ensuring complete conversion. The reaction generates tert-butoxycarboxylic acid, which is unstable and decomposes to tert-butanol and CO₂. In the process, it can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.
-
Recommended Base: Triethylamine (TEA) is a common and cost-effective choice for scale-up. It acts as an acid scavenger without introducing significant workup or compatibility issues.
-
Alternative: In aqueous systems, a mild inorganic base like sodium bicarbonate can be used, though this may complicate the workup procedure due to phase separation. For zwitterionic substrates, sodium hydroxide in an aqueous solution is also a viable option to deprotonate the ammonium group and maintain solubility.[3]
Q3: What are the key safety and handling considerations when scaling up the use of (Boc)₂O?
A: Di-tert-butyl dicarbonate is a low-melting solid (m.p. ~23°C) and can be unstable to heat.[5]
-
Thermal Decomposition: Upon heating, it can decompose, generating tert-butanol, isobutene, and a significant amount of CO₂ gas.[5] This poses a serious pressure build-up risk in a closed reactor. All reactions should be conducted in vessels equipped with adequate pressure relief systems.
-
Temperature Control: The reaction is typically exothermic. Reagent addition, especially at a large scale, must be carefully controlled to maintain the desired reaction temperature (often room temperature to 40-50°C). A slow, subsurface addition of molten (Boc)₂O is a standard industrial practice.
-
Purification: Unreacted (Boc)₂O can be challenging to remove. On a large scale, vacuum distillation is not ideal due to its thermal instability. Instead, quenching with a nucleophilic amine scavenger (like polymer-supported trisamine) or careful sublimation under high vacuum with a cold trap are preferred methods.[4]
Q4: How can I monitor the reaction for completion effectively?
A: Monitoring is crucial to avoid unnecessary heating cycles and to ensure full conversion before initiating workup.
-
TLC (Thin Layer Chromatography): A simple and effective method. Use a polar solvent system (e.g., 10% MeOH in DCM with 1% NH₄OH) to achieve good separation. The starting material is very polar and will stay at the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin is ideal, as it will stain the primary amine of the starting material but not the protected product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of product formation and consumption of starting material by checking for the expected molecular weights. This is the preferred method for process development.
-
¹H NMR: Taking a sample from the reaction mixture, removing the solvent, and running a quick ¹H NMR can also be effective. The disappearance of the starting material signals and the appearance of the large singlet for the tert-butyl group at ~1.4-1.5 ppm are clear indicators.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis. The workflow below provides a logical approach to problem-solving.
Caption: A troubleshooting workflow for common issues in the synthesis.
In-depth Troubleshooting
-
Issue: Incomplete Reaction
-
Cause: The nucleophilicity of the primary amine might be lower than expected, or it may be protonated. Steric hindrance is not a major factor for this substrate.[6]
-
Solution: Ensure your starting material is fully dissolved. If using a salt form (e.g., HCl salt), ensure at least two equivalents of base are used: one to free-base the amine and one to scavenge the acid byproduct. Increasing the temperature to 40-55°C can significantly increase the reaction rate.
-
-
Issue: Product is a stubborn oil that won't solidify.
-
Cause: The presence of the free hydroxyl group and the flexible Boc group can inhibit crystallization. Residual solvents or minor impurities can also act as crystallization inhibitors.
-
Solution: First, ensure the product is free from solvents by drying under high vacuum. Attempt trituration by stirring the oil vigorously in a non-polar solvent like hexanes, diethyl ether, or methyl tert-butyl ether (MTBE). This can often induce crystallization or result in a solid precipitate that can be filtered.[7] If this fails, column chromatography may be necessary, although it is less ideal for large quantities.
-
-
Issue: Low yield after aqueous workup and extraction.
-
Cause: The product has significant water solubility due to the hydroxyl group and the carbamate moiety. During extraction with organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), a substantial amount of product can remain in the aqueous layer.
-
Solution: To minimize this loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10g)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)-3-hydroxyazetidine (1.0 eq).
-
Dissolution: Add methanol (approx. 10 mL per gram of starting material). Stir until all solids are dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate to obtain a crude oil or solid.
-
If solid, triturate with cold diethyl ether, filter, and dry under vacuum to yield the pure product.
-
If an oil, purify by flash column chromatography (silica gel, gradient of 0-10% methanol in dichloromethane).
-
Protocol 2: Scaled-Up Synthesis (>100g)
-
Setup: Charge a suitable glass-lined reactor with 3-(aminomethyl)-3-hydroxyazetidine (1.0 eq), methanol (5 volumes), water (5 volumes), and triethylamine (1.5 eq). Stir to dissolve.
-
Reagent Preparation: In a separate vessel, melt di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) by warming to ~30°C. Caution: Do not overheat.
-
Controlled Addition: Add the molten (Boc)₂O to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 35°C. Use jacket cooling as necessary.
-
Reaction: Stir the mixture at 25-30°C for 8-12 hours, or until monitoring shows >99% conversion.
-
Workup:
-
Concentrate the batch under vacuum to remove the majority of the methanol.
-
Add methyl tert-butyl ether (MTBE, 10 volumes) and water (3 volumes). Stir and allow the layers to separate.
-
Drain the aqueous layer. Wash the organic layer with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to ~3 volumes.
-
Add n-heptane (5 volumes) slowly while stirring to precipitate the product.
-
Stir the resulting slurry for 2-4 hours at 0-5°C.
-
Filter the solid product, wash with cold n-heptane, and dry in a vacuum oven at <40°C.
-
Data Summary: Typical Process Parameters
| Parameter | Lab Scale | Pilot Scale | Rationale |
| (Boc)₂O Equiv. | 1.2 - 1.5 | 1.05 - 1.1 | Minimizes excess reagent and di-Boc formation at scale. |
| Solvent | Methanol / THF | MeOH / Water / MTBE | Balances solubility, cost, safety, and ease of workup. |
| Temperature | 20 - 25 °C | 25 - 35 °C | Controls exotherm and minimizes side reactions. |
| Workup | EtOAc / Water Extraction | MTBE / Water Extraction | MTBE has lower water solubility than EtOAc, improving phase separation. |
| Purification | Chromatography / Trituration | Crystallization / Precipitation | Avoids chromatography, which is not economical at a large scale. |
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
- Azetidine. Wikipedia.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). NIH.
- 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Sigma-Aldrich.
- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
- Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com.
- Synthesis of Azetidines. Chinese Chemical Letters.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthetic method of 3-hydroxyazetidine hydrochloride. (2013).
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content.
- An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. (2009). PubMed.
- Method for purifying di-tert-butyl dicarbonate. (1993).
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Technical Support Center: Green Chemistry Approaches for Tert-Butyl Carbamate Synthesis
Welcome to the technical support center for the green synthesis of tert-butyl carbamates (Boc-carbamates). This guide is designed for researchers, scientists, and drug development professionals who are looking to adopt more sustainable, efficient, and safer methods for amine protection. The tert-butoxycarbonyl (Boc) group is fundamental in modern organic synthesis, particularly for peptide and pharmaceutical development, due to its robustness and facile, acid-labile removal.[1][2][3] The traditional methods, however, often rely on volatile organic solvents (VOCs) and potentially hazardous reagents.
The shift towards green chemistry principles necessitates alternatives that minimize waste, avoid toxic substances, and improve energy efficiency.[4][5] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges you may encounter when implementing these greener approaches in your laboratory.
Part 1: Troubleshooting Guide for Green Boc Protection
This section addresses common issues encountered during the green synthesis of Boc-carbamates in a practical question-and-answer format.
Question 1: My reaction yield is low or the reaction is incomplete when using a green solvent like water or under solvent-free conditions. What should I do?
Potential Causes & Solutions:
-
Poor Substrate Solubility: Amines, especially complex or non-polar ones, may have limited solubility in water, leading to a slow or incomplete reaction.
-
Solution 1 (Co-solvent): While the goal is to be green, sometimes a small amount of a miscible, greener co-solvent like acetone or ethanol can dramatically improve solubility and reaction rates without significantly compromising the environmental profile.[6]
-
Solution 2 (Phase-Transfer Catalyst): For biphasic systems, a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases.
-
Solution 3 (Solvent-Free Approach): Consider a solvent-free method. Many amines are liquids at or slightly above room temperature and can act as their own solvent. Alternatively, gently melting the di-tert-butyl dicarbonate ((Boc)₂O) and adding the amine substrate directly can be highly effective.[7]
-
-
Insufficient Mixing in Heterogeneous Systems: In solvent-free or aqueous slurry reactions, inadequate mixing can lead to localized reagent concentrations and incomplete conversion.
-
Solution: Employ vigorous mechanical or magnetic stirring to ensure maximum interfacial contact between the amine, (Boc)₂O, and any catalyst used.[8]
-
-
Inappropriate Reaction Temperature: While many green protocols operate at room temperature, some less nucleophilic or sterically hindered amines may require mild heating.
Question 2: I am observing significant amounts of side products, such as N,N-di-Boc-protected amine or urea derivatives. How can I improve selectivity?
Potential Causes & Solutions:
-
Over-reaction with (Boc)₂O: The formation of the di-Boc adduct (N,N-(Boc)₂) is a common side reaction, especially with primary amines.
-
Solution 1 (Stoichiometric Control): Use a precise 1.0 to 1.1 equivalents of (Boc)₂O. The most effective technique is to add the (Boc)₂O (either neat or dissolved in a minimal amount of a green solvent) dropwise to the vigorously stirred amine. This maintains a localized excess of the amine, favoring mono-protection.[8]
-
Solution 2 (Catalyst-Free Conditions): Many green methods, particularly those in water or under solvent-free conditions, do not require a catalyst.[9][10] Omitting bases like DMAP, which can accelerate the second Boc addition, often enhances selectivity for the mono-protected product.[11]
-
-
Isocyanate Formation: At elevated temperatures, (Boc)₂O or the product itself can decompose to form tert-butyl isocyanate, which can react with the starting amine to form urea byproducts.
Question 3: My final product is an oil or semi-solid that is difficult to purify without resorting to silica gel chromatography. What are some greener purification strategies?
Potential Causes & Solutions:
-
Residual Byproducts: The primary byproduct of Boc protection with (Boc)₂O is tert-butanol, along with CO₂. Residual tert-butanol can prevent the product from solidifying.
-
Solution 1 (Vacuum Distillation/Removal): After the reaction, if the product is thermally stable, tert-butanol can be effectively removed under reduced pressure. For solvent-free reactions, this may be all that is needed to obtain a pure product.[7]
-
Solution 2 (Aqueous Workup): Even for solvent-free reactions, a simple workup can be effective. Dilute the reaction mixture with a water-immiscible, greener solvent (e.g., ethyl acetate, MTBE) and wash with water or a mild aqueous acid/base to remove water-soluble impurities. Then, remove the solvent under reduced pressure.
-
Solution 3 (Recrystallization): If the product is a solid, recrystallization is a much greener alternative to chromatography. Experiment with green solvent systems, such as ethanol/water, heptane, or 2-methyltetrahydrofuran (2-MeTHF).
-
-
Inherent Product Properties: Some Boc-protected amines are naturally oils or low-melting solids.
-
Solution: If the product is an oil and sufficiently pure by NMR or LC-MS after byproduct removal, it may be possible to use it directly in the next step without further purification, adhering to the principle of step economy.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry advantages of modern Boc protection methods? A: The main advantages are rooted in the 12 Principles of Green Chemistry. These methods often:
-
Prevent Waste: By achieving high yields and selectivity, they minimize byproduct formation.[9]
-
Use Safer Solvents & Auxiliaries: They replace hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF) with water, ethanol, or eliminate solvents entirely.[4][9][12][13]
-
Increase Energy Efficiency: Many protocols run efficiently at ambient temperature, reducing energy consumption.[9]
-
Use Catalysis: When catalysts are used, they are often milder and more environmentally benign than traditional strong bases.[10] Some of the most effective green methods are catalyst-free.[7][9]
-
Avoid Chemical Derivatives: They offer direct, one-step protection without the need for pre-activation of the amine.
Q2: Is water always the "greenest" solvent for Boc protection? A: While water is an excellent green solvent due to its safety, availability, and low environmental impact, it's not always the best choice for every reaction.[4][5] Challenges include the poor solubility of non-polar substrates and the potential for hydrolysis of (Boc)₂O.[6] The "greenest" solvent is one that results in the most efficient, safe, and high-yielding process overall. Sometimes, a solvent-free approach or a recyclable bio-based solvent may be a more sustainable option.[4]
Q3: Can I use alternatives to di-tert-butyl dicarbonate ((Boc)₂O) for a greener synthesis? A: (Boc)₂O is generally considered the best reagent for this transformation due to its high reactivity, stability, and the benign nature of its byproducts (tert-butanol and CO₂).[7][14] Older reagents like tert-butyl chloroformate are more hazardous, and others like Boc-azide present explosion risks.[1][15] While there is research into using CO₂ directly as a C1 source for carbamate synthesis, for routine laboratory Boc protection, (Boc)₂O remains the most practical and relatively green option.[16][17]
Q4: How does chemoselectivity (amines vs. alcohols) work in green systems? A: Green methods, particularly catalyst-free reactions in water or under solvent-free conditions, often exhibit excellent chemoselectivity for protecting amines over alcohols.[10] This is because amines are inherently more nucleophilic than alcohols. Without a strong base or catalyst (like DMAP) to deprotonate the alcohol and increase its nucleophilicity, the amine reacts preferentially with (Boc)₂O.[11] This allows for selective protection in polyfunctional molecules like amino alcohols without needing to protect the hydroxyl group.[10]
Part 3: Key Experimental Protocols & Data
Comparative Data of Green Boc-Protection Methods
The following table summarizes typical conditions and outcomes for various green approaches.
| Method | Substrate Scope | Typical Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Limitations |
| Catalyst-Free Solvent-Free | Aliphatic & Aromatic Amines | None | None | 25-50 | 0.5 - 4 | 95-99% | Advantages: High atom economy, no solvent waste, simple workup.[7][9] Limitations: Requires liquid substrates or gentle melting; viscous mixtures can be difficult to stir. |
| Catalyst-Free in Water | Water-Soluble Amines | None | Water | 25 | 1 - 6 | 90-98% | Advantages: Extremely safe, environmentally benign, excellent for amino acids.[10][12] Limitations: Poorly soluble for non-polar/large amines. |
| Catalyst-Free in Glycerol | Aliphatic & Aromatic Amines | None | Glycerol | 25 | 1 - 3 | 92-98% | Advantages: Bio-based, recyclable solvent; high yields.[9] Limitations: Product isolation can be challenging due to glycerol's high viscosity and boiling point. |
| Iodine-Catalyzed Solvent-Free | Aliphatic & Aromatic Amines | I₂ (catalytic) | None | 25 | 0.1 - 1 | 94-98% | Advantages: Very fast, uses an inexpensive and mild Lewis acid catalyst.[10] Limitations: Requires handling of iodine; residual catalyst must be removed. |
Protocol 1: Catalyst-Free and Solvent-Free Boc Protection of Benzylamine
This protocol demonstrates a highly efficient and waste-free method for protecting a liquid amine.
Materials:
-
Benzylamine (liquid, reagent grade)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (solid, reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place benzylamine (e.g., 10.0 mmol, 1.07 g) into a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Slowly add molten di-tert-butyl dicarbonate (10.5 mmol, 2.29 g) portion-wise or via a pre-warmed pipette to the stirring benzylamine at room temperature over 10-15 minutes. Note: (Boc)₂O has a melting point of 23°C and can be gently melted in a warm water bath.
-
A gentle evolution of CO₂ gas will be observed. The reaction is mildly exothermic.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Once the starting amine is consumed, connect the flask to a vacuum line to remove the tert-butanol byproduct. This may take 1-2 hours under high vacuum.
-
The resulting product, N-(tert-butoxycarbonyl)benzylamine, is obtained as a white solid or colorless oil in near-quantitative yield (>98%) and high purity, often requiring no further purification.
Diagram: General Workflow for Green Boc Protection
This diagram outlines the typical steps and decision points in a green Boc protection experiment.
Caption: General workflow for a green Boc protection experiment.
Diagram: Troubleshooting Low Reaction Yield
This decision tree helps diagnose and solve issues related to low product yield in green Boc-carbamate synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Part 4: References
-
Benchchem. (2025). Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications. Benchchem.
-
Karmakar, B., & Banerji, J. (2010). An Expeditious, Efficient Green Methodology for the Boc Protection of Amines. ResearchGate. [Link]
-
Google Patents. (2022). Novel method for synthesizing di-tert-butyl dicarbonate.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Cimarelli, C. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2023). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]
-
Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
ResearchGate. (2013). (PDF) A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]
-
ResearchGate. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. PMC - PubMed Central - NIH. [Link]
-
ResearchGate. (2021). Green synthesis of carbamates from CO2, amines and alcohols. [Link]
-
RSC Publishing. (2022). Replacement strategies for non-green dipolar aprotic solvents. Green Chemistry. [Link]
-
Henderson, R. K., & Sheldon, R. A. (2021). The green solvent: a critical perspective. PMC - PubMed Central - NIH. [Link]
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- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Azetidine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with azetidine-containing compounds. The unique properties of the azetidine ring—a four-membered nitrogen-containing heterocycle—make it a valuable scaffold in medicinal chemistry, offering a favorable balance of molecular rigidity and metabolic stability.[1][2][3][4] However, its inherent ring strain (approx. 25.4 kcal/mol) makes it susceptible to specific degradation pathways, particularly under acidic or basic conditions.[2][5][6]
This guide provides in-depth, field-proven insights into the stability challenges you may encounter during synthesis, workup, purification, and analysis. We will explore the causal mechanisms behind these issues and offer robust troubleshooting strategies and detailed protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
This section addresses the fundamental stability concerns associated with the azetidine scaffold.
Q1: What are the primary stability concerns for azetidine compounds in experimental settings?
The principal stability issue is the susceptibility of the four-membered ring to cleavage reactions.[5][7] This reactivity is a direct consequence of the significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[2][6][8] Under acidic conditions, the primary degradation pathway is acid-catalyzed ring-opening.[5][9] The process begins with the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack, leading to cleavage of a C-N bond.[5][10][11]
Q2: How do substituents on the azetidine ring influence its stability?
Substituents have a profound impact on the electronic and steric properties of the ring, directly affecting its stability.
-
N-Substitution: The nature of the substituent on the nitrogen atom is critical.[5] Electron-withdrawing groups (e.g., Boc, Cbz, aryl groups) decrease the basicity of the nitrogen.[5] This makes it less prone to protonation, thereby increasing its stability under acidic conditions.[5][9] For example, N-aryl azetidines linked to conjugated heteroaryls (like 2- or 4-pyridyl groups) show markedly enhanced stability compared to N-phenyl analogues because the nitrogen's lone pair is delocalized, reducing its availability for protonation.[5][9]
-
C3-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, although this is generally less pronounced than the effect of N-substitution.[5]
Q3: Are azetidine derivatives stable under basic conditions?
Generally, azetidines are more stable in basic media compared to acidic media. However, specific derivatives can still be reactive. For instance, 2-oxoazetidines (β-lactams) are highly susceptible to base-catalyzed hydrolysis, which involves nucleophilic attack on the strained amide carbonyl group, leading to ring-opening.[12][13] Additionally, certain highly functionalized azetidines, such as some fluorinated derivatives, can undergo base-mediated rearrangements.[5] The stability under basic conditions is highly dependent on the specific structure and functional groups present on the molecule.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during common laboratory procedures.
Issue 1: My azetidine compound is degrading during aqueous acidic workup (e.g., 1N HCl wash).
-
Symptoms:
-
Root Cause Analysis: The azetidine nitrogen becomes protonated in strong acid, forming a highly strained azetidinium ion. This ion is an excellent electrophile, readily attacked by nucleophiles present in the medium (e.g., water, chloride ions), resulting in irreversible ring-opening. The rate of this degradation is highly pH-dependent, with decomposition occurring much more rapidly at low pH.[9]
-
Solutions & Protocols:
-
Use Milder Acids: If the goal is to remove basic impurities, switch from strong acids like HCl to a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5).[5]
-
Minimize Contact Time: If a strong acid wash is unavoidable, perform the extraction rapidly and at low temperatures (e.g., in an ice bath) to minimize the compound's exposure time to the acidic aqueous phase.[5]
-
Employ a Protecting Group Strategy: If the azetidine nitrogen is not required to be a free base for the subsequent step, consider using an electron-withdrawing protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[5][14] These groups reduce the nitrogen's basicity, significantly enhancing stability in acid.
-
Issue 2: My compound streaks on a TLC plate and gives low yields after silica gel column chromatography.
-
Symptoms:
-
Significant streaking of the product spot on the TLC plate.
-
Low overall mass recovery after column chromatography.
-
Isolation of fractions containing ring-opened or rearranged byproducts.
-
-
Root Cause Analysis: Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). For acid-sensitive azetidines, prolonged contact with the silica surface during chromatography is equivalent to a mild acidic treatment, leading to on-column degradation.[5]
-
Solutions & Protocols:
-
Neutralize the Silica Gel: Before preparing the column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for the purification of highly acid-sensitive compounds.[15]
-
Alternative Purification Methods: If applicable, explore non-chromatographic methods such as recrystallization or distillation under reduced pressure for volatile compounds.[15]
-
Issue 3: My 2-oxoazetidine (β-lactam) derivative is unstable during my reaction or workup.
-
Symptoms:
-
Rapid disappearance of the starting material.
-
Formation of a carboxylic acid product resulting from amide bond cleavage.
-
Inconsistent results under seemingly identical conditions.
-
-
Root Cause Analysis: The 2-oxoazetidine ring, the core of penicillin and cephalosporin antibiotics, contains a highly strained cyclic amide (a β-lactam). This ring is exceptionally susceptible to nucleophilic attack at the carbonyl carbon. Both strong acids and, more significantly, bases can catalyze the hydrolytic cleavage of the amide bond.[12][13][16] The rate of hydrolysis is often highly sensitive to pH and temperature.[12]
-
Solutions & Protocols:
-
Maintain Neutral pH: During workups and extractions, use pH 7 buffers or pure water instead of acidic or basic solutions whenever possible.
-
Control Temperature: Perform reactions and workups at lower temperatures to decrease the rate of hydrolysis.
-
Use Aprotic Solvents: When possible, use dry aprotic solvents to prevent hydrolysis from water contamination.
-
Data & Mechanistic Insights
Table 1: Influence of N-Substituent on Azetidine Stability in Acidic Media
This table summarizes published data on the stability of various N-substituted azetidines at pH 1.8, highlighting the correlation between the azetidine nitrogen's basicity (pKa) and its hydrolytic stability (T₁/₂).
| Compound Class | N-Substituent | Aqueous T₁/₂ (h) at pH 1.8 | Azetidine Nitrogen pKa (Calculated) | Stability Assessment | Reference |
| N-Aryl | 4-Cyano-phenyl | < 0.17 | - | Very Unstable | [9] |
| N-Aryl | Phenyl | ~0.5 | 2.9 | Unstable | [9] |
| N-Heteroaryl | 3-Pyridyl | 1.2 | -1.1 | Moderately Stable | [9] |
| N-Heteroaryl | 4-Pyridyl | > 24 | -3.7 | Very Stable | [9] |
| N-Heteroaryl | 2-Pyridyl | > 24 | -4.4 | Very Stable | [9] |
As demonstrated, electron-withdrawing substituents and conjugation that lower the pKa of the azetidine nitrogen dramatically increase the compound's half-life in acidic conditions.[9]
Visualizing Degradation Pathways
The following diagrams illustrate the key mechanisms of azetidine degradation.
Caption: Acid-catalyzed ring-opening of an N-substituted azetidine.
Caption: Base-catalyzed hydrolysis of a 2-oxoazetidine (β-lactam).
Key Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation Study
This protocol provides a framework for assessing the stability of a novel azetidine derivative across a range of pH values.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).[5][17]
-
Preparation of Buffer Solutions: Prepare aqueous buffers at desired pH values (e.g., pH 2.0 HCl, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
Initiation of Degradation: Add the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 50-100 µM for LC-MS analysis). The moment of addition is time zero (T₀).[5][18]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C or an elevated temperature like 50 °C to accelerate degradation).[12][19] Protect samples from light if photostability is not the variable being tested.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[5]
-
Quenching (if necessary): Immediately quench the degradation by adding a neutralizing agent or by diluting the aliquot in the initial mobile phase for analysis to prevent further reaction.
-
Analysis: Analyze the samples using a validated, stability-indicating HPLC or LC-MS method.[11][17] Monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics and calculate the half-life (T₁/₂) at each pH.
Caption: Experimental workflow for an azetidine hydrolytic stability study.
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Prepare Slurry: In a fume hood, weigh the required amount of silica gel into a flask. Add the chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) to create a slurry.
-
Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of Et₃N.
-
Equilibrate: Swirl the flask gently for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.
-
Pack Column: Pack the column using the neutralized slurry as you normally would.
-
Use Modified Eluent: Ensure that the mobile phase used for the entire purification process is also treated with the same concentration of triethylamine.
References
- Technical Support Center: Azetidine Compound Stability. (2025). Benchchem.
- Regioselective ring opening reactions of azetidines. (n.d.).
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry.
- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (2016). Organic Letters.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.).
- Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions. (n.d.). Benchchem.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Azetidine Derivatives in Drug Design. (n.d.). Ambeed.com.
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1568–1573. [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Azetidines. (n.d.). Enamine.
-
Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]
- Technical Support Center: Azetidine Ring Form
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI.
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
-
Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. (2007). PubMed. [Link]
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Technical Support Center: Refining Chromatographic Purification for Polar Heterocyclic Intermediates
Welcome to the technical support center for the chromatographic purification of polar heterocyclic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with retaining, resolving, and purifying these critical compounds. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying scientific principles.
The Challenge with Polar Heterocycles
Polar heterocyclic intermediates are foundational in medicinal chemistry, but their purification is notoriously difficult. Their inherent polarity leads to poor retention on traditional reversed-phase (RP) columns, while their often-ionizable nature can result in problematic peak shapes and instability on silica-based media. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
I. Retention & Elution Problems
Question: Why is my polar heterocyclic compound not retained on a C18 column, even with a highly aqueous mobile phase?
Answer: This is a classic issue known as "phase collapse" or "hydrophobic collapse" in reversed-phase chromatography.[1]
-
Causality: Standard C18 stationary phases are composed of long, non-polar alkyl chains. In mobile phases with very high water content (typically >95% aqueous), these hydrophobic chains can fold onto themselves to minimize contact with the polar solvent.[1] This "matting" effect dramatically reduces the available surface area for interaction with your compound, leading to a near-complete loss of retention.[1]
-
Solution:
-
Switch to a "Polar-Embedded" or "Aqua" Column: These columns are specifically designed for stability in highly aqueous conditions. They incorporate polar functional groups (e.g., amide, carbamate) near the base of the alkyl chain or use polar end-capping.[2][3] This allows the silica surface to remain "wetted" by the aqueous mobile phase, preventing chain collapse and ensuring reproducible retention for polar analytes.
-
Consider a Shorter Chain Phase: C8 or C4 columns are less hydrophobic than C18 and less prone to collapse, though they will also offer inherently lower retention.[1]
-
Explore an Alternative Mode: If your compound is sufficiently polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior choice.[3][4][5][6]
-
Question: My compound is eluting as a very broad or split peak in HILIC. What's wrong?
Answer: Peak distortion in HILIC is common and usually points to one of three main issues: improper sample solvent, insufficient column equilibration, or secondary ionic interactions.
-
Causality & Solutions:
-
Sample Solvent Mismatch: The sample diluent must be as close as possible in composition to the initial mobile phase.[7] In HILIC, the mobile phase is highly organic (e.g., 95% acetonitrile), making it a "weak" solvent. Water is the "strong" eluting solvent.[5] Injecting a sample dissolved in a highly aqueous solution (a strong solvent) will cause the sample band to spread uncontrollably on the column, leading to severe peak distortion.[5][8]
-
Protocol: Re-dissolve your sample in a solvent matching your initial gradient conditions, or at a minimum, in the highest possible percentage of acetonitrile. If solubility is an issue, a 75:25 mix of acetonitrile:methanol can be a good starting point. Keep the injection volume as low as possible if a perfect solvent match cannot be achieved.[5][8]
-
-
Insufficient Equilibration: The HILIC mechanism relies on the formation of a stable, water-rich layer on the surface of the polar stationary phase.[5][9][10][11] This process can be slow. Insufficient equilibration between gradient runs will lead to shifting retention times and poor reproducibility.[7]
-
Protocol: Always include a long equilibration step (at least 10-15 column volumes) at the initial mobile phase composition before each injection.
-
-
Secondary Interactions: Bare silica HILIC columns possess acidic silanol groups that can interact strongly with basic heterocycles, causing peak tailing.[5]
-
II. Peak Shape & Selectivity Issues
Question: My basic nitrogen-containing heterocycle shows significant peak tailing on both reversed-phase and HILIC columns. How can I improve the peak shape?
Answer: Peak tailing for basic compounds is almost always caused by strong, undesirable interactions with the stationary phase, particularly acidic surface silanols on silica-based columns.[4]
-
Causality: At neutral or acidic pH, the basic nitrogen in your heterocycle will be protonated (positively charged). This charged analyte can then interact electrostatically with deprotonated, negatively charged silanol groups on the silica surface. This secondary interaction mechanism leads to a portion of the analyte being held more strongly, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Control (Ion Suppression): The most effective strategy is to control the ionization state of your analyte. By adjusting the mobile phase pH to be approximately 2 units above the pKa of your basic compound, you render it neutral.[13][14][15][16] This neutral form will not engage in strong ionic interactions, dramatically improving peak shape.[13]
-
Use of Mobile Phase Modifiers:
-
For Acidic/Neutral pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%). This serves two purposes: it keeps the analyte in a consistent, fully protonated state and the excess protons in the mobile phase can "shield" the analyte from interacting with the silanol groups.[4]
-
For Basic pH (on a compatible column): Adding a small amount of a basic modifier like ammonia or triethylamine (0.1-1%) can help to deprotonate the surface silanols, reducing their ability to interact with your analyte.[4]
-
-
Question: I am trying to separate two closely related heterocyclic isomers, but they are co-eluting. How can I improve the resolution?
Answer: Improving the resolution of isomers requires manipulating the selectivity of your chromatographic system. This is achieved by changing the chemical interactions between the analytes, the stationary phase, and the mobile phase.
-
Causality & Solutions:
-
Change the Stationary Phase Chemistry: This is often the most powerful tool for altering selectivity.[16] If you are using a standard C18 column, the separation is based primarily on hydrophobicity. Isomers often have very similar hydrophobicities.
-
Alter the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the mobile phase's hydrogen bonding characteristics and dipole moment, which can significantly impact selectivity for polar compounds.[20]
-
Modify the Mobile Phase pH: For ionizable isomers, even a small change in pH can alter their charge state and hydrodynamic radius, leading to changes in retention and potentially resolving the co-eluting peaks.[13][14][17][21]
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in how isomers interact with the stationary phase, improving resolution at the cost of longer run times and higher backpressure.
-
| Parameter | Effect on Selectivity | Recommended Action for Isomer Separation |
| Stationary Phase | High | Screen orthogonal chemistries (e.g., C18, Biphenyl, Cyano, HILIC-Amide).[16][19] |
| Mobile Phase pH | High (for ionizables) | Perform a pH screening study (e.g., pH 3, 5, 7) on a pH-stable column.[13][14] |
| Organic Solvent | Medium | Switch from Acetonitrile to Methanol or an alternative polar solvent.[20] |
| Temperature | Low to Medium | Evaluate separation at different temperatures (e.g., 25°C, 40°C). |
Method Development Workflow
Developing a robust purification method from scratch requires a systematic approach. The following workflow provides a logical progression from initial screening to a final, optimized method.
Systematic Workflow for a Novel Polar Heterocycle
-
Analyte Characterization:
-
Determine the polarity (LogP/LogD).
-
Determine the pKa. This is critical for pH selection.[16]
-
Assess solubility in common HPLC solvents (Water, Acetonitrile, Methanol).
-
-
Initial Chromatography Mode Selection:
-
Column and Mobile Phase Screening:
-
Run a generic "scouting gradient" on 2-3 different columns.[16]
-
Example RP Screen:
-
Column 1: Polar-embedded C18
-
Column 2: Phenyl-Hexyl
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
-
Example HILIC Screen:
-
Column 1: Amide
-
Column 2: Zwitterionic (BEH Z-HILIC)
-
Mobile Phase A: 10mM Ammonium Acetate in 95:5 ACN:Water
-
Mobile Phase B: 10mM Ammonium Acetate in 50:50 ACN:Water
-
Gradient: 0% to 100% B over 15 minutes.
-
-
-
Optimization:
-
Select the column/mobile phase combination that shows the best initial separation.
-
Optimize the gradient slope to improve resolution around the target peak.
-
If peak shape is poor, adjust the pH or modifier concentration.[22]
-
-
Verification & Loading Study:
-
Confirm the identity of the collected peak (e.g., by MS or NMR).
-
Perform a loading study by injecting increasing amounts of the sample to determine the column's capacity before resolution is lost.[4]
-
Caption: A systematic workflow for chromatographic method development.
References
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
- Back to Basics: The Role of pH in Retention and Selectivity - LCGC International.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
-
What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Available from: [Link]
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
-
How does pH affect the results of HPLC results? - Quora. Available from: [Link]
-
12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. Available from: [Link]
-
Reversed-phase chromatography - Wikipedia. Available from: [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available from: [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
-
Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation | Request PDF - ResearchGate. Available from: [Link]
-
Top Three HPLC Method Development Tips | LCGC International. Available from: [Link]
-
Hydrophilic interaction chromatography - Wikipedia. Available from: [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. Available from: [Link]
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. Available from: [Link]
-
Choosing Your LC Stationary Phase - Restek. Available from: [Link]
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
-
Polar Compounds | SIELC Technologies. Available from: [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available from: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. Available from: [Link]
-
HPLC column stationary phase polarity in decreasing order - YouTube. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
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- 6. pharmasalmanac.com [pharmasalmanac.com]
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- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
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Technical Support Center: Stereochemical Integrity in Azetidine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the functionalization of chiral azetidines, ensuring the stereochemical integrity of your molecules. The unique strain and electronic properties of the azetidine ring can present specific challenges in maintaining stereocenters, particularly at the C2 and C4 positions. This guide is designed to provide both mechanistic understanding and practical, field-proven solutions to these challenges.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Significant Epimerization Observed During N-Alkylation or N-Acylation of a C2-Substituted Azetidine
Scenario: You are performing an N-alkylation or N-acylation on a chiral 2-substituted azetidine, and you observe a significant loss of enantiomeric excess (ee) or diastereomeric excess (de) in your product.
Probable Causes:
-
Formation of an Achiral Enamine Intermediate: Strong bases can deprotonate the C2 position, especially when the C2 substituent can stabilize a negative charge (e.g., ester, nitrile). This leads to the formation of a planar, achiral enamine intermediate, which upon reprotonation can yield a racemic or epimerized product. The nature of the substituent on the nitrogen also plays a crucial role; extensive epimerization has been observed in N-Me azetidines.[1]
-
Ring-Chain Tautomerism: Under certain conditions, particularly with N-unsubstituted or certain N-substituted azetidines, ring-opening to an achiral amino aldehyde or ketone intermediate can occur, followed by re-cyclization, leading to racemization.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for epimerization, especially in the presence of even weak bases or acids.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Employ Milder Bases | Instead of strong bases like LDA or n-BuLi, consider using weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[2] These bases are less likely to deprotonate the C2 position, thus avoiding the formation of the problematic enamine intermediate. |
| 2. Optimize Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even -78 °C and slowly warming the reaction can prevent epimerization. Temperature-dependent stereoselectivity has been noted in the functionalization of azetidines.[3] |
| 3. Utilize N-Protecting Groups that Reduce C2-Acidity | The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like tosyl (Ts) or Boc can increase the acidity of the C2 proton. Consider using protecting groups that do not significantly acidify the adjacent protons. For instance, N-benzylation might be a better alternative in some cases. |
| 4. In Situ Trapping of the N-Anion | When using a base to deprotonate the nitrogen for alkylation, ensure the electrophile is present in the reaction mixture to trap the N-anion immediately, minimizing its time to potentially catalyze C2-deprotonation. |
Issue 2: Racemization During Functionalization of an Azetidine-2-Carboxylic Acid Derivative
Scenario: You are performing a peptide coupling reaction with an azetidine-2-carboxylic acid, or converting the carboxylic acid to another functional group (e.g., amide, ester), and observe significant racemization at the C2 stereocenter.
Probable Causes:
-
Oxazolone/Azlactone Formation: Activation of the carboxylic acid (e.g., with carbodiimides) can lead to the formation of a planar, achiral oxazolone intermediate. The C2 proton becomes highly acidic in this intermediate and can be easily removed by a base, leading to racemization. This is a well-known issue in peptide synthesis with other amino acids as well.[4]
-
Base-Catalyzed Epimerization: The presence of excess base, particularly a strong and sterically unhindered one, can directly deprotonate the C2 position of the activated ester, causing racemization.[2]
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Use Racemization-Suppressing Additives | During peptide coupling, always include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[2] These additives react with the activated carboxylic acid to form active esters that are more stable and less prone to oxazolone formation and subsequent racemization.[2][4] |
| 2. Choose the Right Coupling Reagent | Onium salt-based coupling reagents like HATU or HBTU, when used with a suitable base, are often highly efficient and can minimize reaction times, thereby reducing the window for racemization. |
| 3. Careful Selection of Base | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2] Use the minimum number of equivalents of base necessary to facilitate the reaction. |
| 4. Low-Temperature Coupling | Perform the coupling reaction at 0 °C to reduce the rate of epimerization. |
| 5. Convert to a More Stable Derivative First | If possible, convert the carboxylic acid to a more stable derivative, like a methyl or ethyl ester, under non-racemizing conditions before attempting further transformations. |
Issue 3: Loss of Stereochemical Integrity During Ring-Opening or Ring-Expansion Reactions
Scenario: You are using a chiral azetidine as a synthetic intermediate, performing a ring-opening or expansion reaction, and the resulting product has a lower ee than the starting material.
Probable Causes:
-
Carbocation Intermediate Formation: Acid-mediated ring-opening can proceed through a carbocation intermediate.[5] This planar intermediate can be attacked from either face, leading to a loss of stereochemical information. Bond rotation in this intermediate can compete with the desired subsequent reaction, leading to racemization.[5]
-
SN1-type Mechanism: If the reaction involves the cleavage of a bond to a stereocenter, an SN1-type mechanism involving a carbocation will lead to racemization.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Promote an SN2 Mechanism | Design the reaction to favor a stereospecific SN2 mechanism. This involves using a good nucleophile and a good leaving group, and avoiding conditions that promote carbocation formation (e.g., strong Lewis or Brønsted acids with non-nucleophilic counterions).[6] |
| 2. N-Activation to Control Regioselectivity | Activation of the azetidine nitrogen with a Lewis acid or through N-quaternization can facilitate nucleophilic ring-opening.[7] By carefully choosing the nucleophile and reaction conditions, you can often achieve a regioselective and stereospecific ring-opening. |
| 3. Use Substrates that Disfavor Carbocation Formation | Avoid substituents on the azetidine ring that would stabilize a carbocation at the stereocenter, if possible. Electron-donating groups can increase the likelihood of racemization via a carbocationic intermediate.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are C2-substituted azetidines particularly prone to racemization?
The C2 position is alpha to the nitrogen atom. Activation of the nitrogen, for instance by protonation or by attaching an electron-withdrawing group, increases the acidity of the C-H bond at the C2 position. This makes it susceptible to deprotonation by a base, leading to a planar carbanion or enamine that can racemize upon reprotonation.
Q2: How can I choose the best nitrogen protecting group to prevent racemization?
The ideal protecting group should be stable under your reaction conditions but easily removable without causing epimerization.
-
For preventing C2-deprotonation: Consider groups that are not strongly electron-withdrawing. While Boc and Cbz are common, their carbonyl groups can increase C2-acidity. N-benzyl or N-diphenylmethyl groups might be better choices in sensitive cases. N-Borane complexes have also been used to facilitate diastereoselective α-alkylation while controlling stereochemistry.[7]
-
For stability during subsequent reactions: Sulfonamides (e.g., tosyl) are very stable but can be difficult to remove. Carbamates (e.g., Boc, Cbz) offer a good balance of stability and ease of removal under acidic or hydrogenolysis conditions, respectively.[8][9] Always consider the orthogonality of your protecting group strategy with other functional groups in your molecule.[9]
Q3: What analytical techniques are best for quantifying racemization in my azetidine products?
Accurate quantification is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Method: Use a suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific structure of your azetidine derivative.
-
Sample Prep: You may need to derivatize your product with a UV-active or fluorescent tag if it lacks a chromophore.
-
Quantification: The percentage of racemization can be calculated from the integrated peak areas of the two enantiomers.[2]
Q4: Are there any reaction conditions that are generally considered "safe" for maintaining stereochemistry in azetidines?
While no conditions are universally "safe," certain practices can significantly minimize risk:
-
Low Temperatures: Always run reactions at the lowest practical temperature.
-
Weak, Hindered Bases: Use bases like 2,4,6-collidine or proton sponge when a base is necessary.
-
Anhydrous Conditions: Water can sometimes participate in proton exchange mechanisms that facilitate racemization.
-
Minimize Reaction Time: Monitor reactions closely (e.g., by TLC or LC-MS) and quench them as soon as they are complete.
Visualizing Racemization Pathways and Prevention Strategies
Diagram 1: Mechanism of Base-Catalyzed Racemization at C2 This diagram illustrates the key step in base-catalyzed racemization: the formation of a planar, achiral intermediate.
Caption: Base-catalyzed deprotonation at C2 leads to a planar intermediate, which can be protonated from either face to yield a racemic product.
Diagram 2: Workflow for Troubleshooting Racemization A logical workflow for systematically addressing unexpected racemization.
Caption: A systematic troubleshooting workflow for identifying and mitigating sources of racemization in azetidine functionalization.
References
-
Voss, E., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Didier, D., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]
-
Alabugin, I. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
O'Brien, P., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Watanabe, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Various Sources. [Link]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. jocpr.com [jocpr.com]
Validation & Comparative
A Strategic Guide to Alternatives for Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate in Drug Discovery
Introduction: The Value and Limitations of a Privileged Scaffold
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a cornerstone building block for medicinal chemists. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its incorporation into molecular designs is driven by several advantageous properties it confers, including enhanced aqueous solubility, improved metabolic stability, and a desirable three-dimensional (3D) character that can lead to superior binding interactions with biological targets.[1][3] The specific substitution pattern of this reagent—a Boc-protected aminomethyl group and a hydroxyl group at the C3 quaternary center—offers two orthogonal points for diversification, making it a valuable intermediate in the synthesis of complex molecules like kinase and protease inhibitors.[4]
However, reliance on a single building block can constrain the exploration of chemical space. The fixed hydroxyl group may introduce unwanted hydrogen bonding potential, serve as a metabolic soft spot, or be sterically suboptimal for a given target. Therefore, a strategic approach to drug design necessitates a comprehensive understanding of viable alternatives that allow for the systematic modulation of physicochemical and pharmacological properties. This guide provides an in-depth comparison of alternative building blocks, supported by experimental data and synthetic protocols, to empower researchers in their quest for novel therapeutics.
Logical Framework for Selecting Alternatives
The selection of an alternative building block is not arbitrary; it is a hypothesis-driven decision aimed at optimizing a lead compound. The rationale for moving beyond the parent scaffold can be visualized as a decision-making process.
Caption: Decision framework for selecting alternatives.
Category 1: Direct Analogs via C3-Functionalization
The most direct strategy involves replacing the C3-hydroxyl group with other functionalities to fine-tune local interactions and metabolic stability. This approach maintains the core azetidine-3-aminomethyl scaffold while systematically altering key physicochemical properties.
| Building Block Alternative | Structure | Key Advantages & Rationale |
| Tert-butyl N-[(3-ethoxy azetidin-3-YL)methyl]carbamate [5] | ![]() | Rationale: Masks the hydrogen bond donor capability of the parent hydroxyl group, which can improve membrane permeability and reduce potential interactions with off-target proteins. The ethyl group can also probe small hydrophobic pockets. |
| Tert-butyl N-[(3-fluoro azetidin-3-YL)methyl]carbamate | ![]() | Rationale: Fluorine acts as a bioisostere for the hydroxyl group. It can serve as a weak hydrogen bond acceptor without being a donor. Crucially, the C-F bond is highly stable, blocking potential oxidative metabolism at the C3 position. |
| Tert-butyl N-[(3-amino azetidin-3-YL)methyl]carbamate [6] | ![]() | Rationale: Introduces a new basic center, which can be exploited to form salt bridges with acidic residues in a target protein. This provides an additional vector for derivatization and can significantly alter solubility and pharmacokinetic profiles. |
Category 2: Isomeric & Positional Analogs
Altering the substitution pattern on the azetidine ring provides a powerful method to explore different spatial arrangements of functional groups. Moving substituents from the C3 to the C2 position can drastically change the vector projections of these groups, potentially leading to improved target engagement.
| Building Block Alternative | Structure | Key Advantages & Rationale |
| N-Boc-azetidine-2-carboxylic acid [7] | ![]() | Rationale: This isomer serves as a constrained β-amino acid. The carboxylic acid provides a handle for amide coupling, while the azetidine ring restricts conformational flexibility compared to an open-chain analogue. This can pre-organize the molecule for binding, improving affinity and selectivity. |
| (N-Boc-azetidin-2-yl)methanol | ![]() | Rationale: Positions the key hydroxyl-equivalent vector at C2. This scaffold is useful when the aminomethyl portion of the parent compound needs to be replaced or when a different spatial relationship between the ring nitrogen and the functional group is desired. |
Category 3: Bioisosteric Ring Systems
Bioisosteric replacement of the azetidine core with other small, strained ring systems is a more exploratory strategy. It allows access to novel chemical space and can fundamentally alter the compound's properties, from its 3D shape to its metabolic profile.[8]
| Building Block Alternative | Structure | Key Advantages & Rationale |
| Tert-butyl (3-hydroxycyclobutyl)carbamate [9] | ![]() | Rationale: The cyclobutane ring is a close isostere of azetidine but lacks the ring nitrogen. This removes a hydrogen bond acceptor and a potential site for metabolism or pKa modulation, offering a more lipophilic and chemically inert core. |
| (3-((Tert-butoxycarbonyl)amino)oxetan-3-yl)methanol | ![]() | Rationale: Replacing the ring nitrogen with oxygen (oxetane) significantly impacts the molecule's electronics and solubility. The oxetane oxygen can act as a hydrogen bond acceptor and often improves aqueous solubility and reduces metabolic clearance.[10] |
| Spirocyclic Azetidines [11][12][13] | ![]() | Rationale: Spirocyclic systems introduce a high degree of sp3 character and enforce a rigid, well-defined 3D geometry.[14] This conformational constraint can lock the molecule into a bioactive conformation, significantly enhancing binding affinity and selectivity while exploring novel chemical space. |
Category 4: Versatile Carboxylic Acid Precursors
For maximum synthetic flexibility, azetidine carboxylic acids are unparalleled. They serve as a platform from which the aminomethyl group and other functionalities can be installed via well-established chemical transformations, allowing for the rapid generation of diverse analog libraries.
| Building Block Alternative | Structure | Key Advantages & Rationale |
| 1-N-Boc-azetidine-3-carboxylic acid [15][16] | ![]() | Rationale: This is arguably the most versatile precursor. The carboxylic acid can be converted to the required aminomethyl group via Curtius rearrangement or by reduction to the alcohol followed by amination. This allows for late-stage introduction of diverse amine functionalities beyond the simple methylamine of the parent compound. |
Experimental Section: Synthesis of a Heterocyclic Amino Acid Derivative
This section details a reliable, two-step protocol for synthesizing a 3,3-disubstituted azetidine derivative, demonstrating the utility of common azetidine precursors in library generation. The workflow involves a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition.[10][17]
Caption: Synthetic workflow for 3,3-disubstituted azetidines.
Protocol: Synthesis of Methyl 2-(1-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate
Scientist's Note: This protocol exemplifies how a simple ketone precursor can be elaborated into a complex, 3,3-disubstituted system. The HWE reaction is a robust method for C=C bond formation, and the subsequent aza-Michael addition is highly efficient for creating quaternary centers on the azetidine ring.
Step 1: Horner-Wadsworth-Emmons Olefination
-
Reagents & Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous acetonitrile (MeCN, 0.5 M), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise over 10 minutes.
-
Causality Note: DBU is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to generate the reactive ylide. Its use prevents competing side reactions with the ketone or ester functionalities.
-
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-30% EtOAc in hexanes) to yield methyl (N-Boc-azetidin-3-ylidene)acetate as a clear oil. (Expected Yield: 75-85%).[10][17]
Step 2: Aza-Michael Addition
-
Reagents & Setup: To a solution of the alkene from Step 1 (1.0 eq) in MeCN (0.5 M), add the desired NH-heterocycle (e.g., pyrazole, 1.2 eq).
-
Reaction Initiation: Add DBU (1.5 eq) to the mixture.
-
Causality Note: DBU serves a dual purpose here: it deprotonates the NH-heterocycle to form the nucleophile and catalyzes the conjugate addition to the electron-deficient alkene.
-
-
Reaction & Monitoring: Heat the reaction mixture to 45 °C and stir for 24 hours. Monitor for the disappearance of the starting alkene by LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash column chromatography (e.g., 20-50% EtOAc in hexanes) to afford the final product. (Expected Yield: 70-80%).[10]
Conclusion
This compound is an excellent starting point in drug discovery, but it is not a universal solution. A thorough understanding of the available alternatives is critical for optimizing lead compounds and navigating complex structure-activity relationships. By logically categorizing alternatives based on the desired structural or property modification—from simple functional group swaps to complete bioisosteric replacement of the core scaffold—researchers can make informed decisions. The strategic use of direct analogs, isomeric scaffolds, bioisosteric rings, and versatile carboxylic acid precursors provides a powerful and expansive toolkit for the modern medicinal chemist to overcome synthetic challenges and unlock new therapeutic potential.
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Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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The Ascendancy of the 3-Hydroxyazetidine Scaffold in CNS Drug Discovery: A Comparative Guide
Introduction: Navigating the Intricate Landscape of CNS Drug Design
The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry. The blood-brain barrier (BBB), a highly selective gatekeeper, meticulously regulates the passage of molecules into the brain, excluding over 98% of small-molecule drugs.[1] Successful CNS drug candidates must possess a finely tuned set of physicochemical properties to achieve optimal brain penetration and engage their intended targets.[2][3] Historically, drug discovery programs have often favored lipophilic molecules to facilitate passive diffusion across the BBB. However, high lipophilicity frequently leads to undesirable off-target effects, increased metabolic liability, and poor solubility.
This has spurred a paradigm shift towards the exploration of smaller, more polar, three-dimensional scaffolds that can confer favorable drug-like properties. Among these, the 3-hydroxyazetidine motif has emerged as a particularly advantageous building block.[4][5] This guide provides a comprehensive comparison of the 3-hydroxyazetidine scaffold against more traditional cyclic amines, such as piperidine and pyrrolidine, supported by experimental data, to elucidate its strategic value in the design of next-generation CNS-targeted molecules.
The Physicochemical Edge of 3-Hydroxyazetidine: A Data-Driven Comparison
The seemingly subtle structural difference of the four-membered azetidine ring, particularly when functionalized with a hydroxyl group, imparts a unique combination of properties that are highly desirable for CNS drug candidates. These include reduced lipophilicity, improved solubility, and enhanced metabolic stability, all while providing a rigid, three-dimensional framework for precise pharmacophore presentation.[4][6]
Lipophilicity and Polarity: A Favorable Balance
A key advantage of the 3-hydroxyazetidine scaffold is its ability to lower a molecule's lipophilicity (expressed as logP or logD) while maintaining or even improving other critical parameters. The introduction of the hydroxyl group and the strained four-membered ring contributes to an increased polar surface area (PSA) and a lower logP compared to larger, more lipophilic saturated heterocycles.
| Property | Piperidine | Pyrrolidine | 3-Hydroxyazetidine (estimated) | Key Considerations for CNS Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | ~9.5-10.5 | The lower basicity of the azetidine nitrogen can reduce off-target interactions with aminergic GPCRs and decrease lysosomal trapping. |
| logP (Octanol/Water) | 0.84 | 0.46 | < 0 | Lower lipophilicity is generally associated with reduced off-target toxicity and improved solubility. |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | 12.5 Ų | ~32.7 Ų | Increased TPSA can improve solubility and reduce BBB penetration if excessively high. The 3-hydroxyazetidine motif offers a moderate increase. |
Table 1: Comparison of Physicochemical Properties of Parent Heterocycles.
A case study involving the synthesis and profiling of a diverse collection of azetidine-based scaffolds for CNS-focused libraries provides valuable in vitro data that underscores these advantages.[6] A selection of representative compounds from this library, all incorporating a central azetidine core, demonstrates the feasibility of achieving favorable CNS-like properties.
| Compound ID | MW | cLogP | TPSA (Ų) | Solubility (µM) | Mouse Liver Microsome Stability (% remaining at 60 min) | PAMPA Pe (10⁻⁶ cm/s) |
| 26 | 357.4 | 2.6 | 64.8 | >200 | 85 | 10.2 |
| 27 | 371.4 | 2.9 | 64.8 | >200 | 92 | 8.5 |
| 28 | 343.4 | 2.3 | 74.0 | >200 | 78 | 5.1 |
| 29 | 357.4 | 2.6 | 74.0 | >200 | 88 | 4.2 |
| 30 | 420.5 | 3.5 | 83.2 | 150 | 65 | 3.8 |
| 31 | 434.5 | 3.8 | 83.2 | 120 | 75 | 3.1 |
| 32 | 396.5 | 3.0 | 92.5 | >200 | 95 | 2.5 |
Table 2: In vitro data for a representative set of azetidine-containing compounds designed for CNS applications. Data extracted from Wager et al., ACS Chem. Neurosci. 2016, 7, 8, 1110–1123.[6]
The data in Table 2 clearly illustrates that molecules incorporating the azetidine scaffold can be designed to possess excellent aqueous solubility, high metabolic stability in the presence of liver microsomes, and moderate to high permeability in a PAMPA-BBB assay, all within a physicochemical space conducive to CNS penetration.[6]
Metabolic Stability: A Shield Against Rapid Clearance
The inherent strain of the azetidine ring and the presence of the hydroxyl group can influence the metabolic profile of a molecule. While piperidine and pyrrolidine rings are susceptible to oxidation, particularly at the carbons adjacent to the nitrogen, the 3-hydroxyazetidine moiety can offer improved metabolic stability.[4] This is a critical factor in CNS drug design, as it can lead to a longer half-life in the brain and sustained target engagement. The high percentage of compound remaining after a 60-minute incubation with mouse liver microsomes for the azetidine derivatives in Table 2 supports this assertion.[6]
Experimental Protocols for Assessing CNS Drug-like Properties
To empirically validate the advantages of incorporating a 3-hydroxyazetidine scaffold, two key in vitro assays are indispensable: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing blood-brain barrier permeability and the microsomal stability assay for evaluating metabolic stability.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method for predicting the passive permeability of compounds across the blood-brain barrier.[1]
Caption: Workflow for the PAMPA-BBB assay.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in a phosphate buffer saline (PBS) solution (pH 7.4) to the final desired concentration.
-
The acceptor solution is the same PBS buffer without the test compound.
-
-
Coating the Donor Plate:
-
The donor plate, which has a hydrophobic PVDF membrane filter at the bottom of each well, is coated with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
-
Assembling the PAMPA Sandwich:
-
Pipette the acceptor solution into the wells of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
-
Adding the Donor Solution and Incubation:
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for 12-18 hours.
-
-
Quantification and Permeability Calculation:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation:
-
Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]
-
Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the surface area of the filter.
-
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw frozen liver microsomes (e.g., human, rat, or mouse) on ice and dilute to the desired protein concentration in the same buffer.
-
Prepare the NADPH regenerating system (cofactor solution).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the cofactor solution.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the amount of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can also be calculated from these data.
-
Conclusion: A Privileged Scaffold for Modern CNS Drug Discovery
The 3-hydroxyazetidine moiety offers a compelling set of advantages for the design of CNS-targeted molecules. Its ability to reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability, all while providing a rigid and three-dimensional framework, makes it a superior alternative to more traditional saturated heterocycles in many applications. The experimental data, though still emerging, strongly supports the theoretical benefits of this scaffold. As medicinal chemists continue to tackle the complexities of CNS drug discovery, the strategic incorporation of the 3-hydroxyazetidine motif will undoubtedly play a pivotal role in the development of safer and more effective therapies for a wide range of neurological and psychiatric disorders.
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A Comparative Analysis of Tert-Butoxycarbonyl (Boc) Protection Protocols: A Guide for the Modern Chemist
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within the realms of pharmaceutical development, peptide synthesis, and the construction of complex molecular architectures.[1][2] Its popularity among researchers and drug development professionals is primarily due to its broad stability across a range of chemical conditions, coupled with its straightforward and mild removal under acidic conditions.[1][3] This guide presents a comparative analysis of various Boc protection protocols, offering experimental data and mechanistic insights to empower scientists in selecting the optimal strategy for their synthetic endeavors.
The Enduring Importance of the Boc Group
The primary role of the Boc protecting group is to temporarily mask the nucleophilic and basic nature of amines by converting them into carbamates.[1][4] This strategic maneuver prevents undesired side reactions during subsequent synthetic transformations. The Boc group's orthogonality with other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, is a key advantage in multi-step syntheses, enabling selective deprotection of different functional groups within the same molecule.[1]
Mechanism of Boc Protection: A Tale of Nucleophilic Acyl Substitution
The introduction of the Boc group typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[3] The fundamental mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.[5] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts of carbon dioxide and tert-butanol.[5]
Caption: General mechanism of amine protection using (Boc)₂O.
Comparative Analysis of Boc Protection Protocols
The choice of a specific Boc protection protocol is dictated by the substrate's reactivity, the presence of other functional groups, and the desired reaction efficiency. Below is a comparative summary of common methods.
| Method/Reagent System | Typical Substrates | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Standard (Boc)₂O | Primary & Secondary Amines | Solvent (e.g., THF, DCM), Room Temp, 6-12h | 90-99% | Simple, high-yielding, often no base required, minimizing side reactions.[6] | Can be slow for less nucleophilic amines. |
| (Boc)₂O with Base (e.g., NaOH, NaHCO₃, TEA) | Amino Acids, Amines | Biphasic (DCM/H₂O) or single solvent (THF, Dioxane), 0°C to RT, 1-6h | 90-98% | Faster reaction times, suitable for amine salts.[7] | Base can promote side reactions like isocyanate or urea formation.[8] |
| (Boc)₂O with DMAP Catalyst | Less Reactive Amines, Heteroaromatic Amines | ACN, DCM, 0°C to RT, 1-4h | >95% | Significantly accelerates the reaction for electron-deficient amines.[9] | DMAP is toxic and can be difficult to remove.[8] |
| Acid-Mediated Selective Mono-Boc Protection | Unsymmetrical Diamines | Methanol, in situ HCl generation, 0°C to RT, 1h | 72-95% | High selectivity for the primary amine by protonating the more basic secondary amine.[10] | Requires careful control of stoichiometry. |
| Catalyst-Free in Water-Acetone | Structurally Diverse Amines and Sulfamides | Water-acetone mixture, Room Temp, 5-10 min | Excellent | Eco-friendly, rapid reaction times, no competitive side reactions observed.[11] | May not be suitable for all substrates, requires specific solvent system. |
| Enzymatic Mono-Boc Protection | Diamines | Buffer (pH 7.5), Candida antarctica lipase B (CAL-B), 35°C, 12h | 78% | Highly selective for mono-protection, mild and environmentally friendly conditions.[10] | Longer reaction times, enzyme cost and stability can be a concern. |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Amine
This protocol describes a general procedure for the Boc protection of a primary aliphatic amine using (Boc)₂O.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in THF or DCM.[2]
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 18 hours.[2]
-
Upon completion, dilute the reaction mixture with the organic solvent used and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Caption: Workflow for a standard Boc protection protocol.
Protocol 2: DMAP-Catalyzed Boc Protection of a Heteroaromatic Amine
This protocol is suitable for less reactive amines, such as electron-deficient heteroaromatic amines, utilizing 4-(Dimethylamino)pyridine (DMAP) as a catalyst.[9]
Materials:
-
Heteroaromatic amine (e.g., aminopyridine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv.)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the heteroaromatic amine (1.0 equiv.) in CH₂Cl₂.
-
Add triethylamine (1.5 equiv.).[9]
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.5 equiv.) portion-wise to the stirred solution.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[9]
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[9]
-
Purify the residue by flash chromatography.[9]
The catalytic cycle of DMAP involves the formation of a highly reactive N-Boc-pyridinium species, which is more susceptible to nucleophilic attack by the weakly basic amine.[9]
Caption: Catalytic cycle of DMAP in Boc protection.
Protocol 3: Catalyst-Free Boc Protection in Water-Acetone
This environmentally benign protocol is highly efficient for a variety of amines and avoids the use of catalysts and organic solvents as the primary reaction medium.[11]
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Distilled water
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).[11]
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1 mmol).
-
Monitor the progress of the reaction by TLC, which typically indicates complete consumption of the starting amine within a short period.[11]
-
Add dichloromethane (5 mL) and stir.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuum.[11]
-
The resulting N-Boc amine is often obtained in high yield and purity.[11]
Conclusion
The tert-butoxycarbonyl protecting group remains a cornerstone of modern organic synthesis. The choice of protection protocol is a critical parameter that can significantly impact the efficiency and selectivity of a synthetic route. While standard procedures with (Boc)₂O are effective for many substrates, the use of basic or catalytic conditions can accelerate reactions for less nucleophilic amines. Furthermore, emerging eco-friendly protocols in aqueous media offer attractive alternatives. A thorough understanding of the underlying mechanisms and a careful consideration of the substrate's properties will guide the synthetic chemist in selecting the most appropriate method, ultimately leading to more successful and efficient synthetic outcomes.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
National Institutes of Health. Protecting Groups in Peptide Synthesis. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Validation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate purity by HPLC-MS
An In-Depth Technical Guide to the Validation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate Purity by HPLC-MS
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
This compound is a vital building block in modern medicinal chemistry. Its structurally unique azetidine ring, combined with protected amine and hydroxyl functionalities, makes it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and other bioactive molecules.[1][2] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final drug product.[1][3]
Impurities, which can originate from starting materials, by-products of side reactions, intermediates, or degradation products, can have significant consequences.[4][5] Even at trace levels, they can alter the pharmacological and toxicological profile of the API, compromise stability, and create unforeseen challenges during regulatory review.[4] Therefore, a robust, validated analytical method to accurately quantify the purity of this compound and characterize its impurity profile is essential.
This guide provides a comprehensive examination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the gold standard for this purpose. We will detail a complete validation strategy grounded in the International Council for Harmonisation (ICH) guidelines, explain the rationale behind methodological choices, and objectively compare HPLC-MS with alternative analytical techniques.
The Premier Choice: Why HPLC-MS for Purity Validation?
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally sensitive compounds.[6][7] When coupled with Mass Spectrometry (MS), the technique is elevated, providing not just retention time data but also invaluable mass-to-charge (m/z) information. This "hyphenated" technique, LC-MS, is exceptionally powerful for impurity profiling for several reasons:
-
High Specificity: HPLC separates the main compound from its impurities based on their physicochemical interactions with the stationary and mobile phases. MS adds another layer of specificity by differentiating compounds based on their unique molecular weights.[5][8] This is crucial for distinguishing between structurally similar impurities.
-
High Sensitivity: Modern MS detectors can detect and quantify impurities at parts-per-million (ppm) levels or lower, easily meeting the stringent reporting thresholds defined by regulatory bodies like the ICH (typically 0.1% or lower).[3]
-
Structural Elucidation: Mass spectrometry provides the molecular weight of an unknown impurity. Through fragmentation analysis (MS/MS), it can offer structural clues, which is indispensable for identifying previously unknown by-products or degradants.[5][8]
-
Versatility: HPLC-MS methods can be adapted to a wide range of analytes, making it a flexible platform for various stages of drug development.
The following workflow diagram illustrates the logical process of validating an HPLC-MS method for purity analysis.
Experimental Protocol: A Self-Validating HPLC-MS Method
This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) and adhering to the validation parameters stipulated by ICH guideline Q2(R1).[9][10]
Materials and Reagents
-
Reference Standard: this compound, >99.5% purity.
-
Test Sample: Batch of this compound to be analyzed.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Water: Deionized water, >18 MΩ·cm resistivity.
-
Mobile Phase Additives: Formic acid (FA) or Ammonium formate, LC-MS grade.
Instrumentation and Conditions
| Parameter | Recommended Setting | Causality and Rationale |
| HPLC System | UHPLC/HPLC system with a quaternary pump, autosampler, and column oven. | A stable and precise solvent delivery system is crucial for reproducible retention times and peak areas, which are fundamental for accurate quantification.[11] |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size). | The target analyte is moderately polar. A C18 stationary phase provides sufficient hydrophobic retention, while being versatile enough to separate both more polar and less polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Formic acid aids in protonation of the analyte, improving peak shape and enhancing ionization efficiency for positive mode ESI-MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier in reverse-phase chromatography that provides good elution strength for a wide range of compounds. |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. | A gradient is essential for impurity profiling, ensuring that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak. |
| Flow Rate | 0.3 mL/min. | Appropriate for a 2.1 mm ID column, ensuring efficient separation while minimizing solvent consumption. |
| Column Temperature | 40 °C. | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 2 µL. | A small injection volume, especially with UHPLC, prevents column overloading and maintains sharp peaks. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS. | Q-TOF provides high-resolution mass accuracy for confident identification of unknowns. QqQ offers excellent sensitivity and selectivity for quantification using MRM mode. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | The presence of two nitrogen atoms in the molecule makes it readily protonated, leading to strong signal intensity in positive ESI mode. |
| MS Scan Mode | Full Scan (m/z 100-800) for impurity identification; Selected Ion Monitoring (SIM) or MRM for quantification. | Full scan detects all ions within a range, crucial for finding unexpected impurities. SIM/MRM focuses on specific masses, increasing sensitivity and selectivity for known analytes.[8] |
Validation Procedure
The method must be validated for its intended purpose, which is to accurately quantify the purity of the drug intermediate and its impurities.[12]
A. System Suitability Test (SST)
-
Procedure: Inject a standard solution (e.g., 0.5 mg/mL) five times consecutively before starting any validation experiments.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates: > 2000.
-
-
Purpose: To ensure the chromatographic system is performing adequately on the day of analysis.[12]
B. Specificity
-
Procedure: Analyze a blank (diluent), the reference standard, the test sample, and a forced degradation sample (exposed to acid, base, peroxide, heat, and light).
-
Acceptance Criteria: The main peak should be free from interference from the blank. Impurity peaks should be well-resolved from the main peak (resolution > 1.5). Mass spectral data should confirm the identity of the main peak and provide mass information for impurities.
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[10][12]
C. Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
-
Purpose: To establish a linear relationship between analyte concentration and detector response over a defined range.[9]
D. Accuracy
-
Procedure: Perform a recovery study by spiking the test sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
Purpose: To determine the closeness of the measured value to the true value.[9]
E. Precision
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
-
Purpose: To demonstrate the consistency and reliability of the method under various conditions.[11]
F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. The LOQ should be verified for acceptable precision and accuracy.
-
-
Purpose: To define the lowest concentration of the analyte that can be reliably detected and quantified.[9]
Comparison with Alternative Analytical Techniques
While HPLC-MS is the preferred method, other techniques can be used for specific aspects of purity analysis. The choice of method depends on the specific analytical need, available instrumentation, and the nature of the impurities being targeted.[7]
The following table provides a direct comparison of these techniques:
| Feature | HPLC-MS | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | FTIR (Fourier-Transform Infrared) Spectroscopy |
| Primary Application | Gold standard for purity, impurity profiling, and quantification.[7][13] | Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[4][7] | Absolute structural elucidation, quantification without a reference standard (qNMR). | Identification of functional groups; mainly qualitative.[8][14] |
| Sensitivity | Very High (ppm to ppb). | Very High (for volatile analytes). | Low to Moderate. | Low. |
| Specificity | Very High (separation + mass). | Very High (separation + mass). | Very High (unique spectral fingerprint). | Moderate (functional group specific, not structure specific). |
| Sample Requirement | Small (µg to ng). | Small (µg to ng). | Larger (mg range). | Moderate (mg range). |
| Destructive? | Yes. | Yes. | No. | No. |
| Limitations | Requires analyte to be soluble and ionizable. | Not suitable for non-volatile or thermally labile compounds like the analyte itself. | Lower sensitivity, complex spectra for mixtures, expensive instrumentation. | Not suitable for complex mixtures, limited quantitative ability.[14] |
| Best Use Case | Comprehensive purity assay and identification of unknown impurities. | Testing for Class 1, 2, or 3 residual solvents from the synthesis process. | Definitive structural confirmation of the main compound and isolated impurities. | Quick identity check of raw material against a known standard. |
Conclusion and Recommendations
For the comprehensive validation of this compound purity, HPLC-MS stands out as the most powerful and versatile technique. It combines the high resolving power of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it uniquely suited to meet the stringent requirements of the pharmaceutical industry.[3] A properly validated HPLC-MS method, following ICH guidelines, provides documented evidence that the analytical procedure is fit for its intended purpose, ensuring a high degree of assurance in the quality of this critical pharmaceutical intermediate.[10]
While techniques like GC-MS and NMR serve essential, complementary roles—for analyzing residual solvents and definitive structure confirmation, respectively—they cannot replace HPLC-MS for a comprehensive purity and impurity profile assessment. For any laboratory involved in the synthesis, quality control, or development of APIs derived from this intermediate, investing in a robustly validated HPLC-MS method is a critical step towards ensuring product quality and regulatory compliance.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Preprints.org. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
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Analytical Methods for the Detection of Counterfeit Pharmaceuticals. (2025, May 19). International Journal of Innovative Science and Research Technology. Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved from [Link]
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Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Identification of Pharmaceutical Impurities. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of Azetidines. (2011). Progress in Chemistry. Retrieved from [Link]
-
tert-Butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate. (n.d.). Immunomart. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Enantiopure Functionalized Azetidines for the Modern Chemist
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and constrained geometry offer a unique three-dimensional profile that can enhance binding affinity, modulate physicochemical properties such as pKa and lipophilicity, and improve metabolic stability when used as a bioisostere for larger rings like piperidines and pyrrolidines.[2] Consequently, the demand for efficient and stereoselective access to functionalized azetidines has surged, driving the development of innovative synthetic methodologies. This guide provides a comparative analysis of key modern synthetic routes to enantiopure functionalized azetidines, offering insights into their mechanisms, scopes, and practical applications to empower researchers in their synthetic endeavors.
[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for constructing the azetidine ring.[3][4] However, challenges such as competing E/Z isomerization of imines have historically limited its application.[3] Recent advancements, particularly the use of visible light and triplet energy transfer, have revitalized this approach, offering milder and more selective conditions.[5]
Mechanism and Rationale
In the visible-light-mediated variant, a photocatalyst absorbs light and transfers energy to an alkene, promoting it to an excited triplet state. This excited alkene then undergoes a stepwise cycloaddition with a ground-state imine to form the azetidine ring. This strategy circumvents the direct excitation of the imine, thus avoiding undesirable side reactions.[6] The choice of a suitable photocatalyst with appropriate triplet energy is crucial for selective energy transfer to the alkene over the imine.
Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction
To a solution of the oxime precursor (1.0 equiv) in anhydrous and degassed solvent (e.g., dichloromethane) is added a photocatalyst (e.g., fac-[Ir(dFppy)3], 1-5 mol%). The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours until complete consumption of the starting material is observed by TLC or LC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Visible-Light Aza Paternò–Büchi | Good for intramolecular reactions; tolerates various functional groups. | 50-99 | High diastereoselectivity; enantioselectivity achievable with chiral sensitizers (86-98% ee). | Mild reaction conditions, operational simplicity, use of visible light. | Intermolecular variants can be challenging; requires photochemical equipment. | [7] |
Intramolecular Cyclization of γ-Amino Alcohol Derivatives
The intramolecular nucleophilic substitution of a leaving group at the γ-position by a nitrogen atom is a classical and reliable strategy for azetidine synthesis.[8] The stereochemistry of the final product is directly controlled by the stereochemistry of the acyclic precursor, making access to enantiopure starting materials paramount.
Mechanism and Rationale
This method relies on a simple SN2 reaction. A γ-amino alcohol is typically activated by converting the hydroxyl group into a good leaving group (e.g., mesylate, tosylate, or halide). Subsequent treatment with a base promotes intramolecular cyclization to form the azetidine ring. The success of this approach hinges on favoring the 4-exo-tet cyclization over potential side reactions. Lanthanide triflates have been shown to catalyze the intramolecular aminolysis of epoxides, providing a regioselective route to 3-hydroxyazetidines.[8]
Experimental Protocol: La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) is added La(OTf)3 (10 mol%). The mixture is heated to reflux for 2.5 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3 and extracted with dichloromethane. The combined organic layers are dried over MgSO4, filtered, and concentrated. The residue is purified by column chromatography to afford the desired azetidine.[8]
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Intramolecular Cyclization | Broad; dependent on the synthesis of the acyclic precursor. | Generally high (e.g., 81% for epoxide opening). | High; dependent on the stereochemistry of the starting material. | Reliable and predictable; well-established chemistry. | Requires pre-functionalized, enantiopure starting materials; can involve multiple synthetic steps. | [8] |
Ring Contraction of Pyrrolidinones
The ring contraction of five-membered rings to four-membered rings offers a less conventional yet powerful approach to azetidines. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones, which proceeds via a Favorskii-type mechanism.[9][10]
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of an alcohol or other nucleophile on the carbonyl group of the α-bromo N-sulfonylpyrrolidinone. This leads to the opening of the five-membered ring to form a tetrahedral intermediate. Subsequent intramolecular SN2 displacement of the bromide by the nitrogen anion results in the formation of the four-membered azetidine ring. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting α-bromo N-sulfonylpyrrolidinone.[9]
Experimental Protocol: One-Pot Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone
To a solution of the α-bromo N-sulfonylpyrrolidinone (1.0 equiv) and an alcohol (1.5 equiv) in a 9:1 mixture of MeCN/MeOH is added K2CO3 (3.0 equiv). The reaction mixture is stirred at 60 °C for 3 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the α-alkoxycarbonyl-azetidine.
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Ring Contraction | Good for N-sulfonylpyrrolidinones; various nucleophiles can be incorporated. | Good to excellent. | Diastereoselective; dependent on the stereochemistry of the starting material. | Access to α-functionalized azetidines; robust and scalable. | Requires enantiopure starting materials for enantiopure products; not a catalytic asymmetric method. | [9] |
Palladium-Catalyzed Intramolecular C-H Amination
Modern transition-metal-catalyzed C-H activation/amination reactions have provided a novel and efficient disconnection for the synthesis of saturated heterocycles, including azetidines.[3][11] These methods allow for the formation of a C-N bond by activating a typically unreactive C-H bond, offering a more atom-economical approach.
Mechanism and Rationale
In a typical reaction, a palladium catalyst coordinates to a directing group on the substrate, bringing the metal center in proximity to a C(sp³)-H bond. Oxidative addition of the C-H bond to the palladium center forms a palladacycle intermediate. Subsequent oxidation of the palladium(II) to palladium(IV) followed by reductive elimination forms the C-N bond and regenerates the active catalyst. The use of a picolinamide (PA) directing group has been shown to be effective for the synthesis of azetidines from γ-C(sp³)-H bonds.[3][11]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
To a mixture of the N-picolinamide-protected amine (1.0 equiv), Pd(OAc)2 (5-10 mol%), and an oxidant (e.g., PhI(OAc)2, 2.5 equiv) in a suitable solvent (e.g., toluene) is stirred at a specific temperature (e.g., 50-60 °C) for 24 hours. The reaction is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[3]
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Pd-Catalyzed C-H Amination | Good; tolerates various functional groups. | Generally good (e.g., 81% for indoline synthesis). | Can be highly diastereoselective; enantioselective versions are being developed. | Atom-economical; utilizes unactivated C-H bonds. | Requires a directing group; catalyst cost and removal can be a concern. | [3][11] |
Biocatalytic Ring Expansion of Aziridines
The one-carbon ring expansion of aziridines to azetidines presents an attractive strategy, although it has been historically challenging due to competing side reactions. Recent breakthroughs in biocatalysis have enabled a highly enantioselective[3]-Stevens rearrangement of aziridinium ylides, providing a novel enzymatic route to chiral azetidines.
Mechanism and Rationale
An engineered cytochrome P450 enzyme acts as a "carbene transferase," reacting with a diazo compound to generate a carbene. This carbene is then transferred to the nitrogen atom of an aziridine to form an aziridinium ylide intermediate. The enzyme's active site then controls the fate of this reactive intermediate, favoring a[3]-Stevens rearrangement over competing pathways like cheletropic extrusion, and dictates the high enantioselectivity of the ring expansion.
Experimental Protocol: Biocatalytic Ring Expansion of an Aziridine
In a typical procedure, E. coli cells expressing the engineered P450 enzyme are suspended in a buffer solution. The aziridine substrate is added, followed by the slow addition of a diazoacetate. The reaction is shaken at a controlled temperature for a specified time. The reaction mixture is then extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography to yield the enantioenriched azetidine.
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Biocatalytic Ring Expansion | Developing; currently demonstrated for specific aziridines. | Moderate to good. | Excellent enantioselectivity (up to 99:1 er). | High enantioselectivity; environmentally friendly (uses water as solvent). | Requires specialized enzymes and fermentation capabilities; substrate scope may be limited. |
Chiral Auxiliary-Controlled Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis.[6] By temporarily attaching a chiral molecule to the substrate, the steric and electronic properties of the auxiliary can direct the stereochemical outcome of a reaction.
Mechanism and Rationale
In the synthesis of C2-substituted azetidines, a chiral tert-butanesulfinamide can be condensed with a 1,3-bielectrophile. The resulting N-sulfinylimine can then undergo nucleophilic addition, with the chiral sulfinyl group directing the facial selectivity of the attack. Subsequent intramolecular cyclization and removal of the auxiliary provides the enantiopure azetidine. The choice of the (R)- or (S)-sulfinamide allows for access to either enantiomer of the product.
Experimental Protocol: Synthesis of a C2-Substituted Azetidine using a Chiral Sulfinamide
A chiral tert-butanesulfinamide is reacted with a 1,3-bis-electrophilic aldehyde to form the corresponding N-sulfinylimine. This intermediate is then reacted with a Grignard reagent, which adds to the imine with high diastereoselectivity. The resulting adduct is then cyclized, typically by treatment with a base, to form the N-sulfinylazetidine. Finally, the sulfinamide auxiliary is cleaved under acidic conditions to afford the desired enantiopure C2-substituted azetidine.
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Chiral Auxiliary | Broad scope for C2-substituted azetidines. | Good overall yields over multiple steps. | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. | Reliable and predictable stereocontrol; access to both enantiomers. | Stoichiometric use of the chiral auxiliary; requires additional steps for attachment and removal. |
Catalytic Asymmetric Difunctionalization of Azetines
A highly innovative approach to enantiopure 2,3-disubstituted azetidines involves the catalytic asymmetric difunctionalization of achiral azetine precursors. A copper-catalyzed boryl allylation has been developed that installs two different functional groups across the double bond of the azetine with excellent control of stereochemistry.[2][9]
Mechanism and Rationale
The reaction proceeds through the formation of a copper-boryl species which undergoes syn-addition across the C=C bond of the azetine. The resulting organocopper intermediate is then trapped by an allyl phosphate in an SN2' fashion. The use of a chiral bisphosphine ligand on the copper catalyst is key to achieving high enantioselectivity. This method simultaneously creates two new stereocenters with high diastereoselectivity.[9]
Experimental Protocol: Copper-Catalyzed Boryl Allylation of an Azetine
To a mixture of a copper(I) salt, a chiral bisphosphine ligand, and a diboron reagent in an appropriate solvent, the azetine substrate is added. The mixture is stirred at room temperature, followed by the addition of an allyl phosphate. The reaction is stirred until completion, then quenched and worked up. The product is purified by column chromatography to give the enantiopure 2,3-disubstituted azetidine.[9]
Performance and Comparison
| Method | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Key Advantages | Limitations | Reference |
| Difunctionalization of Azetines | Good for 2,3-disubstituted azetidines. | Good to excellent. | Excellent regio-, diastereo-, and enantioselectivity. | Direct access to complex, highly functionalized azetidines; high stereocontrol. | Requires synthesis of azetine starting materials. | [2][9] |
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to enantiopure functionalized azetidines.
Conclusion
The synthesis of enantiopure functionalized azetidines has matured significantly, with a diverse array of methodologies now available to the synthetic chemist. The choice of the optimal route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For direct access to the azetidine core, photocatalytic [2+2] cycloadditions offer an elegant solution. Intramolecular cyclizations remain a robust and predictable strategy, provided that the enantiopure precursors are accessible. Ring contraction and ring expansion methods provide unique entries from different ring systems, with the latter showcasing the power of biocatalysis for achieving exceptional enantioselectivity. Modern palladium-catalyzed C-H amination and copper-catalyzed difunctionalization of azetines represent the cutting edge of the field, enabling the construction of complex azetidines with high efficiency and stereocontrol. The continued development of these and other novel synthetic methods will undoubtedly further elevate the role of the azetidine scaffold in the future of drug discovery and development.
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Li, W., Liu, X., & Feng, X. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(42), 13474–13477. [Link]
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Efficacy of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate vs other linkers in PROTACs
A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the revolutionary field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are elegantly designed with three components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2] While the warhead and E3 ligase ligand provide the specific connections, it is the often-underestimated linker that orchestrates the crucial ternary complex (POI-PROTAC-E3 ligase), dictating the efficacy, selectivity, and overall success of the degrader.[3]
This guide provides an in-depth technical comparison of different linker strategies, focusing on the emerging class of rigid heterocyclic linkers, exemplified by structures like Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate, versus the more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed protocols for their evaluation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental role of a PROTAC is to act as a molecular matchmaker, bringing the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[2]
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
The linker's length, rigidity, and chemical composition are paramount in this process. An improperly designed linker can lead to steric clashes, preventing the formation of a stable ternary complex, or it may result in a non-productive orientation where no lysine residues on the POI are accessible for ubiquitination.[3]
A Tale of Two Linkers: Flexible vs. Rigid Scaffolds
The choice of linker is a critical decision in PROTAC design, with each class offering a distinct set of advantages and disadvantages.
The Flexible Approach: PEG and Alkyl Chains
Polyethylene glycol (PEG) and simple alkyl chains are the most commonly used linkers in early-stage PROTAC development, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4] This enhanced solubility is crucial for cell permeability and bioavailability. The inherent flexibility of PEG chains allows the two ends of the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4]
-
Alkyl Chains: These linkers, consisting of repeating hydrocarbon units, also offer a high degree of flexibility. However, their hydrophobic nature can negatively impact the overall solubility of the PROTAC molecule.[4]
While flexibility can be advantageous, it can also come at a cost. Highly flexible linkers can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.
The Rigid Design: The Rise of Heterocyclic Linkers
To overcome the limitations of flexible linkers, researchers are increasingly turning to more rigid scaffolds, such as those incorporating saturated heterocyclic rings like azetidine, piperidine, and piperazine.[] These rigid structures introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[4]
This compound is a building block for such a rigid linker. The four-membered azetidine ring provides a structurally defined and rigid element within the linker. The hydroxyl group offers a potential point for hydrogen bonding interactions within the ternary complex, which could further enhance its stability. This rigidity can lead to:
-
Improved Potency and Selectivity: By reducing the conformational freedom, a rigid linker can favor a specific, productive binding orientation, leading to more potent degradation and potentially higher selectivity for the target protein over other structurally related proteins.
-
Enhanced Metabolic Stability: The cyclic nature of these linkers can make them less susceptible to metabolic degradation, leading to a longer in vivo half-life.
-
Better Physicochemical Properties: The incorporation of heterocycles can help to modulate the lipophilicity and polarity of the PROTAC, potentially improving cell permeability and other drug-like properties.
Comparative Analysis: A Case Study with BRD4 Degraders
To illustrate the impact of linker choice on PROTAC efficacy, we will compare two well-characterized PROTACs that target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase: MZ1 and ARV-771 .
-
MZ1 utilizes a flexible 3-unit PEG linker to connect the BRD4 inhibitor JQ1 to a VHL ligand.[6]
-
ARV-771 employs a more complex and rigid linker containing piperidine and piperazine moieties, also connecting a BRD4 binder to a VHL ligand.[3][4]
While a direct head-to-head comparison with a PROTAC containing the specific this compound linker is not available in the published literature, ARV-771 serves as an excellent proxy for a rigid linker strategy. The azetidine ring in our topic linker would similarly confer rigidity.
| Feature | MZ1 (Flexible PEG Linker) | ARV-771 (Rigid Heterocyclic Linker) | This compound (Hypothesized) |
| Linker Type | Flexible (PEG) | Rigid (Alkyl/Piperidine/Piperazine) | Rigid (Functionalized Azetidine) |
| Target Protein | BRD4 | BRD4 | (Example) BRD4 |
| E3 Ligase | VHL | VHL | (Example) VHL |
| DC50 (BRD4) | 2-23 nM (cell line dependent)[7] | < 1 nM[3][8][9] | Potentially low nM to sub-nM |
| Dmax (BRD4) | >90%[10] | >95% | Potentially >95% |
| Conformational Freedom | High | Low | Low |
| Ternary Complex | Forms a stable, cooperative complex, with the linker making specific contacts.[11] | Forms a highly stable ternary complex. | Designed to pre-organize ligands for stable complex formation. The hydroxyl group may form additional H-bonds. |
| Physicochemical Properties | Good solubility due to PEG. | Improved metabolic stability and potency.[12] | Aims to improve metabolic stability and cell permeability. |
Analysis of Comparative Data:
The data clearly shows that the rigid linker strategy of ARV-771 results in a significantly more potent PROTAC (lower DC50) for BRD4 degradation compared to the flexible PEG-based linker of MZ1.[3][7][8][9] This supports the hypothesis that pre-organizing the warhead and E3 ligase ligand in a favorable conformation can lead to more efficient ternary complex formation and subsequent degradation.
A PROTAC incorporating a This compound -derived linker would be expected to exhibit properties similar to the rigid linker class. The azetidine scaffold would reduce conformational flexibility, and the hydroxyl group could provide an additional point of interaction to further stabilize the ternary complex, potentially leading to high potency and efficacy.
Experimental Protocols for Efficacy Evaluation
A systematic and rigorous evaluation of PROTAC efficacy is crucial for linker optimization. The following are key experimental workflows.
Experimental Workflow for PROTAC Evaluation
Figure 2: A streamlined workflow for evaluating PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This protocol provides a step-by-step method to determine the extent of target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM. c. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and image the chemiluminescence. h. Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the detection and characterization of the PROTAC-induced ternary complex.[2]
1. Cell Preparation: a. Co-transfect HEK293T cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.
2. Assay Setup: a. Plate the transfected cells in a 96-well white assay plate. b. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. c. Prepare serial dilutions of the PROTAC compound.
3. BRET Measurement: a. Add the NanoBRET™ Nano-Glo® Substrate to the wells. b. Immediately add the PROTAC dilutions to the wells. c. Measure the donor emission (460 nm) and acceptor emission (618 nm) over time using a plate reader equipped for BRET measurements.
4. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Plot the change in NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which can be an indicator of cell viability and proliferation, to assess the downstream functional consequences of target protein degradation.[13]
1. Cell Treatment: a. Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for the desired time period (e.g., 72 hours).
2. MTT Addition: a. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
3. Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the background absorbance and plot the cell viability (as a percentage of the vehicle control) against the PROTAC concentration to determine the IC50 value.
Conclusion: Rational Linker Design is Key to PROTAC Success
The linker is a critical and highly tunable component in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic convenience and have proven successful, the field is increasingly recognizing the power of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The comparison between the flexible-linker PROTAC MZ1 and the rigid-linker PROTAC ARV-771 clearly demonstrates the potential for significant improvements in efficacy through linker rigidification.
Building blocks like This compound provide a valuable tool for constructing these next-generation rigid linkers. By imparting conformational constraint and offering opportunities for additional stabilizing interactions, such linkers can pre-organize the PROTAC for optimal ternary complex formation. The rational design and systematic evaluation of linkers, using the experimental workflows outlined in this guide, are essential for unlocking the full therapeutic potential of targeted protein degradation.
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Navigating the Immunological Maze: A Comparative Guide to Cross-Reactivity Studies of Drugs Containing the Azetidine Motif
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle, has become an increasingly popular scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into a number of approved drugs, offering improvements in potency, selectivity, and pharmacokinetic profiles. However, the inherent ring strain of the azetidine motif, while synthetically useful, also presents a potential immunological challenge: the risk of cross-reactivity and hypersensitivity reactions. This guide provides a comprehensive overview of the mechanistic underpinnings of azetidine-related cross-reactivity and a practical comparison of the experimental approaches used to investigate and mitigate this potential liability in drug development.
The Double-Edged Sword: Azetidine's Role in Drug Design and Hypersensitivity
The utility of the azetidine motif lies in its ability to impart a rigid, three-dimensional structure to a molecule, which can lead to more precise interactions with a biological target.[1][2] This conformational constraint can enhance binding affinity and selectivity compared to more flexible acyclic or larger ring analogues. However, the approximately 25.4 kcal/mol of ring strain in azetidines also makes them more susceptible to ring-opening reactions.[3] This reactivity, while a boon for synthetic chemists, can become a liability in a biological system.
The Hapten Hypothesis: A Mechanistic Framework for Azetidine-Induced Immunogenicity
Drug-induced hypersensitivity reactions are often T-cell mediated and are frequently initiated by the covalent binding of a small molecule drug (a hapten) to a larger carrier protein. This drug-protein adduct is then processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune response. The inherent reactivity of the azetidine ring makes it a potential "pro-hapten." Under physiological conditions or following metabolic activation, the strained ring can undergo nucleophilic attack by amino acid residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine, leading to the formation of a stable, covalent adduct.[2][4]
This process of haptenization is the critical first step in the sensitization phase of a drug-induced immune response. Subsequent exposure to the same drug, or a structurally similar one, can then elicit a rapid and potentially severe hypersensitivity reaction.
A Comparative Look at Azetidine-Containing Drugs and Cross-Reactivity
The potential for cross-reactivity is not uniform across all azetidine-containing drugs. It is influenced by the overall molecular structure, metabolic pathways, and the specific immune response an individual develops.
Well-Established Cross-Reactivity: The Beta-Lactam Antibiotics
The beta-lactam antibiotics, which include penicillins and cephalosporins, are a classic example of a drug class where cross-reactivity is a significant clinical concern. While not all contain a simple azetidine ring (penicillins have a fused thiazolidine-azetidinone ring system), the reactivity of the core beta-lactam ring is central to their mechanism of action and their immunogenicity.[5] Cross-reactivity between different beta-lactams is primarily dictated by the similarity of their R1 side chains, rather than the shared beta-lactam ring itself.[6]
Aztreonam , a monobactam antibiotic, is a notable exception. It contains an isolated beta-lactam ring and has demonstrated a very low rate of cross-reactivity with penicillins and cephalosporins in most studies, making it a safer alternative in many penicillin-allergic patients.[7][8]
| Drug/Class | Core Structure | Primary Determinant of Cross-Reactivity | Reported Cross-Reactivity with Penicillin |
| Penicillins | Bicyclic beta-lactam | R1 side chain | High |
| Cephalosporins | Bicyclic beta-lactam | R1 side chain similarity to penicillins | Variable (higher with 1st generation)[9] |
| Carbapenems | Bicyclic beta-lactam | Core structure and side chains | Low but present (<1%)[10] |
| Aztreonam | Monocyclic beta-lactam | Unique structure | Very low to negligible[7][11] |
Table 1: Illustrative Comparison of Cross-Reactivity Among Beta-Lactam Antibiotics.
Emerging Evidence in Non-Antibiotic Azetidine Drugs
While the cross-reactivity of beta-lactams is well-documented, the picture is less clear for non-antibiotic drugs containing the azetidine motif. Case reports of hypersensitivity reactions to these drugs are beginning to emerge, suggesting that the potential for immune-mediated adverse events exists.
-
Crizotinib: An anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer, crizotinib contains an azetidine ring. There have been case reports of hypersensitivity reactions, some of which were managed by successful desensitization protocols, allowing patients to continue treatment.[7][12] The metabolism of crizotinib can also lead to the formation of reactive intermediates.[13]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma, pazopanib also features an azetidine moiety. Cases of pazopanib-induced drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome and leukocytoclastic vasculitis have been reported.[5][14] Studies have also shown that pazopanib can be metabolized to reactive aldehyde derivatives that can form protein adducts.[15]
-
Azelnidipine: A dihydropyridine calcium channel blocker, azelnidipine is used to treat hypertension. While it has been shown to have anti-inflammatory and anti-oxidative properties, the potential for hypersensitivity reactions, though likely low, cannot be entirely ruled out due to the presence of the azetidine ring.[2][16][17]
At present, there is a lack of published studies specifically investigating the immunological cross-reactivity of these non-antibiotic azetidine-containing drugs with other compounds. This represents a critical knowledge gap and an important area for future research.
A Practical Guide to Experimental Assessment of Cross-Reactivity
A multi-pronged experimental approach is necessary to thoroughly investigate the potential for cross-reactivity of an azetidine-containing drug candidate. This involves a combination of in vitro biochemical and cell-based assays.
Assessing the Potential for Haptenization: In Vitro Reactive Metabolite Screening and Protein Adduct Detection
The first step is to determine if the drug or its metabolites can form covalent adducts with proteins.
Protocol: In Vitro Reactive Metabolite Screening with Trapping Agents
-
Incubation: Incubate the azetidine-containing drug (typically at 1-50 µM) with human liver microsomes (or other relevant metabolic systems like S9 fraction or hepatocytes) and an NADPH-generating system.[18]
-
Trapping: Include a nucleophilic trapping agent in the incubation mixture. Glutathione (GSH) is commonly used to trap soft electrophiles, while cyanide can be used for hard electrophiles.[19]
-
Sample Preparation: After incubation (e.g., 60 minutes at 37°C), stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential drug-GSH or drug-cyanide adducts. This provides evidence of reactive metabolite formation.
Protocol: LC-MS/MS-Based Detection of Covalent Protein Adducts
-
Incubation: Incubate the drug with human liver microsomes or a relevant purified protein (e.g., human serum albumin) under conditions that promote metabolic activation (if necessary).
-
Protein Isolation and Digestion: After incubation, precipitate the protein to remove unbound drug. Resuspend the protein pellet and digest it into smaller peptides using a protease like trypsin.[20]
-
LC-MS/MS Analysis: Analyze the peptide digest by LC-MS/MS. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized bioinformatics software to search the MS/MS data against a protein sequence database. The search parameters should include the potential mass shift corresponding to the addition of the drug or its reactive metabolite to specific amino acid residues (e.g., cysteine, lysine).[21] This allows for the identification of the exact site of protein modification.
Detecting Drug-Specific Antibodies: Immunoassays
If a drug is immunogenic, the host may produce drug-specific antibodies. Enzyme-linked immunosorbent assays (ELISAs) can be developed to detect these antibodies in patient samples or in preclinical studies.
Protocol: Bridging ELISA for Anti-Drug Antibody (ADA) Detection
-
Plate Coating: Coat a 96-well plate with a capture reagent (e.g., streptavidin) and then add the biotinylated azetidine-containing drug.
-
Sample Incubation: Add the patient serum or plasma to the wells. If ADAs are present, they will bind to the captured drug.
-
Detection: Add the same azetidine-containing drug, but this time labeled with a detection molecule (e.g., horseradish peroxidase - HRP). This labeled drug will bind to the other arm of the bivalent ADA, forming a "bridge."
-
Signal Generation: Add a substrate for the HRP enzyme (e.g., TMB). The resulting color change is proportional to the amount of ADA in the sample.
Assessing T-Cell Mediated Responses
Since many drug hypersensitivity reactions are T-cell mediated, it is crucial to assess the ability of the drug to activate T-cells from sensitized individuals.
Protocol: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Collect whole blood from donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™). Centrifuge at 400-800 x g for 20-30 minutes with the brake off.[19][22]
-
Harvesting: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
-
Washing: Wash the harvested PBMCs multiple times with PBS or cell culture medium to remove platelets and Ficoll.
-
Cell Counting: Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol: Lymphocyte Transformation Test (LTT)
-
Cell Culture: Culture isolated PBMCs in a 96-well plate in the presence of the azetidine-containing drug, a structurally related comparator drug, and appropriate positive (e.g., phytohemagglutinin) and negative controls.
-
Incubation: Incubate the cells for 5-7 days to allow for antigen-specific T-cell proliferation.
-
Proliferation Measurement: Measure T-cell proliferation by adding a labeled nucleotide (e.g., ³H-thymidine or a non-radioactive analogue like BrdU) during the final 18-24 hours of culture. Proliferating cells will incorporate the label into their newly synthesized DNA.
-
Data Analysis: Quantify the incorporated label. A stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. An SI greater than 2 or 3 is typically considered a positive response.
Protocol: ELISpot for Cytokine Release
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for a T-cell cytokine (e.g., IFN-γ or IL-5).[7]
-
Cell Incubation: Add PBMCs to the wells along with the drug of interest and incubate for 24-48 hours. If drug-specific T-cells are present, they will be activated and secrete cytokines, which are captured by the antibodies on the membrane.
-
Detection: After incubation, wash away the cells and add a biotinylated detection antibody for the same cytokine. Then, add an enzyme-streptavidin conjugate (e.g., alkaline phosphatase).
-
Spot Formation: Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot on the membrane. Each spot represents a single cytokine-secreting cell.[23]
-
Analysis: Count the spots using an automated ELISpot reader. An increase in the number of spots in the drug-treated wells compared to the control wells indicates a positive response.
Protocol: Flow Cytometry for T-Cell Activation Markers
-
Cell Stimulation: Culture PBMCs with the drug of interest for 24-72 hours.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR).[20][24][25]
-
Acquisition: Analyze the stained cells using a flow cytometer. The instrument will pass the cells one by one through laser beams and detect the fluorescence emitted from each cell.
-
Data Analysis: Gate on the T-cell populations (CD4+ and CD8+) and quantify the percentage of cells expressing the activation markers. An upregulation of these markers in response to the drug indicates T-cell activation.
Conclusion and Future Directions
The azetidine motif is a valuable tool in the medicinal chemist's arsenal, but its inherent reactivity necessitates a thorough evaluation of its potential for immunogenicity and cross-reactivity. While the principles of drug hypersensitivity are well-established, their application to the growing class of non-antibiotic, azetidine-containing drugs is an area of active investigation.
The experimental framework outlined in this guide, combining in vitro metabolism studies, sensitive analytical techniques for adduct detection, and a suite of cell-based immunological assays, provides a robust strategy for characterizing the cross-reactivity risk of new drug candidates. As our understanding of the specific structural features that govern the immunogenicity of the azetidine ring grows, we can move towards more predictive in silico and in vitro models, ultimately leading to the design of safer and more effective medicines.
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A Comparative Guide to Azetidine Synthesis: Benchmarking Novel Photochemical Methods Against Established Routes
Introduction: The Rising Stock of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are no longer a synthetic curiosity but a validated strategic tool in modern medicinal chemistry. Their incorporation into molecular scaffolds can significantly enhance physicochemical properties, such as metabolic stability, aqueous solubility, and lipophilicity, while also providing unique three-dimensional exit vectors for further chemical exploration.[1][2][3] However, the inherent ring strain of the azetidine core presents a considerable synthetic challenge, which has historically limited its widespread use.[2][3][4]
This guide provides a comparative analysis of established methods for azetidine synthesis alongside a novel, visible-light-mediated photochemical approach. We will delve into the mechanistic underpinnings of each strategy, present supporting experimental data, and offer detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic arsenal.
Part 1: Established Methodologies for Azetidine Synthesis
Traditional approaches to constructing the azetidine ring have been the bedrock of many synthetic campaigns. While reliable, they often come with inherent limitations.
Intramolecular Cyclization: The Workhorse Approach
The most common and well-established method for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their corresponding γ-haloamine derivatives.[2][5][6] This strategy relies on an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces a leaving group at the γ-position to form the four-membered ring.
Mechanistic Rationale: The success of this method hinges on the careful selection of a good leaving group. The hydroxyl group of a γ-amino alcohol is a poor leaving group and therefore requires activation, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate). This transformation dramatically increases the electrophilicity of the γ-carbon, facilitating the intramolecular cyclization upon treatment with a base. The choice of a non-nucleophilic base is crucial to prevent competing elimination reactions.[6]
Advantages:
-
Reliability: A predictable and well-understood reaction.[2]
-
Accessibility of Precursors: γ-amino alcohols can often be synthesized from readily available starting materials.
Limitations:
-
Substrate Dependent: The synthesis is contingent on the accessibility of the linear 1,3-amino alcohol precursor.[2]
-
Reaction Conditions: Often requires the use of strong bases (e.g., NaH) and can necessitate elevated temperatures.[2][6]
-
Atom Economy: The process involves the generation of a leaving group, which reduces the overall atom economy.[2]
Palladium-Catalyzed Intramolecular C-H Amination
A more contemporary established method involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds.[7][8] This approach offers a more direct route to azetidines by transforming a C-H bond into a C-N bond, bypassing the need for pre-functionalization with a leaving group.
Mechanistic Rationale: These reactions typically employ a directing group, such as picolinamide, to position the palladium catalyst in proximity to the desired C-H bond.[7] The catalytic cycle involves C-H activation, followed by oxidative addition and reductive elimination to form the azetidine ring.[8]
Advantages:
-
Increased Efficiency: Bypasses the need for precursor pre-functionalization.
-
Functional Group Tolerance: Can tolerate a wide range of functional groups.[8]
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive and sensitive to air and moisture.
-
Directing Group Requirement: Often necessitates the installation and subsequent removal of a directing group.
Other Established Routes
Other methods for azetidine synthesis include the reduction of β-lactams (azetidin-2-ones) and the ring expansion of aziridines .[6][9][10] While valuable, the reduction of β-lactams can sometimes lead to ring-opening, and ring expansion strategies are an emerging field with their own set of challenges.[9][11][12][13]
Part 2: A Novel Approach - Visible-Light-Mediated Aza Paternò-Büchi Reaction
Recent advancements in photochemistry have opened up new avenues for azetidine synthesis. The aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, is arguably the most atom-economical method for constructing the azetidine ring.[14][15][16][17] However, traditional UV light-mediated approaches are often plagued by low yields and side reactions due to the high energy of UV radiation and competing relaxation pathways of the excited imine.[14][15][17]
The development of a visible-light-mediated aza Paternò-Büchi reaction represents a significant breakthrough, overcoming many of these limitations.[1][2][3]
Mechanistic Rationale: This novel approach utilizes a photocatalyst, typically an iridium complex, that absorbs low-energy visible light.[8] The excited photocatalyst then transfers its energy to an alkene, promoting it to a triplet excited state.[1][3] This excited alkene can then undergo a stepwise [2+2] cycloaddition with a ground-state imine (or an imine equivalent like an oxime) to form the azetidine ring.[1] This strategy avoids the direct excitation of the imine, thus circumventing its problematic photochemical decay pathways.[3]
Advantages:
-
Mild Reaction Conditions: Performed at room temperature using benign visible light.[2][3]
-
High Atom Economy: All atoms from the reactants are incorporated into the product.[2]
-
Access to Complex Scaffolds: Enables the synthesis of densely functionalized and structurally complex azetidines that are difficult to access via traditional methods.[1][8]
-
Excellent Functional Group Tolerance: The mild conditions allow for the presence of a wide variety of functional groups.
Limitations:
-
Substrate Scope: The initial development has focused on specific classes of imine precursors and alkenes, although the scope is rapidly expanding.[1][8]
-
Photocatalyst Requirement: Requires the use of a photocatalyst, which can add to the cost of the synthesis.
Part 3: Head-to-Head Comparison - Performance Data
The following table summarizes the key performance indicators for the established intramolecular cyclization method and the novel visible-light-mediated aza Paternò-Büchi reaction.
| Parameter | Established: Intramolecular Cyclization | Novel: Visible-Light Aza Paternò-Büchi |
| Precursors | γ-amino alcohols or γ-haloamines | Imines/Oximes and Alkenes |
| Key Reagents | Sulfonyl chlorides, strong bases (e.g., NaH) | Photocatalyst (e.g., Ir complex) |
| Energy Source | Thermal (often elevated temperatures) | Visible Light (e.g., Blue LEDs) |
| Typical Yields | 85-92% for simpler structures[2] | Up to 99% for complex structures[1] |
| Reaction Conditions | Often harsh (strong bases, heat)[2] | Mild (room temperature)[2][3] |
| Atom Economy | Good, but involves leaving group generation | Excellent[2] |
| Complexity of Products | Best for simpler, less substituted azetidines | Ideal for complex, densely functionalized azetidines[1][8] |
Part 4: Experimental Protocols
To provide a practical comparison, detailed step-by-step methodologies for a representative established method and the novel photochemical approach are provided below.
Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization
This protocol is adapted from established procedures for the synthesis of azetidines from γ-amino alcohols.[6]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate in tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the mesylate.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-azetidine.
Protocol 2: Synthesis of a Bicyclic Azetidine via Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol is a generalized representation based on the work of Schindler and others.[1][3][8]
-
To a reaction vial equipped with a magnetic stir bar, add the oxime-containing substrate (1.0 eq), the alkene (1.5 eq), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).
-
Seal the vial and degas the solvent (e.g., acetonitrile or dichloromethane) by sparging with argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vial.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic azetidine product.
Part 5: Visualizing the Chemistry
Mechanistic Diagrams
Caption: Mechanism of Azetidine Synthesis via Intramolecular Cyclization.
Caption: Mechanism of the Visible-Light-Mediated Aza Paternò-Büchi Reaction.
Workflow Comparison
Caption: Comparative workflow for azetidine synthesis methods.
Conclusion and Future Outlook
The synthesis of azetidines has evolved significantly from its reliance on traditional intramolecular cyclization methods. While these established routes remain valuable for accessing simpler azetidine cores, they are often hampered by the need for multi-step precursor synthesis and harsh reaction conditions.[2]
The advent of novel photochemical methods, particularly the visible-light-mediated aza Paternò-Büchi reaction, marks a paradigm shift in the field.[1][2][3] This approach provides a mild, efficient, and atom-economical pathway to structurally complex and densely functionalized azetidines, which were previously difficult to access. For researchers in drug discovery and development, the ability to rapidly generate diverse libraries of novel azetidine-containing compounds under benign conditions is a significant advantage. As research in this area continues to expand the substrate scope and catalytic systems, photochemical methods are poised to become an indispensable tool in the synthesis of next-generation therapeutics.
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Becker MR, Richardson AD, Schindler CS. Functionalized azetidines via visible light-enabled aza Paterno-Buchi reactions. Nat. Commun. 2019;10:5095. [Link]
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He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. 2012;134(1), 3-6. [Link]
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Lal, R. G., Marchetti, L. A., & Arnold, F. H. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][7]-Stevens Rearrangement. Journal of the American Chemical Society. 2022;144(11), 4817-4822. [Link]
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Kumarasamy, E., Raghunathan, R., Jockusch, S., & Sivaguru, J. Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. 2018;9(2), 291-307. [Link]
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Parmar, H., Sharma, V., & Kumar, V. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. 2021;11(21), 12566-12586. [Link]
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Kumarasamy, E., Raghunathan, R., Jockusch, S., & Sivaguru, J. Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. 2018;9(2), 291-307. [Link]
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Ferreira, R. J., da Silva, G. V. J., & de Souza, R. O. M. A. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. 2024. [Link]
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Kuriyama, Y., Sasano, Y., & Tokuyama, H. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2023;11. [Link]
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Kumarasamy, E., Raghunathan, R., Jockusch, S., & Sivaguru, J. Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. 2018;9(2), 291-307. [Link]
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Betz, K., Chiappini, N., & Du Bois, J. Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. ChemRxiv. 2019. [Link]
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Schindler, C. New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. 2017;7(76), 48191-48216. [Link]
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Lal, R. G., Marchetti, L. A., & Arnold, F. H. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][7]-Stevens Rearrangement. Journal of the American Chemical Society. 2022;144(11), 4817-4822. [Link]
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Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012;84(1), 223-264. [Link]
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Becker, M. R., Richardson, A. D., & Schindler, C. S. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. 2019;10(1), 5095. [Link]
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Schindler, C. S. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. 2023;56(1), 1-13. [Link]
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Kuriyama, Y., Sasano, Y., & Tokuyama, H. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2023;11. [Link]
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The Evolving Blueprint of Azetidine Synthesis: A Cost-Effectiveness Analysis of Key Synthetic Pathways
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly vital building block in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1] Consequently, the development of efficient and cost-effective synthetic routes to access diverse azetidine derivatives is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of three prominent synthetic pathways for constructing azetidine building blocks, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal route for their specific needs.
The Classical Approach: Intramolecular Cyclization of γ-Functionalized Amines
The intramolecular cyclization of acyclic precursors containing an amine and a suitable leaving group at the γ-position is a foundational and widely practiced strategy for synthesizing the azetidine ring.[1] This method relies on the nucleophilic attack of the amine onto an electrophilic carbon to forge the strained four-membered ring.
Pathway 1a: Cyclization of γ-Amino Halides
This is one of the most traditional methods, where a γ-haloamine is treated with a base to induce intramolecular nucleophilic substitution. While conceptually simple, this approach can be hampered by competing elimination reactions and the relatively high activation energy associated with forming a four-membered ring.
Pathway 1b: Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides
A more contemporary and efficient variation of the classical approach involves the intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for this transformation. They activate the epoxide, facilitating a regioselective ring-opening by the tethered amine to yield 3-hydroxyazetidines, which are versatile intermediates for further functionalization.[2][3]
-
To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in 1,2-dichloroethane (to a concentration of 0.2 M), add La(OTf)₃ (5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
Caption: Workflow for La(OTf)₃-Catalyzed Azetidine Synthesis.
The Modern Approach: Visible-Light-Mediated [2+2] Photocycloaddition
Harnessing the energy of visible light, the intermolecular aza Paternò-Büchi reaction has surfaced as a powerful and elegant method for constructing the azetidine core.[4][5][6] This [2+2] photocycloaddition between an imine derivative and an alkene proceeds under remarkably mild conditions, offering access to a wide array of densely functionalized azetidines with high levels of stereocontrol.[7] This method is particularly attractive for its operational simplicity and excellent functional group tolerance.[8]
The mechanism typically involves the excitation of a photosensitizer by visible light, which then transfers its energy to an imine precursor, promoting it to an excited triplet state. This excited imine then undergoes a stepwise or concerted cycloaddition with an alkene to form the azetidine ring.[5]
This protocol is a generalized representation based on published procedures.
-
In a reaction vial, combine the imine precursor (e.g., a glyoxylate oxime, 1.0 equivalent), the alkene (2.0 equivalents), and a suitable photocatalyst (e.g., an iridium-based photosensitizer, 1-5 mol%) in a degassed, anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized azetidine.
Caption: Workflow for Photochemical Azetidine Synthesis.
The Expansion Strategy: Ring Expansion of Activated Aziridines
Another strategic approach to azetidine synthesis involves the ring expansion of more readily accessible aziridine precursors. This method leverages the ring strain of the three-membered ring to drive the formation of the four-membered azetidine. While various protocols exist, a common strategy involves the reaction of N-activated aziridines with a one-carbon nucleophile/electrophile equivalent.
A representative example is the reaction of an N-tosyl aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide. The ylide acts as a nucleophile, opening the aziridine ring, and subsequently, an intramolecular cyclization with the expulsion of dimethyl sulfoxide (DMSO) leads to the formation of the N-tosyl azetidine.
This protocol is a generalized representation based on established chemical principles.
-
To a solution of sodium hydride (1.2 equivalents) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour to generate the dimethylsulfoxonium methylide.
-
Add a solution of the N-tosyl aziridine (1.0 equivalent) in anhydrous DMSO to the ylide solution.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosyl azetidine.
Caption: Workflow for Aziridine Ring Expansion Synthesis.
Cost-Effectiveness and Performance Comparison
The choice of a synthetic pathway in a drug development setting is often a balance between efficiency, scalability, and cost. The following table provides a comparative analysis of the three discussed pathways.
| Feature | Intramolecular Cyclization (Epoxide) | Visible-Light [2+2] Photocycloaddition | Aziridine Ring Expansion |
| Starting Materials | Readily available or multi-step synthesis | Generally commercially available imines and alkenes | Requires synthesis of aziridine precursors |
| Key Reagents | La(OTf)₃, organic solvents | Photocatalyst (e.g., Iridium complex), organic solvents | Sodium hydride, trimethylsulfoxonium iodide, DMSO |
| Estimated Cost | Moderate (La(OTf)₃ can be costly)[9][10] | High (Iridium photocatalysts are expensive) | Low to Moderate |
| Reaction Conditions | Elevated temperatures (reflux) | Room temperature, visible light | Elevated temperatures |
| Yields | Generally good to excellent (75-85%)[2] | Often high (>80%)[5] | Variable, can be moderate to good |
| Scalability | Generally scalable | Can be challenging for large-scale photochemical reactions | Scalable, but requires careful handling of NaH |
| Functional Group Tolerance | Good, tolerates acid-sensitive groups[3] | Excellent, very mild conditions | Moderate, sensitive to strong base |
| Safety Considerations | Use of chlorinated solvents | Standard photochemical safety | Use of sodium hydride (flammable solid) and DMSO at high temps |
Conclusion: Selecting the Optimal Pathway
Each of the discussed synthetic pathways for azetidine building blocks offers distinct advantages and disadvantages, making them suitable for different applications and stages of drug development.
-
The Intramolecular Cyclization of γ-amino epoxides catalyzed by Lanthanide triflates represents a robust and relatively cost-effective method for producing 3-hydroxyazetidines, which are valuable, versatile intermediates. Its good yields and functional group tolerance make it a strong candidate for both small-scale and larger-scale synthesis.
-
The Visible-Light-Mediated [2+2] Photocycloaddition is a state-of-the-art technique that provides rapid access to complex and diverse azetidines under exceptionally mild conditions. While the initial cost of the photocatalyst can be high, its efficiency, broad substrate scope, and excellent functional group tolerance make it an ideal choice for the rapid generation of compound libraries in the early stages of drug discovery.
-
The Ring Expansion of Aziridines offers a viable alternative, particularly when the corresponding aziridine precursors are readily available. The lower cost of the primary reagents is attractive, though the reaction conditions are harsher and may have a more limited functional group tolerance compared to the photochemical method.
Ultimately, the selection of the most appropriate synthetic route will depend on a careful consideration of the target molecule's structure, the availability and cost of starting materials and reagents, the required scale of the synthesis, and the specific laboratory capabilities.
References
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Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health.[Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, a compound featuring a carbamate functional group and an azetidine ring.
Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is built upon the foundational principles of laboratory safety, the known hazards of its constituent functional groups (carbamates and azetidines), and general best practices for chemical waste management.[1][2] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.[2][3]
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific SDS is unavailable, we can infer potential risks based on the structural motifs of this compound.
Carbamate Functional Group: Carbamate esters can exhibit a range of toxicological properties. Some are known to be cholinesterase inhibitors, which can impact the nervous system.[1] Additionally, some carbamates are suspected carcinogens.[1] While the toxicity of this specific compound is not thoroughly investigated, it is prudent to handle it with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Azetidine Ring: Azetidine and its derivatives are cyclic amines. Compounds in this class can be flammable, corrosive, and toxic.[2] They may cause skin and eye irritation or burns upon direct contact.[2]
Based on these considerations, this compound should be treated as a hazardous chemical waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Incompatible Materials: To prevent dangerous reactions, this compound should not be mixed with strong acids, bases, or oxidizing agents.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling potentially hazardous chemicals. The following should be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[4] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat is mandatory. For handling larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] | Minimizes the risk of inhaling dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[8]
-
Designate a specific container: Use a clearly labeled, leak-proof container for "this compound and related solid waste."[1][9] High-density polyethylene (HDPE) containers are a suitable choice.[1]
-
Avoid mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][9] Incompatible wastes can lead to dangerous chemical reactions.[10]
Step 2: Packaging Solid Waste
-
Place the solid this compound directly into the designated hazardous waste container.[1]
-
Keep the container securely closed at all times, except when adding waste.[9][11]
Step 3: Handling Contaminated Materials
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be disposed of as hazardous waste in the same container.[1]
-
For contaminated glassware, rinse it with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.[1] The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[1][9]
Step 4: Labeling
Accurate and clear labeling is critical for the safety of everyone in the laboratory and for proper disposal by EHS personnel.[11] The waste container must be labeled with:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound."[1]
-
Any known hazard characteristics (e.g., "Toxic," "Irritant").[1]
-
The date the waste was first added to the container.[9]
Step 5: Storage
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA).[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
The SAA should be inspected weekly for any signs of leakage.[10]
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[9][10]
Step 6: Arranging for Pickup
-
Once the waste container is full, or if you are approaching the storage time limit set by your institution (often up to one year for partially filled containers), contact your EHS department to schedule a waste pickup.[9][10][11]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an inert absorbent material like sand or earth to contain it.[12] Avoid using combustible materials like paper towels.
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our ecosystem.
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Operational Guide: Personal Protective Equipment for Handling Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
This guide provides essential safety and handling protocols for Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate (CAS No. 1035351-07-5). As this molecule is integral to synthetic chemistry and drug development, a comprehensive understanding of its safe handling is paramount. The toxicological properties of this specific compound have not been exhaustively investigated; therefore, our procedural guidance is grounded in an expert analysis of its constituent chemical motifs—the azetidine ring and the carbamate group—and adheres to the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure.
Core Hazard Analysis and Risk Mitigation
Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its structural analogues are skin, eye, and respiratory irritation.[1][2] Given its solid, often powdered form, the principal routes of exposure are through inhalation of airborne particulates and direct dermal contact.
Known and Inferred Hazards
-
Respiratory Irritation : Analogous azetidine and carbamate compounds are known to cause respiratory irritation upon inhalation.[1][2] The fine particulate nature of the solid chemical increases the risk of aerosolization.
-
Skin Irritation : Direct contact may cause skin irritation.[2] Azetidine itself is a reactive compound, warranting cautious handling to prevent skin exposure.[3]
-
Serious Eye Irritation : Contact with eyes can lead to serious irritation.[2]
-
Carbamate Class Toxicity : While this molecule is not a pesticide, the carbamate functional group is found in compounds with known biological activity. Unnecessary exposure should be avoided.[4]
Risk Mitigation Workflow
The following workflow illustrates the logical progression from hazard identification to the implementation of appropriate controls. Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical hazard.
Caption: Risk assessment flow for chemical handling.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific tasks being performed. The following represents the minimum required PPE for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical engineering control for preventing respiratory exposure. PPE should never be used as a substitute for proper ventilation.
Dermal Protection
Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a suitable first choice for incidental contact.[3] For any procedure involving significant quantities or extended handling, double-gloving is required to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[6]
-
Selection: Always consult a manufacturer's chemical resistance chart for specific glove materials if available.
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[1]
-
Proper Removal: Use the correct technique to remove gloves to avoid contaminating your skin.[1]
| Glove Material | Recommendation for Carbamates/Azetidines | Rationale |
| Nitrile | Excellent (Primary Choice) | Good resistance to a broad range of chemicals and provides a solid barrier against particulates.[3] |
| Neoprene | Good (Alternative) | Recommended for handling hazardous compounds and offers good chemical resistance.[4][7] |
| Latex | Not Recommended | Does not provide adequate protection against many chemicals and can cause allergic reactions.[4] |
A standard cotton lab coat is insufficient. A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[7] This gown must have long sleeves and tight-fitting knit cuffs. The outer pair of gloves should be worn over the cuffs to create a seal and ensure no skin on the wrist or arm is exposed.[6]
Eye and Face Protection
At a minimum, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[1] However, due to the irritant nature of the compound, it is highly recommended to use chemical splash goggles for superior protection. When handling larger quantities (>5g) or when there is a risk of splashing during solution preparation, a full face shield should be worn in addition to safety goggles.[7]
Respiratory Protection
When used within a fume hood, additional respiratory protection is typically not required. However, if a situation necessitates handling the material outside of a fume hood (e.g., in the event of a large spill or equipment failure), a respirator is mandatory. A particle respirator of type P95 (US) or P1 (EU EN 143) is a suitable minimum for nuisance dust exposures.[1] For spill cleanup, an N95 or higher-rated respirator should be used.[8]
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. aksci.com [aksci.com]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









